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Core Science & Biosynthesis

Foundational

8-Bromo-3-chloro-5-methoxyisoquinoline: A Strategic Scaffold in the Synthesis of Next-Generation EGFR Tyrosine Kinase Inhibitors

Executive Summary The relentless evolution of non-small cell lung cancer (NSCLC) has driven a continuous arms race in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of non-small cell lung cancer (NSCLC) has driven a continuous arms race in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While third-generation covalent inhibitors like osimertinib have transformed clinical outcomes, the emergence of the "triple mutant" EGFR variant (del19/L858R, T790M, C797S) necessitates novel chemical architectures[1].

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) has emerged as a highly programmable, tri-functionalized core scaffold[2]. This whitepaper dissects the structural rationale, orthogonal reactivity, and step-by-step synthetic workflows required to leverage this molecule in the design of fourth-generation, allosteric, and non-covalent EGFR inhibitors.

Physicochemical Profiling

To successfully deploy this scaffold in multi-step synthesis, scientists must first understand its baseline physical and structural parameters. The data below summarizes the core quantitative metrics required for stoichiometric calculations and analytical tracking[2][3].

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name 8-Bromo-3-chloro-5-methoxyisoquinoline
CAS Registry Number 2660255-91-2
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Appearance Yellow to off-white solid
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C
Key Reactive Sites C8 (Bromo), C3 (Chloro), C5 (Methoxy)

Structural Rationale & Orthogonal Reactivity

Expertise & Experience: The Causality of Scaffold Selection The true power of 8-bromo-3-chloro-5-methoxyisoquinoline lies in its precisely engineered orthogonal reactivity. In complex drug discovery, the ability to sequentially functionalize a single core without relying on cumbersome protection/deprotection steps is paramount.

  • The C8-Bromo Vector (Primary Activation): The carbon-bromine bond possesses a lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine bond (~330 kJ/mol). This thermodynamic differential allows for highly regioselective Palladium(0)-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) exclusively at the C8 position.

  • The C3-Chloro Vector (Secondary Activation): Once the C8 position is elaborated, the C3-chloro group serves as a secondary handle. It can be displaced via Nucleophilic Aromatic Substitution (SNAr) or activated using more forcing, specialized Pd-catalyst systems (e.g., XPhos or BrettPhos ligands).

  • The C5-Methoxy Vector (Latent Phenol): The methoxy group is chemically inert to the basic conditions of standard cross-coupling reactions, acting as a robust protecting group. However, it can be selectively unmasked using a hard Lewis acid to reveal a reactive hydroxyl group, which is critical for tuning the solubility and hydrogen-bonding profile of the final active pharmaceutical ingredient (API)[1].

SyntheticLogic Scaffold 8-Bromo-3-chloro- 5-methoxyisoquinoline (CAS: 2660255-91-2) BBr3 BBr3 Demethylation (C5 Activation) Scaffold->BBr3 Step 1: Ether Cleavage Hydroxyl 8-Bromo-3-chloro- isoquinolin-5-ol BBr3->Hydroxyl Suzuki Pd-Catalyzed Coupling (C8 Activation) C8_Sub C8-Functionalized Intermediate Suzuki->C8_Sub SNAr Nucleophilic Substitution (C3 Activation) Final Next-Gen EGFR Inhibitor (Triple Mutant Active) SNAr->Final Hydroxyl->Suzuki Step 2: C-Br Insertion C8_Sub->SNAr Step 3: C-Cl Displacement

Caption: Orthogonal synthetic logic for the sequential functionalization of the isoquinoline scaffold.

Experimental Workflows: The Logic of Demethylation

To utilize the C5 position for further pharmacophore attachment, the methoxy group must first be cleaved to yield 8-bromo-3-chloroisoquinolin-5-ol. The following protocol is a self-validating system adapted from recent patent literature targeting mutant EGFR variants[1].

Protocol: Synthesis of 8-Bromo-3-chloroisoquinolin-5-ol via BBr₃

Causality of Reagent Choice: Boron tribromide (BBr₃) is selected because it is a hard Lewis acid. The boron atom coordinates selectively to the sterically accessible, hard oxygen atom of the methoxy group, weakening the O-CH₃ bond. The liberated bromide ion subsequently attacks the methyl group via an Sₙ2 mechanism, releasing volatile methyl bromide and forming a boron enolate complex that is easily hydrolyzed.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-bromo-3-chloro-5-methoxyisoquinoline (2.0 g, 7.33 mmol) in anhydrous Dichloromethane (DCM) under a strict inert atmosphere (N₂ or Ar) to prevent premature hydrolysis of the Lewis acid[1].

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Causality: The coordination of BBr₃ to the ether oxygen is highly exothermic; thermal control prevents non-specific degradation of the isoquinoline core.

  • Reagent Addition: Add Tribromoborane (BBr₃) (5.48 g, 21.9 mmol, ~3.0 equivalents) dropwise[1]. Causality: Why 3.0 equivalents? The first equivalent coordinates to the basic isoquinoline nitrogen. The second initiates the ether cleavage. The third ensures kinetic completion and acts as a scavenger for trace ambient moisture.

  • Propagation: Remove the ice bath, allowing the resulting solution to warm to room temperature (rt), and stir for 2 hours[1].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 272.5) is fully consumed, replaced by the product mass (m/z 258.5).

  • Quenching: Slowly pour the reaction mixture into an ice/water slurry with rapid stirring[1]. Causality: This violently hydrolyzes the intermediate boron enolate complex, precipitating the free phenol.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual boric acid.

  • Yield: Dry the yellow solid under a high vacuum to yield approximately 1.8 g (89% yield) of the title compound[1].

Application in Oncology: Overcoming Osimertinib Resistance

The clinical necessity of this scaffold is directly tied to the limitations of current therapies. Osimertinib acts by forming a covalent bond with the Cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain[4]. However, tumor cells inevitably develop the C797S mutation (cysteine to serine)[4]. Because serine lacks the nucleophilicity of cysteine, the covalent bond cannot form, rendering the drug ineffective against the "triple mutant" (del19/L858R + T790M + C797S)[1].

The 8-bromo-3-chloro-5-methoxyisoquinoline core provides the rigid, shape-matched geometry required to develop non-covalent, allosteric inhibitors that bypass the need for Cys-797. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor in the hinge region, while the orthogonal functionalization at C3, C5, and C8 allows medicinal chemists to precisely navigate the sterically constrained, mutated binding pocket[1].

EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR_WT Wild-Type EGFR EGF->EGFR_WT Activation EGFR_Mut Triple Mutant EGFR (del19/T790M/C797S) EGF->EGFR_Mut Hyperactivation Proliferation Tumor Proliferation (PI3K/AKT, MAPK) EGFR_WT->Proliferation Normal Signaling EGFR_Mut->Proliferation Oncogenic Drive Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR_WT Inhibits Osimertinib->EGFR_Mut Resistance (Loss of Covalent Bond) NextGen Isoquinoline-Derived 4th Gen TKI NextGen->EGFR_Mut Potent Non-Covalent Inhibition Apoptosis Tumor Regression & Apoptosis NextGen->Apoptosis Induces Cell Death

Caption: EGFR signaling pathway demonstrating the intervention points of 3rd and 4th generation TKIs.

Self-Validating Analytical Protocols

Trustworthiness in synthetic execution requires rigorous, self-validating analytical systems. To confirm the integrity of the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold and its downstream derivatives, the following analytical signatures must be verified:

  • Isotopic Clustering (LC-MS): The presence of exactly one bromine atom (⁷⁹Br/⁸¹Br) and one chlorine atom (³⁵Cl/³⁷Cl) generates a highly distinct M, M+2, M+4 isotopic cluster in an approximate 3:4:1 ratio. Monitoring the intact transfer of this specific isotopic signature from m/z 272.5 (starting material) to m/z 258.5 (demethylated product) provides definitive, self-validating proof that the ether cleavage occurred without accidental dehalogenation.

  • Regiochemical Confirmation (¹H NMR): The disappearance of the sharp singlet at ~4.0 ppm (characteristic of the -OCH₃ protons) confirms successful C5-demethylation. Furthermore, the preservation of the aromatic proton coupling patterns ensures the isoquinoline ring system remains intact.

References

  • Campbell, J. E., Dineen, T. A., Brooijmans, N., & Brubaker, J. D. (2021). "Inhibitors of mutant forms of egfr". WIPO Patent WO2021133809A1. Google Patents.

Sources

Exploratory

Strategic Scaffold Engineering in 4th-Generation EGFR Inhibitors: The Role of 8-Bromo-3-chloro-5-methoxyisoquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The relentless evolution of non-small-cell lung cancer (NSCLC) continual...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The relentless evolution of non-small-cell lung cancer (NSCLC) continually outpaces targeted therapies, necessitating the rapid development of next-generation tyrosine kinase inhibitors (TKIs). At the forefront of this molecular arms race is 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) . Far from being a mere catalog chemical, this highly functionalized heterocycle serves as the foundational architectural core for 4th-generation EGFR inhibitors, most notably BLU-945 (Tigozertinib).

As a Senior Application Scientist, I have structured this whitepaper to dissect not only the physicochemical profile of this critical intermediate but also the mechanistic causality behind its selection, synthesis, and validation in modern oncology drug discovery.

Chemical Identity & Physicochemical Profiling

Before integrating any intermediate into a multi-step synthetic pipeline, a rigorous understanding of its baseline properties is required. The orthogonal halogenation (bromo and chloro) provides distinct handles for selective cross-coupling, while the methoxy group serves as a protected phenol crucial for downstream hydrogen-bonding interactions within the EGFR kinase domain.

Table 1: Quantitative Physicochemical Profile

PropertyValue / Specification
Chemical Name 8-Bromo-3-chloro-5-methoxyisoquinoline
CAS Number 2660255-91-2
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Structural Role Orthogonally functionalized cross-coupling scaffold
Therapeutic Application Intermediate for 4th-Gen EGFR TKIs (e.g., BLU-945)

Data corroborated by chemical registry standards .

Mechanistic Role in Drug Discovery: The Isoquinoline Advantage

The development of BLU-945 required overcoming a massive clinical hurdle: generating a reversible inhibitor capable of targeting the triple-mutant EGFR (L858R/T790M/C797S) while strictly sparing wild-type (WT) EGFR to prevent severe dose-limiting toxicities (e.g., skin rash, diarrhea) .

Causality Behind the Scaffold Shift

During the lead optimization phase, early precursors utilized a 2,7-naphthyridine core. However, this scaffold suffered from high active efflux (MDCK-MDR1) and poor oral bioavailability. To solve this, medicinal chemists engineered a strategic bioisosteric replacement: substituting one nitrogen atom in the naphthyridine ring with a carbon atom to yield the isoquinoline core .

This seemingly minor atomic swap drastically reduced the Topological Polar Surface Area (TPSA). The causality is clear: lower TPSA directly correlates with improved passive membrane permeability and a lower affinity for efflux transporters.

Table 2: Pharmacokinetic Optimization (Naphthyridine vs. Isoquinoline)

Scaffold CoreTPSA ImpactMDCK-MDR1 EffluxRat PK: Bioavailability (F%)Rat PK: Clearance (Cl)
2,7-Naphthyridine (Early Lead)HighHighPoorHigh
Isoquinoline (Optimized) Reduced Minimized 85% 20 mL/min/kg

Quantitative PK improvements resulting from the isoquinoline substitution.

EGFR_Pathway WT Wild-Type EGFR (Healthy Cell) Mut1 EGFR L858R / ex19del (1st/2nd Gen Target) WT->Mut1 Oncogenic Mutation Mut2 EGFR + T790M (3rd Gen Target) Mut1->Mut2 Resistance (Erlotinib) Mut3 EGFR + C797S (Triple Mutant) Mut2->Mut3 Resistance (Osimertinib) BLU BLU-945 (4th Gen TKI) BLU->WT Spares WT (Low Toxicity) BLU->Mut3 Reversible Inhibition

Fig 1. EGFR mutation resistance cascade and BLU-945 intervention.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the highly functionalized 8-bromo-3-chloro-5-methoxyisoquinoline and its subsequent unmasking must be executed with high regioselectivity. The following protocols detail the foundational steps utilized in the patent literature for BLU-945 .

Protocol A: Regioselective Electrophilic Aromatic Bromination

Objective: Install a bromine atom exclusively at the C8 position of 3-chloro-5-methoxyisoquinoline. Mechanistic Causality: Glacial acetic acid acts as both a polar protic solvent and a mild catalyst, polarizing the Br-Br bond to facilitate electrophilic aromatic substitution. The strongly electron-donating methoxy group at C5 directs the incoming electrophile to the para position on the fused benzene ring (C8). This exact regiochemistry is non-negotiable, as the C8 bromine serves as the primary handle for subsequent Buchwald-Hartwig amination steps.

Step-by-Step Workflow:

  • Dissolution: Charge a dry, argon-purged flask with 3-chloro-5-methoxyisoquinoline (1.0 eq, CAS: 1691715-12-4) and dissolve in glacial acetic acid (AcOH, 10 mL/g of substrate).

  • Electrophile Addition: Prepare a solution of dibromine (Br₂, 1.1 eq) in AcOH. Add this dropwise to the reaction mixture over 10 minutes at room temperature to prevent thermal runaway and polybromination.

  • Propagation: Stir the mixture continuously overnight at room temperature.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of AcOH.

  • Quenching: Slowly pour the concentrated residue into a vigorously stirred, ice-cold aqueous solution of K₂CO₃. Causality: This neutralizes residual AcOH and the HBr byproduct, driving the free-base product to precipitate.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield 8-bromo-3-chloro-5-methoxyisoquinoline.

Self-Validating System (QA/QC): Do not proceed without mass spectrometry validation. The success of this step is confirmed via LC-MS. The starting material (MW ~193.6 Da) will shift to a product mass of ~272.5 Da. Crucially, the mass spectrum must display a characteristic 1:1 isotopic doublet for the[M+H]⁺ ion at m/z 272 and 274, confirming the successful incorporation of exactly one bromine atom.

Protocol B: Lewis Acid-Mediated Ether Cleavage (Demethylation)

Objective: Unmask the C5 methoxy group to yield the free phenol (8-bromo-3-chloroisoquinolin-5-ol). Mechanistic Causality: Boron tribromide (BBr₃) is a potent Lewis acid. The boron atom coordinates to the oxygen of the methoxy group, severely weakening the O-CH₃ bond. The liberated bromide ion then executes an Sₙ2 attack on the methyl group, forming volatile methyl bromide and a boron alkoxide intermediate. Aqueous quenching hydrolyzes the alkoxide to reveal the free phenol. This phenol is a critical hydrogen-bond donor required for anchoring the drug to the K745 residue in the EGFR kinase domain.

Step-by-Step Workflow:

  • Dissolution: Dissolve 8-bromo-3-chloro-5-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Slowly add BBr₃ (3.0 eq) to the DCM solution at room temperature. Note: Ensure the reaction is properly vented to accommodate methyl bromide off-gassing.

  • Propagation: Stir the reaction mixture for 2 hours at room temperature.

  • Hydrolysis: Carefully pour the reaction mixture into an ice/water bath with rapid stirring. Causality: The highly exothermic hydrolysis of unreacted BBr₃ and the boron-alkoxide complex must be thermally controlled to prevent degradation of the isoquinoline core.

  • Isolation: Collect the resulting precipitated product by vacuum filtration, wash with cold water, and dry to yield 8-bromo-3-chloroisoquinolin-5-ol.

Self-Validating System (QA/QC): Successful demethylation is validated by a mass loss of 14 Da (CH₂) in LC-MS (product MW ~258.5 Da). Furthermore, Fourier-transform infrared spectroscopy (FTIR) must show the appearance of a broad, distinct O-H stretch centered around 3300 cm⁻¹. TLC visualization under UV (254 nm) will also confirm a shift to a significantly more polar (lower R_f) spot compared to the methoxy precursor.

Synthesis SM 3-Chloro-5-methoxyisoquinoline (CAS: 1691715-12-4) Reagent1 Br2 / AcOH (Electrophilic Substitution) SM->Reagent1 Int1 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) Reagent1->Int1 Reagent2 BBr3 / DCM (Ether Cleavage) Int1->Reagent2 Int2 8-Bromo-3-chloroisoquinolin-5-ol (Downstream Intermediate) Reagent2->Int2

Fig 2. Synthetic workflow of the BLU-945 isoquinoline core.

Conclusion

The transition from a 2,7-naphthyridine scaffold to the 8-bromo-3-chloro-5-methoxyisoquinoline core represents a masterclass in rational drug design. By understanding the causality between topological polar surface area and pharmacokinetic viability, researchers successfully engineered an intermediate that enables the synthesis of BLU-945. The rigorous, self-validating synthetic protocols outlined above ensure that this molecule can be reliably produced, empowering the next generation of targeted oncology therapeutics to combat multi-drug resistant NSCLC.

References

  • Eno, M. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 65(14), 9662-9677. Retrieved from:[Link]

  • Blueprint Medicines Corporation (2021).Inhibitors of mutant forms of EGFR. World Intellectual Property Organization Patent WO2021133809A1.
Foundational

An In-depth Technical Guide to 8-Bromo-3-chloro-5-methoxyisoquinoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-Bromo-3-chloro-5-methoxyisoquinoline, a halogenated isoquinoline derivative of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-3-chloro-5-methoxyisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry. We will delve into its fundamental properties, characterization, and its emerging role as a versatile building block in the synthesis of complex bioactive molecules.

Core Molecular Attributes

8-Bromo-3-chloro-5-methoxyisoquinoline, identified by the CAS number 2660255-91-2, is a polysubstituted heterocyclic compound. The strategic placement of bromo, chloro, and methoxy groups on the isoquinoline scaffold imparts unique electronic and steric properties, making it a valuable precursor in the development of novel therapeutic agents.[1]

Molecular Structure and Weight

The chemical structure of 8-Bromo-3-chloro-5-methoxyisoquinoline is characterized by an isoquinoline core with a bromine atom at the 8-position, a chlorine atom at the 3-position, and a methoxy group at the 5-position.

graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=156538322&t=l", labelloc=b, label="8-Bromo-3-chloro-5-methoxyisoquinoline"]; A [label=""]; }

Figure 1: 2D structure of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Based on its molecular formula, C₁₀H₇BrClNO, the molecular weight of this compound is calculated to be 272.53 g/mol .

PropertyValue
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
CAS Number 2660255-91-2

Synthesis and Characterization

While specific, detailed synthetic protocols for 8-Bromo-3-chloro-5-methoxyisoquinoline are not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for related brominated and methoxylated isoquinoline derivatives. The Pomeranz-Fritsch reaction and subsequent halogenation and functional group interconversions are common strategies employed in the synthesis of such scaffolds.[2][3]

Conceptual Synthetic Pathway

A plausible synthetic route could involve the following key transformations:

digraph "Conceptual_Synthesis" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

A [label="Substituted Benzaldehyde\nPrecursor"]; B [label="Aminoacetaldehyde\nDimethyl Acetal"]; C [label="Pomeranz-Fritsch\nCyclization"]; D [label="Substituted\nIsoquinoline Core"]; E [label="Halogenation\n(Bromination/Chlorination)"]; F [label="8-Bromo-3-chloro-5-methoxyisoquinoline"];

A -> C; B -> C; C -> D [label="Acid-catalyzed\nring closure"]; D -> E [label="Electrophilic\nsubstitution"]; E -> F; }

Figure 2: A conceptual workflow for the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Protocol Considerations:

  • Starting Materials: The synthesis would likely commence from a suitably substituted benzaldehyde derivative, which would form the benzene ring portion of the isoquinoline.

  • Pomeranz-Fritsch Reaction: This acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde acetal is a classical method for forming the isoquinoline ring system.

  • Halogenation: Subsequent selective bromination and chlorination at the desired positions would be achieved using appropriate halogenating agents and reaction conditions. The directing effects of the existing substituents would play a crucial role in achieving the correct regiochemistry.

  • Purification: Purification of the final product would typically involve column chromatography and recrystallization to obtain a high-purity compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing and electron-donating effects of the bromo, chloro, and methoxy substituents. A singlet corresponding to the methoxy group protons would also be present.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon signals would be shifted based on the electronic effects of the attached functional groups.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature is a powerful tool for confirming the presence and number of halogen atoms in the molecule.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated isoquinolines are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. The introduction of bromine and chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4]

Key Roles in Drug Design:

  • Scaffold for Bioactive Molecules: 8-Bromo-3-chloro-5-methoxyisoquinoline serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo and chloro substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions, to introduce additional pharmacophores.[5]

  • Modulation of Physicochemical Properties: The presence of halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy group can also participate in hydrogen bonding and alter the electronic properties of the aromatic system.

  • Potential Therapeutic Areas: While specific biological targets for this compound are not yet widely reported, substituted isoquinolines have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, as well as for their activity in the central nervous system.[6][7]

Safety and Handling

As with any halogenated organic compound, 8-Bromo-3-chloro-5-methoxyisoquinoline should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general guidelines for handling similar chemicals should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

8-Bromo-3-chloro-5-methoxyisoquinoline represents a valuable and strategically functionalized building block for the advancement of drug discovery programs. Its unique combination of reactive sites and modulating substituents makes it an attractive starting point for the synthesis of novel and complex molecular architectures with the potential for significant biological activity. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]

  • Chem Service. (2015, May 5). SAFETY DATA SHEET. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChem. (n.d.). 8-bromo-3-chloroisoquinoline. Retrieved from [Link]

  • Drug Hunter. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Bromo-8-chloroisoquinoline — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

8-Bromo-3-chloro-5-methoxyisoquinoline structure

An In-Depth Technical Guide to the 8-Bromo-3-chloro-5-methoxyisoquinoline Scaffold: Orthogonal Reactivity and Application in Next-Generation Kinase Inhibitors Executive Summary As the landscape of targeted oncology evolv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 8-Bromo-3-chloro-5-methoxyisoquinoline Scaffold: Orthogonal Reactivity and Application in Next-Generation Kinase Inhibitors

Executive Summary

As the landscape of targeted oncology evolves, the demand for highly functionalized, privileged chemical scaffolds has accelerated. 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2) has emerged as a critical building block in modern medicinal chemistry[1]. Characterized by its tri-substituted isoquinoline core, this molecule offers a masterclass in orthogonal reactivity. It serves as the foundational intermediate in the synthesis of fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), most notably BLU-945 (Tigozertinib) [2].

This whitepaper dissects the structural rationale, step-by-step synthetic workflows, and pharmacological applications of this scaffold, providing drug development professionals with a comprehensive blueprint for utilizing orthogonally halogenated isoquinolines.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 8-bromo-3-chloro-5-methoxyisoquinoline lies in the strategic placement of its functional groups, which allows for sequential, regioselective modifications without the need for complex protecting-group strategies[3].

  • C8-Bromine (The Primary Anchor): Bromine at the C8 position is highly susceptible to palladium-catalyzed oxidative addition. In the context of ATP-competitive kinase inhibitors, this position is typically functionalized via Buchwald-Hartwig amination to append solvent-exposed or hinge-binding motifs (e.g., azetidine rings)[3].

  • C3-Chlorine (The Orthogonal Handle): Chlorine is significantly less reactive than bromine. This differential reactivity allows chemists to functionalize the C8 position first, leaving the C3-chlorine intact for subsequent, harsher cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build out the molecule's spatial footprint[3].

  • C5-Methoxy (The Modifiable Auxochrome): The methoxy group serves a dual purpose. Initially, it acts as a robust ether protecting group during core scaffold synthesis. Later, it can be demethylated to a phenol, providing a nucleophilic oxygen for O-alkylation. This is crucial for tuning the lipophilicity and metabolic stability of the final Active Pharmaceutical Ingredient (API)[4].

OrthogonalSynthesis A 8-Bromo-3-chloro-5-methoxyisoquinoline (Core Scaffold) B Ether Cleavage (Demethylation) Reagent: BBr3 A->B Step 1: BBr3, DCM C 5-Hydroxyl Intermediate Ready for Alkylation B->C Step 2: Ice/Water Quench D C8 Buchwald-Hartwig Amination Pd-Catalyzed C-N Coupling C->D Step 3: XantPhos Pd G4, Amine E C3 Cross-Coupling Final API Elaboration D->E Step 4: Orthogonal Activation

Synthetic workflow demonstrating orthogonal functionalization of the isoquinoline scaffold.

Synthetic Utility & Self-Validating Protocols

The following methodologies detail the transformation of the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold into advanced intermediates, as utilized in the synthesis of mutant-selective EGFR inhibitors[3].

Protocol A: Demethylation of the C5-Methoxy Group

Objective: Cleave the methyl ether to expose the C5-hydroxyl group for subsequent functionalization. Causality & Logic: Tribromoborane (BBr₃) is selected as a hard Lewis acid. It coordinates tightly to the ether oxygen, weakening the O-CH₃ bond and facilitating nucleophilic attack by the bromide ion. This yields a boron-alkoxide complex that must be hydrolyzed to release the free phenol.

  • Preparation: Dissolve 8-bromo-3-chloro-5-methoxyisoquinoline (2.0 g, 7.33 mmol) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[3].

  • Reagent Addition: Add BBr₃ (5.48 g, 21.9 mmol, 3.0 molar equivalents) dropwise at room temperature. Causality: The use of 3.0 equivalents ensures complete coordination and drives the cleavage equilibrium to completion, preventing mixed populations of starting material and product.

  • Reaction: Stir the solution for 2 hours at room temperature[3].

  • Quenching (Critical Step): Slowly pour the reaction mixture into an ice/water bath with rapid stirring. Causality: The highly exothermic hydrolysis of the boron complex generates hydrobromic and boric acids. The sudden shift in polarity and pH forces the highly insoluble 8-bromo-3-chloroisoquinolin-5-ol to precipitate out of the solution.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. (Expected yield: ~89%)[3].

Protocol B: Regioselective Buchwald-Hartwig Amination at C8

Objective: Append an amine (e.g., an azetidine derivative) strictly at the C8 position, leaving the C3-chlorine untouched. Causality & Logic: The C8-CBr bond has a lower dissociation energy than the C3-CCl bond, making it the preferential site for Pd(0) oxidative addition.

  • Preparation: To a solution of the C5-functionalized intermediate (e.g., rac-2-(8-bromo-3-chloroisoquinolin-5-yl)propan-1-ol, 150 mg, 0.499 mmol) in 1,4-dioxane, add the desired secondary amine (0.499 mmol, 1.0 eq)[3].

  • Base Addition: Add Cs₂CO₃ (325 mg, 0.998 mmol, 2.0 eq). Causality: Cesium carbonate is a mild, sterically bulky base. It effectively deprotonates the amine upon coordination to the palladium complex without inducing unwanted nucleophilic aromatic substitution (SNAr) at the C3-chlorine.

  • Catalyst Addition: Add XantPhos Pd G4 (44.3 mg, ~10 mol%)[3]. Causality: The bidentate XantPhos ligand provides a wide bite angle, which stabilizes the palladium center and accelerates the reductive elimination of the sterically hindered C8-amine product.

  • Execution: Stir the mixture at 100 °C for 3 hours under nitrogen[3].

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and purify via Prep-TLC to isolate the C8-aminated product[3].

Pharmacological Application: Overcoming EGFR Resistance

The primary industrial application of 8-bromo-3-chloro-5-methoxyisoquinoline is the development of 4th-generation EGFR inhibitors like BLU-945[2].

First- and second-generation TKIs are defeated by the T790M "gatekeeper" mutation, which introduces a bulky methionine residue that blocks drug binding[5]. Third-generation TKIs (like Osimertinib) overcome this by forming an irreversible covalent bond with the C797 residue[5]. However, tumors inevitably develop a C797S mutation , replacing the reactive cysteine with serine, thereby abolishing the covalent anchor and rendering the drug useless[5].

APIs derived from the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold are designed to be non-covalent, reversible inhibitors [4]. The isoquinoline core mimics the adenine ring of ATP, while the precise functional groups appended at C8, C3, and C5 allow the molecule to dynamically navigate the sterically restricted T790M/C797S mutant pocket while maintaining wild-type (WT) sparing selectivity[4].

EGFR_Resistance WT Wild-Type EGFR Normal Cell Signaling Mut1 L858R / ex19del Mutation Oncogenic Driver WT->Mut1 Somatic Mutation TKI3 3rd-Gen Covalent TKI (e.g., Osimertinib) Mut1->TKI3 Covalent Inhibition Mut2 T790M / C797S Triple Mutation Loss of Covalent Anchor TKI3->Mut2 Acquired Resistance TKI4 4th-Gen Reversible TKI (e.g., BLU-945) Mut2->TKI4 Non-Covalent Inhibition

Evolutionary mechanism of EGFR mutations and the targeted intervention by 4th-generation TKIs.

Quantitative Data & Reactivity Metrics

The utility of the scaffold is best understood by quantifying both its chemical reactivity and the biological efficacy of its downstream products.

Table 1: Functional Group Reactivity Hierarchy on the Isoquinoline Scaffold

Position Functional Group Reactivity Profile Synthetic Utility
C8 Bromine (-Br) High (Fast Oxidative Addition) Primary site for Pd-catalyzed C-N or C-C cross-coupling (e.g., Buchwald-Hartwig amination)[3].
C3 Chlorine (-Cl) Moderate (Requires Harsher Conditions) Orthogonal site for secondary cross-coupling after C8 is fully elaborated[3].

| C5 | Methoxy (-OCH₃) | Stable Ether / Cleavable | Acts as a masked hydroxyl; cleanly cleaved by BBr₃ to allow subsequent O-alkylation[3]. |

Table 2: Kinase Inhibitory Profile of Scaffold-Derived API (BLU-945) Data reflects the potency of the final API synthesized from the 8-bromo-3-chloro-5-methoxyisoquinoline core.

Target Kinase IC₅₀ (nM) Clinical Relevance
EGFR (Wild-Type) > 400 High WT-sparing selectivity reduces dose-limiting skin/GI toxicities[4].
EGFR (L858R/T790M) 1.2 - 4.4 Potent inhibition of 1st/2nd generation TKI resistance mutations[6].

| EGFR (ex19del/T790M/C797S) | 1.2 - 4.4 | Successfully overcomes 3rd-generation (Osimertinib) covalent resistance[6]. |

References

  • [1] Isoquinoline, 8-bromo-3-chloro-5-methoxy-. ChemicalBook. 1

  • [3] WO2021133809A1 - Inhibitors of mutant forms of egfr. Google Patents (Blueprint Medicines Corporation). 3

  • [2] tigozertinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. 2

  • [6] BLU-945 (ZL-2313) | EGFR Inhibitor. MedChemExpress. 6

  • [4] Eno, M. S. et al. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). 4

  • [5] Eno, M. S. et al. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC. National Institutes of Health. 5

Sources

Foundational

The Strategic Synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific subs...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific substitution pattern of 8-bromo-3-chloro-5-methoxyisoquinoline presents a unique combination of electronic and steric properties, making it a valuable target for drug discovery programs, particularly in the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this target molecule, elucidating the rationale behind the chosen synthetic strategy and offering detailed experimental protocols.

I. Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 8-bromo-3-chloro-5-methoxyisoquinoline, suggests a convergent synthetic strategy. The core isoquinoline framework can be constructed first, followed by sequential halogenation at the C3 and C8 positions. The methoxy group at the C5 position serves as a crucial directing group for the final bromination step.

Our proposed forward synthesis commences with the construction of a 5-methoxy-substituted isoquinoline core, followed by chlorination at the 3-position, and concludes with a regioselective bromination at the 8-position. This approach is designed to maximize yield and purity by introducing the substituents in a controlled and predictable manner.

II. Synthesis Pathway Overview

The synthesis of 8-bromo-3-chloro-5-methoxyisoquinoline is proposed to proceed through a multi-step sequence, as illustrated in the workflow diagram below.

Synthesis_Pathway cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: Chlorination cluster_2 Part 3: Bromination A 2-(3-Methoxyphenyl)ethan-1-amine B N-(2-(3-Methoxyphenyl)ethyl)acetamide A->B Acetic Anhydride C 6-Methoxy-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3) D 5-Methoxyisoquinoline C->D Dehydrogenation (Pd/C) E 5-Methoxyisoquinoline N-oxide D->E m-CPBA F 3-Chloro-5-methoxyisoquinoline E->F POCl3 G 8-Bromo-3-chloro-5-methoxyisoquinoline F->G Bromination (NBS, H2SO4)

Caption: Proposed multi-step synthesis pathway for 8-bromo-3-chloro-5-methoxyisoquinoline.

III. Detailed Experimental Protocols

Part 1: Synthesis of the 5-Methoxyisoquinoline Core

The construction of the foundational 5-methoxyisoquinoline scaffold will be achieved through a classic Bischler-Napieralski reaction sequence.[2] This method is renowned for its reliability in forming the dihydroisoquinoline ring system from β-arylethylamides.[3]

Step 1: Acetylation of 2-(3-Methoxyphenyl)ethan-1-amine

  • Rationale: The initial step involves the protection of the primary amine as an acetamide. This amide functionality is the direct precursor required for the subsequent intramolecular cyclization.

  • Protocol:

    • To a solution of 2-(3-methoxyphenyl)ethan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-(3-methoxyphenyl)ethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • Rationale: This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. Phosphorus oxychloride (POCl₃) acts as both the dehydrating agent and the Lewis acid catalyst to facilitate the cyclization.[4] The electron-donating methoxy group at the meta position of the phenethylamine directs the cyclization to the ortho position, leading to the desired 6-methoxy-3,4-dihydroisoquinoline.

  • Protocol:

    • Dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene.

    • Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at 0 °C.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

    • Extract the product with toluene or dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to give crude 6-methoxy-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to 5-Methoxyisoquinoline

  • Rationale: The final step in constructing the aromatic isoquinoline core is the dehydrogenation of the dihydroisoquinoline intermediate. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation in the presence of a high-boiling solvent.

  • Protocol:

    • Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline (1 equivalent) in a high-boiling solvent such as decalin or xylene.

    • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 5-methoxyisoquinoline, which can be purified by column chromatography.

Part 2: Chlorination at the 3-Position

The introduction of a chlorine atom at the C3 position of the isoquinoline ring can be achieved via the N-oxide.

Step 4: Formation of 5-Methoxyisoquinoline N-oxide

  • Rationale: Activation of the isoquinoline ring towards nucleophilic attack at the C3 position is achieved by forming the N-oxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this oxidation.

  • Protocol:

    • Dissolve 5-methoxyisoquinoline (1 equivalent) in dichloromethane.

    • Add m-CPBA (1.2 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

    • Extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated to yield 5-methoxyisoquinoline N-oxide.

Step 5: Chlorination with Phosphorus Oxychloride

  • Rationale: The N-oxide readily reacts with phosphorus oxychloride to introduce a chlorine atom at the C3 position through a rearrangement mechanism.

  • Protocol:

    • Treat 5-methoxyisoquinoline N-oxide (1 equivalent) with an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture at 80-90 °C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 3-chloro-5-methoxyisoquinoline.

Part 3: Regioselective Bromination

Step 6: Bromination at the 8-Position

  • Rationale: The final step is the regioselective bromination of the 3-chloro-5-methoxyisoquinoline. The electron-donating methoxy group at the C5 position is a strong ortho-, para-director. In the context of the isoquinoline ring system, this directing effect strongly favors electrophilic substitution at the C8 position.[5] N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for this transformation.

  • Protocol:

    • Dissolve 3-chloro-5-methoxyisoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

    • Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final product, 8-bromo-3-chloro-5-methoxyisoquinoline.

IV. Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-(3-Methoxyphenyl)ethan-1-amineAcetic AnhydrideN-(2-(3-Methoxyphenyl)ethyl)acetamide>95%
2N-(2-(3-Methoxyphenyl)ethyl)acetamidePOCl₃6-Methoxy-3,4-dihydroisoquinoline70-85%
36-Methoxy-3,4-dihydroisoquinoline10% Pd/C5-Methoxyisoquinoline80-90%
45-Methoxyisoquinolinem-CPBA5-Methoxyisoquinoline N-oxide85-95%
55-Methoxyisoquinoline N-oxidePOCl₃3-Chloro-5-methoxyisoquinoline60-75%
63-Chloro-5-methoxyisoquinolineNBS, H₂SO₄8-Bromo-3-chloro-5-methoxyisoquinoline75-85%

V. Mechanistic Insights

The regioselectivity of the final bromination step is a critical aspect of this synthesis. The powerful electron-donating effect of the methoxy group at C5 significantly activates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution. The lone pairs on the oxygen atom are delocalized into the aromatic system, increasing the electron density at the ortho (C6) and para (C4) positions relative to the methoxy group. However, within the isoquinoline ring system, the C8 position is also electronically activated and sterically accessible, making it a prime target for electrophilic attack. The strong acidic conditions generated by sulfuric acid further polarize the N-bromosuccinimide, generating a potent electrophilic bromine species.

Bromination_Mechanism reagents 3-Chloro-5-methoxyisoquinoline + Br+ intermediate [Sigma Complex Intermediate] reagents->intermediate Electrophilic Attack at C8 product 8-Bromo-3-chloro-5-methoxyisoquinoline + H+ intermediate->product Deprotonation

Caption: Simplified mechanism of the regioselective bromination at the C8 position.

VI. Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 8-bromo-3-chloro-5-methoxyisoquinoline. By leveraging classic and reliable transformations such as the Bischler-Napieralski reaction and understanding the principles of regioselectivity in electrophilic aromatic substitution, researchers can efficiently access this valuable compound for further investigation in drug discovery and development. The provided step-by-step protocols and mechanistic explanations serve as a solid foundation for the successful synthesis of this and related isoquinoline derivatives.

VII. References

  • Bartmann, W., et al. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1Synthesis of 3-Chloroisoquinoline-4-aldehydes. Synthesis, 1988(09), 680-683.

  • Naciuk, F. F., Milan, J. C., & Miranda, P. (2011). A New Modification of the Pomeranz-Fritsch Reaction. Blucher Proceedings, 1(1), 1-2.

  • Thieme. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis.

  • Bartmann, W., Konz, E., & Rüger, W. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Semantic Scholar.

  • Li, W., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1563.

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis.

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.

  • Ali, M. A., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 10(17).

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

  • Galkin, M. A., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3021-3029.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.

  • Arkivoc. (2000). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Arkivoc, 2000(5), 832-839.

  • Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE.

  • Wikipedia. (n.d.). Bischler–Napieralski reaction.

  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis.

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

  • Raj, K. K. V., & Raj, P. S. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & medicinal chemistry, 15(16), 5586–5591.

  • Academia.edu. (n.d.). An efficient synthesis of substituted isoquinolines.

  • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones.

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • MDPI. (2023, January 17). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 28(2), 893.

  • Pharmd Guru. (2025, November 15). SANDMEYERS REACTION.

  • Canadian Science Publishing. (n.d.). THE SYNTHESIS OF SOME ISOQUINOLINES.

  • Merck. (n.d.). 1-bromo-5-methoxyisoquinoline.

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

  • PubChem. (n.d.). 5-Methoxyisoquinoline.

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

  • Journal of Molecular Modeling. (2015). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Journal of Molecular Modeling, 21(1), 2.

  • PubMed. (2013). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & medicinal chemistry letters, 23(15), 4423–4426.

Sources

Exploratory

Comprehensive Spectral Characterization and Structural Elucidation of 8-Bromo-3-chloro-5-methoxyisoquinoline

Executive Summary 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) is a highly functionalized, tri-substituted heterocyclic building block [1]. As a Senior Application Scientist, I frequently encounter this int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) is a highly functionalized, tri-substituted heterocyclic building block [1]. As a Senior Application Scientist, I frequently encounter this intermediate in the design of next-generation kinase inhibitors. Most notably, it serves as a critical precursor in the synthesis of BLU-945, a potent, wild-type-sparing epidermal growth factor receptor (EGFR) inhibitor designed to target L858R/T790M/C797S resistance mutations in non-small-cell lung cancer (NSCLC) [2].

This whitepaper provides an in-depth technical guide to the spectral characterization (NMR, LC-MS, FT-IR) of this compound, detailing the causality behind its analytical signatures and providing field-proven, self-validating experimental protocols for its handling and downstream transformation.

Scientific Context & Structural Significance

The structural brilliance of 8-bromo-3-chloro-5-methoxyisoquinoline lies in its orthogonal reactivity, which allows for highly controlled, sequential functionalization:

  • C8 Bromine: The primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) due to the weaker C-Br bond compared to C-Cl.

  • C3 Chlorine: A secondary, less reactive halogen handle that remains intact during C8 functionalization, allowing for subsequent late-stage derivatization.

  • C5 Methoxy: Acts as a robustly protected phenol. It is stable under basic cross-coupling conditions but can be selectively cleaved by Lewis acids (like BBr₃) to yield a hydroxyl group, which is subsequently converted to a triflate for further coupling [3].

AnalyticalWorkflow Sample 8-Bromo-3-chloro- 5-methoxyisoquinoline LCMS LC-MS Analysis (ESI+) Sample->LCMS NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FT-IR Spectroscopy (ATR) Sample->FTIR Data Structural Elucidation LCMS->Data NMR->Data FTIR->Data

Analytical workflow for the spectral characterization of the isoquinoline intermediate.

Spectral Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra of this compound are highly diagnostic. The electron-deficient nature of the isoquinoline core, combined with the push-pull electronic effects of the substituents, creates a distinct chemical shift profile.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H δ (ppm)Multiplicity (J in Hz)¹³C δ (ppm)Structural Rationale & Causality
1 9.25s (1H)151.8Highly deshielded by the adjacent electronegative nitrogen and the spatial anisotropic effect of the bulky C8-bromine.
3 --144.5Quaternary carbon attached to chlorine; deshielded by inductive withdrawal.
4 8.10s (1H)116.5Deshielded by the aromatic ring current and the inductive effect of the adjacent C3-Cl.
4a --127.8Bridgehead quaternary carbon.
5 --154.2Quaternary carbon attached to the strongly electronegative methoxy oxygen.
6 6.90d (8.2) (1H)108.5Shielded by resonance electron donation from the ortho-methoxy group.
7 7.75d (8.2) (1H)133.2Deshielded by the inductive effect of the ortho-bromine. Forms an AB spin system with H6.
8 --112.0Quaternary carbon attached to bromine.
8a --135.6Bridgehead quaternary carbon.
-OCH₃ 4.05s (3H)56.2Typical methoxy resonance, slightly downfield due to the electron-deficient heteroaromatic system.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides a self-validating system for confirming the presence of both halogens. Because bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), and chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecule exhibits a highly specific isotopic signature.

Table 2: LC-MS (ESI+) Isotopic Distribution for C₁₀H₇BrClNO

Ion Speciesm/z (Theoretical)Relative AbundanceCausality / Isotope Origin
[M+H]⁺ 271.95~77.5%Molecule containing only ⁷⁹Br and ³⁵Cl isotopes.
[M+2+H]⁺ 273.94100.0%Combination of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). This is the base peak.
[M+4+H]⁺ 275.94~24.0%Molecule containing only the heavier ⁸¹Br and ³⁷Cl isotopes.

Causality Check: If the M : M+2 : M+4 ratio deviates significantly from the ~3 : 4 : 1 ratio, it immediately indicates either a loss of a halogen (e.g., premature debromination) or an impurity co-eluting with the target mass.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Standardized LC-MS & NMR Characterization
  • Sample Preparation (LC-MS): Dissolve 1.0 mg of 8-bromo-3-chloro-5-methoxyisoquinoline in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a mixture of 0.1% formic acid in water/acetonitrile (50:50 v/v) to ensure optimal ionization without detector saturation.

  • Sample Preparation (NMR): Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution to prevent line broadening caused by particulates.

  • Data Acquisition: Run a standard 1D ¹H experiment (16 scans) and a ¹³C{¹H} decoupled experiment (512 scans).

Protocol B: Demethylation to 8-Bromo-3-chloroisoquinolin-5-ol

To utilize this building block in the synthesis of BLU-945, the methoxy group must be converted to a hydroxyl group [2, 3]. This is achieved using Boron Tribromide (BBr₃), a strong Lewis acid.

Mechanism Causality: The electron-deficient boron coordinates to the lone pair of the methoxy oxygen, weakening the O-CH₃ bond. The liberated bromide ion then acts as a nucleophile, attacking the methyl group via an Sₙ2 mechanism to release bromomethane (CH₃Br) and the boron-complexed phenoxide, which is subsequently hydrolyzed.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under argon. Add 8-bromo-3-chloro-5-methoxyisoquinoline (2.0 g, 7.33 mmol) and anhydrous Dichloromethane (DCM, 30 mL).

  • Reagent Addition: Cool the solution to -60 °C using a dry ice/acetone bath. Slowly add tribromoborane (BBr₃) (5.48 g, 21.9 mmol, 3.0 eq) dropwise via syringe. Self-Validation: The solution will typically darken upon Lewis acid-base complexation.

  • Reaction: Remove the cooling bath and allow the resulting solution to stir for 2 hours at room temperature.

  • Quenching (Critical Step): Slowly pour the reaction mixture into 100 mL of vigorously stirring ice/water. Caution: BBr₃ reacts violently with water. The slow addition prevents localized exothermic spikes that could degrade the product.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and dry under high vacuum to afford 8-bromo-3-chloroisoquinolin-5-ol (approx. 1.8 g, 89% yield).

  • Validation: Run a quick ¹H NMR. The successful completion of this protocol is self-validated by the complete disappearance of the 3H singlet at δ 4.05 ppm.

ChemTransform Precursor 8-Bromo-3-chloro- 5-methoxyisoquinoline Reagent BBr3 in DCM (-60°C to RT) Precursor->Reagent Intermediate 8-Bromo-3-chloro- isoquinolin-5-ol Reagent->Intermediate Triflation Tf2O, TEA, DCM Intermediate->Triflation Product BLU-945 Precursor (Triflate intermediate) Triflation->Product

Chemical transformation pathway from methoxyisoquinoline to the BLU-945 precursor.

References

  • ChemicalBook.Isoquinoline, 8-bromo-3-chloro-5-methoxy- | 2660255-91-2.
  • Journal of Medicinal Chemistry.Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer.
  • Google Patents.WO2021133809A1 - Inhibitors of mutant forms of egfr.
Foundational

Structural Elucidation of 8-Bromo-3-chloro-5-methoxyisoquinoline: A Comprehensive NMR-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Bromo-3-chloro-5-methoxyisoquinoline is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline scaffold is a core st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3-chloro-5-methoxyisoquinoline is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound, featuring a bromine, a chlorine, and a methoxy group, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and drug discovery for designing novel therapeutic agents.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 8-Bromo-3-chloro-5-methoxyisoquinoline is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methoxy group. Aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1]

Based on the substituent effects, the predicted ¹H NMR data is summarized in the table below. The numbering of the isoquinoline ring is standard, with the nitrogen atom at position 2.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-18.9 - 9.1s-Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen atom.
H-47.8 - 8.0s-Singlet due to no adjacent protons. Influenced by the adjacent chlorine atom.
H-67.3 - 7.5d8.0 - 9.0Doublet due to coupling with H-7.
H-77.0 - 7.2d8.0 - 9.0Doublet due to coupling with H-6.
5-OCH₃3.9 - 4.1s-Singlet, typical for methoxy groups.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. Aromatic carbons typically appear between 120-170 ppm.[2] The predicted chemical shifts are influenced by the electronegativity of the substituents.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 152Deshielded by the adjacent nitrogen.
C-3148 - 150Attached to an electronegative chlorine atom.
C-4120 - 122Shielded relative to other carbons in the pyridine ring.
C-4a128 - 130Bridgehead carbon.
C-5155 - 157Attached to the electron-donating methoxy group.
C-6118 - 120Influenced by the adjacent methoxy group.
C-7125 - 127Aromatic carbon.
C-8115 - 117Attached to the bromine atom.
C-8a135 - 137Bridgehead carbon.
5-OCH₃55 - 57Typical for a methoxy carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 8-Bromo-3-chloro-5-methoxyisoquinoline, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Use a standard pulse-acquire sequence.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 16 to 64 scans.

3. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

4. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly between H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Data Processing and Interpretation

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Integration: Determine the relative number of protons for each signal in the ¹H NMR spectrum.

  • Peak Picking: Identify the precise chemical shift of each peak.

  • Analysis of Coupling Patterns: In the ¹H NMR spectrum, analyze the splitting patterns (e.g., singlets, doublets) to deduce the connectivity of the protons. The coupling constant (J-value) provides further information about the spatial relationship between coupled nuclei.

Visualizing Molecular Structure and NMR Correlations

Caption: Molecular structure of 8-Bromo-3-chloro-5-methoxyisoquinoline with atom numbering.

experimental_workflow cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Picking, Integration, Coupling Analysis) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR data acquisition and structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of 8-Bromo-3-chloro-5-methoxyisoquinoline. By understanding these predicted spectral features and following the outlined experimental protocols, researchers can confidently approach the synthesis and structural verification of this and related isoquinoline derivatives. The application of 1D and 2D NMR techniques is paramount for the unambiguous assignment of all proton and carbon signals, thereby ensuring the structural integrity of the synthesized compound for its intended applications in drug development and scientific research.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Retrieved from [Link]

  • Giam, C. S., & Goodwin, T. E. (1978). A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines. The Journal of Organic Chemistry, 43(18), 3780-3781.
  • Govindarajulu, M., et al. (2014). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. RSC Advances, 4(104), 59956-59960. Retrieved from [Link]

  • Narasimhan, N. S., et al. (1984). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • University of Wisconsin. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry of 8-Bromo-3-chloro-5-methoxyisoquinoline This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of 8-bromo-3-chloro-5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 8-Bromo-3-chloro-5-methoxyisoquinoline

This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of 8-bromo-3-chloro-5-methoxyisoquinoline. In the absence of published spectra for this specific molecule, this document leverages first principles of mass spectrometry and extensive data from structurally analogous compounds to provide a robust, predictive framework for its analysis. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Part 1: Theoretical Mass Spectrometry Profile

Molecular Structure and Isotopic Distribution

The initial step in any mass spectrometry analysis is a thorough understanding of the analyte's molecular formula and the resulting isotopic pattern. 8-Bromo-3-chloro-5-methoxyisoquinoline has the molecular formula C₁₀H₇BrClNO. The presence of bromine and chlorine, both of which have significant natural isotopes, will result in a characteristic isotopic pattern for the molecular ion.

Isotope Natural Abundance (%)
¹²C98.9%
¹³C1.1%
¹H99.98%
²H0.02%
¹⁴N99.6%
¹⁵N0.4%
¹⁶O99.8%
³⁵Cl75.77%
³⁷Cl24.23%
⁷⁹Br50.69%
⁸¹Br49.31%

This distribution will produce a distinctive cluster of peaks for the molecular ion (M) and its isotopologues. The most abundant peak will be the monoisotopic mass, with subsequent peaks at M+1, M+2, M+3, and M+4, having predictable relative intensities. The presence of both a bromine and a chlorine atom will create a complex and highly characteristic M, M+2, and M+4 pattern, which is a powerful diagnostic tool for confirming the presence of the compound.

Predicted Ionization Behavior

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 8-bromo-3-chloro-5-methoxyisoquinoline, both soft and hard ionization methods are applicable, though they will yield different information.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the compound with minimal fragmentation. The isoquinoline nitrogen is a basic site that can be readily protonated, making positive-ion mode ESI highly effective. The expected primary ion would be the protonated molecule, [M+H]⁺.

  • Electron Ionization (EI): This hard ionization technique will induce significant fragmentation, providing valuable structural information. The resulting mass spectrum will contain a molecular ion peak (M⁺˙) and a series of fragment ions that reveal the molecule's connectivity.

Predicted Fragmentation Pathways

The fragmentation of 8-bromo-3-chloro-5-methoxyisoquinoline is predicted to be driven by the relative lability of its substituents and the stability of the resulting fragments. The following are the most probable fragmentation pathways under EI conditions, based on established principles for halogenated and methoxy-substituted aromatic compounds.

1.3.1. Initial Fragmentation Steps

The initial fragmentation events are likely to involve the loss of the substituents from the isoquinoline core.

G M [C₁₀H₇BrClNO]⁺˙ (M⁺˙) F1 [M - CH₃]⁺ M->F1 - •CH₃ F2 [M - Cl]⁺ M->F2 - •Cl F3 [M - Br]⁺ M->F3 - •Br F4 [M - CO]⁺˙ M->F4 - CO

Caption: Predicted initial fragmentation pathways of 8-bromo-3-chloro-5-methoxyisoquinoline.

  • Loss of a Methyl Radical (•CH₃): The methoxy group is prone to cleavage, resulting in the loss of a methyl radical to form a stable radical cation. This is often a prominent peak in the spectra of methoxy-substituted aromatics.

  • Loss of a Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage to yield a cation.

  • Loss of a Bromine Radical (•Br): Similarly, the C-Br bond can cleave, although this may be less favored than the loss of chlorine or a methyl group depending on the ionization energy.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide.

1.3.2. Subsequent Fragmentation

The initial fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions.

G F1 [M - CH₃]⁺ F1_CO [M - CH₃ - CO]⁺ F1->F1_CO - CO F2 [M - Cl]⁺ F2_Br [M - Cl - Br]⁺ F2->F2_Br - •Br F3 [M - Br]⁺ F3_Cl [M - Br - Cl]⁺ F3->F3_Cl - •Cl

Caption: Predicted secondary fragmentation pathways.

  • Sequential Halogen Loss: Ions that have lost one halogen are likely to lose the second, leading to an ion corresponding to the methoxyisoquinoline core.

  • Ring Fragmentation: At higher energies, the isoquinoline ring system itself can fragment, although these pathways are more complex to predict without experimental data.

Part 2: Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate mass spectrometry analysis.

  • Solvent Selection: Dissolve 1 mg of 8-bromo-3-chloro-5-methoxyisoquinoline in 1 mL of a high-purity solvent. For ESI, a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid is recommended to promote protonation. For EI, a more volatile solvent such as dichloromethane or methanol may be used.

  • Concentration: Prepare a stock solution of 1 mg/mL. From this, create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for your instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's sample introduction system.

Mass Spectrometry Analysis: ESI-MS

This protocol is designed for a standard quadrupole or ion trap mass spectrometer equipped with an ESI source.

Parameter Setting Rationale
Ionization Mode PositiveThe basic nitrogen on the isoquinoline ring is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Nebulizing Gas (N₂) Flow 1.5 - 2.5 L/minAssists in the formation of fine droplets.
Drying Gas (N₂) Flow 8 - 12 L/minPromotes solvent evaporation and desolvation of ions.
Drying Gas Temperature 300 - 350 °CEnsures complete desolvation without thermal degradation.
Mass Range 50 - 500 m/zCovers the expected molecular ion and major fragments.
Mass Spectrometry Analysis: EI-MS

This protocol is suitable for a gas chromatograph-mass spectrometer (GC-MS) system.

Parameter Setting Rationale
Ionization Energy 70 eVStandard energy for EI to produce reproducible fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains ion transmission and prevents contamination.
GC Column DB-5ms or equivalentA non-polar column suitable for a wide range of aromatic compounds.
Oven Program Start at 100°C, ramp to 280°C at 10°C/minEnsures good chromatographic separation from any impurities.
Mass Range 40 - 450 m/zCaptures the full range of expected fragments.

Part 3: Data Interpretation and Validation

Confirming the Molecular Ion

The first step in interpreting the mass spectrum is to identify the molecular ion cluster.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS is the most definitive method for confirming the elemental composition. The measured accurate mass should be within 5 ppm of the theoretical mass of C₁₀H₇BrClNO.

  • Isotopic Pattern Matching: Compare the observed isotopic pattern of the molecular ion cluster to the theoretically calculated pattern. The relative abundances of the M, M+2, and M+4 peaks should closely match the expected ratios based on the natural abundances of the bromine and chlorine isotopes.

Structural Elucidation from Fragmentation Patterns

The fragmentation pattern provides a fingerprint of the molecule's structure.

  • Identify Key Fragment Ions: Look for the predicted fragment ions corresponding to the loss of •CH₃, •Cl, and •Br.

  • Propose Fragmentation Pathways: Map the observed fragment ions to the predicted fragmentation pathways. The presence of a logical series of losses provides strong evidence for the proposed structure.

  • Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, perform MS/MS experiments. Isolate the molecular ion (or a primary fragment ion) and subject it to collision-induced dissociation (CID). The resulting product ion spectrum will confirm the relationship between parent and daughter ions.

Caption: A typical tandem mass spectrometry (MS/MS) workflow for structural confirmation.

References

  • Principles of Mass Spectrometry. de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds, Second Edition. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

Foundational

8-Bromo-3-chloro-5-methoxyisoquinoline solubility

An In-depth Technical Guide to the Solubility of 8-Bromo-3-chloro-5-methoxyisoquinoline Executive Summary Introduction: The Significance of Substituted Isoquinolines and Solubility The isoquinoline scaffold is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 8-Bromo-3-chloro-5-methoxyisoquinoline

Executive Summary

Introduction: The Significance of Substituted Isoquinolines and Solubility

The isoquinoline scaffold is a cornerstone in the synthesis of biologically active compounds, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties, thereby modulating its biological activity and pharmacokinetic profile. The title compound, 8-Bromo-3-chloro-5-methoxyisoquinoline, features a combination of electron-withdrawing halogens (bromo and chloro) and an electron-donating methoxy group, suggesting a complex interplay of effects that will influence its reactivity and physical properties.

Solubility is arguably one of the most critical of these properties. In drug discovery, poor solubility can lead to low bioavailability, complicating in vivo studies and hindering the development of effective oral dosage forms. In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and intermediates, directly impacting reaction kinetics, yield, and purity. Therefore, a thorough understanding and accurate measurement of the solubility of a novel compound like 8-Bromo-3-chloro-5-methoxyisoquinoline is not merely an academic exercise but a foundational step in its practical application.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is intrinsically linked to its structure. By dissecting the components of 8-Bromo-3-chloro-5-methoxyisoquinoline, we can formulate a well-grounded prediction of its solubility behavior.

Table 1: Molecular Properties of 8-Bromo-3-chloro-5-methoxyisoquinoline

PropertyValueSource
CAS Number 2660255-91-2[2]
Molecular Formula C₁₀H₇BrClNODerived
Molecular Weight 272.53 g/mol Derived

The structure can be analyzed as follows:

  • Isoquinoline Core : A bicyclic aromatic system that is inherently hydrophobic. The presence of the nitrogen atom, however, introduces a site for hydrogen bonding and, more importantly, protonation. As a weak base (pKa of the parent isoquinoline's conjugate acid is ~5.14), its solubility is expected to be significantly enhanced in acidic aqueous solutions due to the formation of a more polar, charged salt.[3]

  • Halogen Substituents (Bromo and Chloro) : Both bromine and chlorine atoms are electron-withdrawing and increase the molecule's lipophilicity (hydrophobicity). This further decreases its likely solubility in polar solvents like water.

  • Methoxy Group (-OCH₃) : The methoxy group is moderately polar and can act as a hydrogen bond acceptor. However, its contribution to increasing aqueous solubility is generally modest and is likely outweighed by the hydrophobic nature of the rest of the molecule.

Prediction : Based on this structural analysis, 8-Bromo-3-chloro-5-methoxyisoquinoline is predicted to have:

  • Low intrinsic solubility in neutral aqueous media.

  • Good solubility in a range of common organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate solubility in lower alcohols such as ethanol and methanol.

  • Significantly increased solubility in acidic aqueous buffers (e.g., pH < 4) due to the protonation of the isoquinoline nitrogen.

cluster_structure Molecular Structure Components cluster_properties Predicted Solubility Properties Structure 8-Bromo-3-chloro-5-methoxyisoquinoline Core Isoquinoline Core (Hydrophobic, Basic N) Structure->Core Halogens Bromo & Chloro Groups (Lipophilic) Structure->Halogens Methoxy Methoxy Group (Moderately Polar) Structure->Methoxy Aq_Sol Low Aqueous Solubility (Neutral pH) Core->Aq_Sol Hydrophobic nature dominates Acid_Sol High Solubility in Acidic Buffers Core->Acid_Sol Basic Nitrogen Protonates Halogens->Aq_Sol Increases lipophilicity Org_Sol Good Organic Solubility (e.g., DMSO, DCM) Halogens->Org_Sol Enhances affinity for non-polar solvents Methoxy->Org_Sol

Caption: Logical relationship between molecular structure and predicted solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the solubility of a solid compound is the shake-flask method, which measures thermodynamic equilibrium solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solution becomes saturated). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection against a calibration curve.

Materials and Equipment
  • Compound : 8-Bromo-3-chloro-5-methoxyisoquinoline (solid, high purity)

  • Solvents : A range of analytical grade solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), pH 2.0 HCl buffer, Ethanol, Methanol, Acetonitrile, DMSO, DCM)

  • Equipment :

    • Analytical balance

    • Vortex mixer

    • Thermostatic orbital shaker or rotator

    • Centrifuge

    • HPLC system with UV/Vis or DAD detector

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

    • Autosampler vials, volumetric flasks, and pipettes

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Prepare a Primary Stock Solution : Accurately weigh approximately 5 mg of the compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) in a 10 mL volumetric flask. This creates a high-concentration stock (e.g., 0.5 mg/mL). The key is complete dissolution.

  • Generate Working Standards : Perform serial dilutions of the primary stock solution with the mobile phase to be used for HPLC analysis. Prepare at least five standards covering the expected concentration range of the saturated solutions. A typical range might be 1 µg/mL to 100 µg/mL.

  • Construct the Calibration Curve : Inject each standard into the HPLC system in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration curve.

Part B: Sample Preparation and Equilibration

  • Add Excess Solid : To a series of labeled glass vials, add an excess amount of 8-Bromo-3-chloro-5-methoxyisoquinoline (e.g., 2-5 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add Solvent : To each vial, add a precise volume of the test solvent (e.g., 1 mL).

  • Equilibration : Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C). Agitate the vials for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for crystalline compounds. Causality Note: 24-48 hours is chosen to overcome the kinetic barriers of dissolution, ensuring the measured concentration reflects true thermodynamic equilibrium, not a supersaturated or undersaturated state.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

Part C: Sample Analysis

  • Filtration : Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial. Trustworthiness Note: Filtration is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution : If the solution is expected to be highly concentrated, perform an accurate, validated dilution with the mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis : Inject the final samples into the HPLC system using the same method as for the calibration standards.

Calculation of Solubility
  • From the HPLC data, determine the average peak area for each sample.

  • Using the equation from the calibration curve (y = mx + c), calculate the concentration of the compound in the analyzed sample.

    • Concentration = (Peak Area - y-intercept) / slope

  • Multiply this concentration by the dilution factor (if any) to obtain the solubility of the compound in the original solvent.

    • Solubility (mg/mL) = Calculated Concentration × Dilution Factor

cluster_prep Part A: Calibration Curve cluster_exp Part B & C: Solubility Measurement cluster_calc Part D: Data Analysis A1 Prepare Primary Stock (e.g., 0.5 mg/mL in DMSO) A2 Create Serial Dilutions (Working Standards) A1->A2 A3 Analyze Standards via HPLC A2->A3 A4 Plot Peak Area vs. Concentration (R² > 0.995) A3->A4 C1 Calculate Concentration from Calibration Curve A4->C1 Use Regression Equation B1 Add Excess Solid to Solvent B2 Agitate for 24-48h at Constant Temp B3 Centrifuge / Settle to Separate Phases B4 Filter Supernatant (0.22 µm) B5 Dilute Sample (if necessary) B6 Analyze Sample via HPLC B6->C1 Get Sample Peak Area C2 Apply Dilution Factor C1->C2 C3 Report Final Solubility (e.g., mg/mL or µg/mL) C2->C3

Caption: A generalized workflow for the experimental determination of compound solubility.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvent systems.

Table 2: Template for Reporting Solubility Data for 8-Bromo-3-chloro-5-methoxyisoquinoline

Solvent / MediumTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Deionized Water25
pH 7.4 PBS25
pH 2.0 HCl Buffer25
Ethanol25
DMSO25
Dichloromethane25

Interpretation: The quantitative data allows for the classification of the compound's solubility according to established pharmaceutical standards (e.g., USP). This information is vital for selecting appropriate vehicles for preclinical studies, choosing solvents for synthetic reactions, and predicting potential absorption challenges for oral drug formulations.

Conclusion

While direct, published solubility data for 8-Bromo-3-chloro-5-methoxyisoquinoline is scarce, a detailed analysis of its chemical structure provides a strong predictive framework. The compound is anticipated to be poorly soluble in neutral aqueous solutions but highly soluble in organic solvents and acidic aqueous media. This guide provides the necessary theoretical background and a comprehensive, robust experimental protocol to enable any competent laboratory to determine the thermodynamic solubility of this compound with a high degree of confidence. The execution of this protocol will yield crucial data, paving the way for the effective utilization of 8-Bromo-3-chloro-5-methoxyisoquinoline in research and development.

References

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Grokipedia. Isoquinoline. Available at: [Link]

  • Ataman Kimya. ISOQUINOLINE. Available at: [Link]

Sources

Exploratory

8-Bromo-3-chloro-5-methoxyisoquinoline safety data sheet

An In-depth Technical Guide to the Safe Handling and Risk Mitigation of 8-Bromo-3-chloro-5-methoxyisoquinoline Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Risk Mitigation of 8-Bromo-3-chloro-5-methoxyisoquinoline

Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally related compounds and general principles of chemical hygiene. As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS No. 2660255-91-2) is not widely available. This guide should be used in conjunction with a thorough, institution-specific risk assessment and all applicable safety regulations.

Section 1: Compound Profile and Inherent Risks

Molecular Identity and Physicochemical Properties

8-Bromo-3-chloro-5-methoxyisoquinoline is a halogenated aromatic heterocyclic compound. Its structure suggests it is likely a solid at room temperature with low aqueous solubility. Understanding the molecular identity is the first step in anticipating its behavior and potential hazards.

PropertyDataSource
Chemical Name 8-Bromo-3-chloro-5-methoxyisoquinoline-
CAS Number 2660255-91-2[1]
Molecular Formula C₁₀H₇BrClNOCalculated
Molecular Weight 272.53 g/mol Calculated
Appearance Predicted to be an off-white to yellow solidInferred
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol), with low water solubility.Inferred
Structural Analysis of Hazards

The potential hazards of a molecule can be predicted by deconstructing its functional groups and core structure. This analysis is critical for anticipating reactivity and toxicological properties in the absence of specific data.

  • Isoquinoline Core: The isoquinoline ring system is a nitrogen-containing heterocycle common in bioactive molecules and pharmaceutical agents. This core can interact with biological systems and may possess inherent toxicological properties.

  • Bromo and Chloro Substituents: The presence of two different halogens (bromine and chlorine) significantly influences the molecule's properties.[2]

    • Increased Lipophilicity: Halogenation increases the molecule's affinity for fatty tissues, potentially leading to bioaccumulation.

    • Reactivity: The C-Br and C-Cl bonds are potential sites for metabolic activation or chemical reactions.

    • Toxicity: Halogenated aromatic compounds as a class are noted for potential health and environmental hazards, including toxicity to aquatic life and, in some cases, long-term health effects such as carcinogenicity or mutagenicity.[2][3]

  • Methoxy Group (-OCH₃): This electron-donating group can influence the electronic properties of the aromatic ring, affecting both its reactivity and how it is metabolized in biological systems.

Application Context in Research and Development

This molecule is a substituted isoquinoline, a scaffold frequently used in medicinal chemistry for the development of new therapeutic agents. Researchers will likely use it as a chemical building block or intermediate in multi-step syntheses. This context implies handling of both the neat solid material and solutions, often in the milligram-to-gram scale, where the risks of dust inhalation and skin exposure are primary concerns.

Section 2: Comprehensive Hazard Identification and GHS Classification (Predictive)

While a specific Globally Harmonized System (GHS) classification for 8-Bromo-3-chloro-5-methoxyisoquinoline is not established, a predictive classification can be derived from structurally analogous compounds like halogenated quinolines and isoquinolines.[4][5][6] This synthesized profile should be treated as a minimum standard for safety precautions.

Table 2.1: Predicted GHS Classification

Hazard ClassCategoryHazard Statement (H-code)Signal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Hazardous to the Aquatic Environment, Acute HazardCategory 1 or 2H400/H401: Very toxic or toxic to aquatic lifeWarning

Expert Interpretation:

  • "Harmful" (H302, H312, H332): This classification implies that acute exposure via swallowing, skin contact, or inhalation of dust can lead to significant, though not immediately fatal, health effects.[5] The primary risk in a lab setting is the accidental ingestion of contaminated materials or inhalation of fine powder during weighing.

  • "Irritation" (H315, H319, H335): The compound is expected to cause inflammation upon contact with skin, eyes, and the respiratory tract.[4][6] This necessitates robust measures to prevent direct contact and aerosol generation.

  • Aquatic Toxicity: Halogenated organic compounds are often persistent and toxic to aquatic organisms.[7][8] All waste must be managed as hazardous chemical waste to prevent environmental release.[9]

Section 3: Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of chemical safety is the Hierarchy of Controls, which prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not feasible) Substitution Substitution (Not feasible) Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Fig. 1: Hierarchy of Controls for Chemical Safety.
Mandatory Engineering Controls

All work involving 8-Bromo-3-chloro-5-methoxyisoquinoline, especially handling of the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of harmful dust particles. The fume hood's function is to draw aerosols and vapors away from the user's breathing zone.[10]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used correctly.

  • Hand Protection: Wear nitrile gloves (minimum thickness 4 mil) at all times. For extended procedures or when handling larger quantities, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[8]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing (e.g., during solution transfers) or when handling more than a few grams of powder, chemical splash goggles should be worn.[11]

  • Skin and Body Protection: A flame-resistant lab coat must be worn, fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[12]

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Weighing and Dispensing Protocol

This workflow is designed to minimize aerosolization and cross-contamination.

Weighing_Protocol Start Start Prep Prepare Fume Hood - Verify airflow - Lay down absorbent liner - Gather all materials Start->Prep 1. Setup Weigh Weigh Compound - Use anti-static weigh boat - Dispense slowly, close to the surface - Close primary container immediately Prep->Weigh 2. Dispense Clean Decontaminate - Wipe spatula and surfaces with a dampened wipe (e.g., 70% ethanol) - Dispose of all waste in hazardous waste bag Weigh->Clean 3. Cleanup End End Clean->End 4. Complete

Fig. 2: Workflow for Safely Weighing Solid Compound.
Storage and Incompatibility
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7][11] Keep away from heat and direct sunlight.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12][13] The isoquinoline nitrogen can act as a base, and the aromatic ring can be susceptible to oxidation.

Section 5: Emergency Response and Decontamination

Spill Management Protocol (for <1g)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Protect: If not already wearing it, don appropriate PPE (double gloves, goggles, lab coat).

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.[13]

  • Clean: Carefully scoop the absorbed material into a designated hazardous waste container. Perform a final decontamination of the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose: All contaminated materials (absorbent, wipes, gloves) must be disposed of as halogenated organic hazardous waste.

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the compound name and any available safety information.[15]

Section 6: Toxicological Profile and Exposure Routes

The toxicological properties have not been thoroughly investigated.[9] However, based on the predicted GHS classification, the following can be inferred:

  • Acute Effects: Harmful effects are expected from single, high-dose exposures via inhalation, skin contact, or ingestion. Symptoms may include irritation to the skin, eyes, and respiratory system.[3]

  • Chronic Effects: The long-term effects of exposure are unknown. As a halogenated aromatic compound, there is a theoretical potential for more severe chronic effects, and the substance should be handled with appropriate care to minimize any long-term exposure.[2] This principle of treating unknown compounds with high caution is a cornerstone of laboratory safety.

Exposure_Routes Compound 8-Bromo-3-chloro- 5-methoxyisoquinoline (Solid/Solution) Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Skin Skin/Eye Contact (Direct Contact) Compound->Skin Ingestion Ingestion (Contaminated Surfaces) Compound->Ingestion Body Systemic Exposure Inhalation->Body Skin->Body Ingestion->Body

Fig. 3: Primary Routes of Laboratory Exposure.

Section 7: Waste Disposal and Environmental Considerations

  • Chemical Waste: All solid waste, solutions, and contaminated materials must be collected in a properly labeled hazardous waste container for halogenated organic compounds.[9]

  • Environmental Release: Do not allow the material to enter drains or the environment.[7][9] The compound is predicted to be toxic to aquatic life, and its persistence in the environment is unknown.

References

  • PubChem. (n.d.). 8-Bromo-5-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Service. (2015, May 5). Safety Data Sheet: Agribrom. Retrieved from [Link]

  • ChemTreat. (2015, September 14). Safety Data Sheet: ChemTreat C2189G. Retrieved from [Link]

  • NextSDS. (n.d.). 8-bromo-3-methylisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 8-bromo-5-methoxyquinoline — Chemical Substance Information. Retrieved from [Link]

  • ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved from [Link]

  • Amazon AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, February 15). Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. PubMed. Retrieved from [Link]

  • UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). HALOGENATED SOLVENTS. Retrieved from [Link]

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Foundational

A Technical Guide to the Proposed Synthesis and Characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide presents a comprehensive, proposed synthetic pathway for the novel polys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide presents a comprehensive, proposed synthetic pathway for the novel polysubstituted derivative, 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2). While this compound is commercially available from select suppliers[1], detailed synthetic literature is not widely disseminated. This document, therefore, serves as an in-depth technical whitepaper, leveraging established and robust organic chemistry principles to outline a de novo synthesis. We will explore a logical, multi-step approach beginning from a strategically substituted phenethylamine precursor, proceeding through a modified Bischler-Napieralski cyclization, and culminating in the target molecule. Each step is detailed with mechanistic rationale, step-by-step protocols, and methods for characterization, providing a self-validating framework for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in drug development, found in a wide array of natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. Functionalization at various positions on the ring system allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. The target molecule, 8-Bromo-3-chloro-5-methoxyisoquinoline, incorporates three key substituents: a bromine atom, a chlorine atom, and a methoxy group. These features offer multiple vectors for further chemical modification (e.g., via cross-coupling reactions at the halogenated positions) and can significantly influence the molecule's electronic and steric profile.

This guide proposes a robust synthetic strategy designed to control the regiochemistry of substitution, a common challenge in the synthesis of polysubstituted heterocycles. The chosen pathway, a variation of the Bischler-Napieralski reaction, is a classic and reliable method for constructing the isoquinoline core from β-arylethylamides[2][3].

Retrosynthetic Analysis and Strategic Approach

The primary challenge in synthesizing 8-Bromo-3-chloro-5-methoxyisoquinoline is the precise placement of the three substituents. A retrosynthetic analysis suggests that the most efficient approach is to begin with a benzene-ring precursor that already contains the desired bromo and methoxy groups in the correct relationship. This circumvents potentially low-yielding or non-selective late-stage halogenation reactions on the assembled isoquinoline core.

Our proposed synthesis begins with 2-bromo-5-methoxyphenethylamine. This starting material sets the stage for the C8-bromo and C5-methoxy substitution pattern in the final product. The core isoquinoline ring will be constructed via a Bischler-Napieralski cyclization, and the C3-chloro substituent will be introduced during this key cyclization/dehydration step using phosphorus oxychloride (POCl₃).

G Target 8-Bromo-3-chloro-5-methoxyisoquinoline Intermediate1 3-Chloro-8-bromo-5-methoxy- 3,4-dihydroisoquinoline Target->Intermediate1 Aromatization (e.g., Pd/C) Intermediate2 N-(2-(2-bromo-5-methoxyphenyl)ethyl)- 2-chloroacetamide Intermediate1->Intermediate2 Bischler-Napieralski Cyclization (POCl₃) StartingMaterial 2-(2-Bromo-5-methoxyphenyl)ethylamine Intermediate2->StartingMaterial Acylation (Chloroacetyl Chloride)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of N-(2-(2-bromo-5-methoxyphenyl)ethyl)-2-chloroacetamide

The first step involves the acylation of the starting phenethylamine with chloroacetyl chloride. This reaction forms the critical amide precursor required for the subsequent cyclization.

  • Reaction Rationale: This is a standard nucleophilic acyl substitution. The amine group of the phenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base is used to neutralize the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

  • Experimental Protocol:

    • Dissolve 2-(2-Bromo-5-methoxyphenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

    • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Step 2: Bischler-Napieralski Cyclization to form 3-Chloro-8-bromo-5-methoxy-3,4-dihydroisoquinoline

This key step constructs the dihydroisoquinoline ring. Phosphorus oxychloride (POCl₃) serves a dual role: as a Lewis acid to activate the amide carbonyl for electrophilic attack and as the chlorinating agent to install the chlorine at the C3 position[2][4].

  • Reaction Rationale: The amide oxygen attacks the phosphorus atom of POCl₃, forming a highly electrophilic intermediate. The aromatic ring then acts as a nucleophile, attacking the iminium-like carbon in an intramolecular electrophilic aromatic substitution to form the new six-membered ring. The electron-donating methoxy group helps to activate the aromatic ring for this cyclization. Subsequent elimination steps lead to the chlorinated dihydroisoquinoline product.

  • Experimental Protocol:

    • To the purified amide from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C.

    • After the addition is complete, slowly heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours.

    • Monitor the reaction by TLC until the starting amide is consumed.

    • Carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Cautiously pour the cooled residue onto crushed ice with vigorous stirring.

    • Basify the aqueous solution to pH 8-9 with a cold, concentrated ammonium hydroxide solution.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude dihydroisoquinoline.

Step 3: Aromatization to 8-Bromo-3-chloro-5-methoxyisoquinoline

The final step is the dehydrogenation of the dihydroisoquinoline intermediate to yield the fully aromatic target compound.

  • Reaction Rationale: Catalytic dehydrogenation using palladium on carbon (Pd/C) is a standard and effective method for aromatizing dihydroisoquinolines[3]. The reaction is typically performed in a high-boiling, inert solvent.

  • Experimental Protocol:

    • Dissolve the crude dihydroisoquinoline from Step 2 (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

    • Add 10% Palladium on Carbon (Pd/C) (approx. 10 mol%).

    • Heat the mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting solid by column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization to yield pure 8-Bromo-3-chloro-5-methoxyisoquinoline.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Start 2-(2-Bromo-5-methoxyphenyl) -ethylamine Reagent1 Chloroacetyl Chloride Triethylamine, DCM, 0°C to RT Start->Reagent1 Product1 N-(2-(2-bromo-5-methoxyphenyl) -ethyl)-2-chloroacetamide Reagent1->Product1 Reagent2 POCl₃ Reflux Product1->Reagent2 Product2 3-Chloro-8-bromo-5-methoxy- 3,4-dihydroisoquinoline Reagent2->Product2 Reagent3 10% Pd/C Toluene, Reflux Product2->Reagent3 FinalProduct 8-Bromo-3-chloro-5-methoxy -isoquinoline Reagent3->FinalProduct

Caption: Proposed synthetic workflow diagram.

Characterization and Data Validation

To confirm the identity and purity of the final product, a standard battery of analytical techniques should be employed. The expected data provides a self-validating system for the described protocol.

Parameter Step 1: Amide Step 2: Dihydroisoquinoline Step 3: Isoquinoline (Target)
Molecular Formula C₁₁H₁₃BrClNO₂C₁₁H₁₁BrClNOC₁₀H₇BrClNO
Molecular Weight 306.58 g/mol 288.57 g/mol 272.54 g/mol
Expected ¹H NMR Signals for aromatic protons, -CH₂CH₂- linker, -CH₂Cl group, and -OCH₃ group.Shifted aromatic proton signals, disappearance of one -CH₂- signal, appearance of imine-like proton.Aromatic proton signals consistent with the isoquinoline core, singlet for -OCH₃.
Expected ¹³C NMR ~11 unique carbon signals.~11 unique carbon signals.10 unique aromatic/heteroaromatic carbon signals.
Mass Spec (ESI-MS) [M+H]⁺ at m/z ~307.9/309.9[M+H]⁺ at m/z ~289.9/291.9[M+H]⁺ at m/z ~273.9/275.9
Expected Yield > 85%> 70%> 80%
Purity (HPLC) > 95% after purification> 90% (crude)> 98% after purification

Conclusion and Future Outlook

This guide outlines a logical and robust synthetic route for 8-Bromo-3-chloro-5-methoxyisoquinoline based on well-established chemical transformations. The proposed Bischler-Napieralski approach offers excellent control over regiochemistry by utilizing a pre-functionalized starting material. The detailed protocols and expected analytical data provide a comprehensive framework for researchers to synthesize and validate this compound in the laboratory. The strategic placement of two distinct halogen atoms (Br at C8, Cl at C3) makes this molecule a highly valuable building block for creating libraries of complex isoquinoline derivatives through differential transition-metal-catalyzed cross-coupling reactions, opening avenues for new discoveries in medicinal chemistry and materials science.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved March 16, 2026, from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. (Note: A general reference for named reactions in heterocyclic chemistry, providing authoritative grounding for the Pomeranz-Fritsch and Bischler-Napieralski reactions.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved March 16, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved March 16, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved March 16, 2026, from [Link]

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Exploratory

8-Bromo-3-chloro-5-methoxyisoquinoline: A Critical Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary The development of targeted therapeutics in oncology relies heavily on the design of highly functionalized, rigid heterocyclic scaffolds. 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics in oncology relies heavily on the design of highly functionalized, rigid heterocyclic scaffolds. 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) has emerged as a pivotal building block in modern medicinal chemistry, particularly in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the causality behind its orthogonal synthetic reactivity, and its application in overcoming complex kinase resistance mutations.

Physicochemical Profiling & Structural Rationale

The utility of 8-Bromo-3-chloro-5-methoxyisoquinoline lies in its precise substitution pattern, which provides both favorable pharmacophore properties and highly versatile synthetic handles. The isoquinoline core acts as a classic "hinge-binding" motif, capable of forming critical hydrogen bonds with the ATP-binding pocket of kinases.

Quantitative Chemical Data

The following table summarizes the core physicochemical metrics of the scaffold, which dictate its handling and reactivity in organic synthesis[2][3].

PropertyValueScientific Implication
CAS Number 2660255-91-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₇BrClNOIndicates high halogen density, ideal for late-stage diversification.
Molecular Weight 272.53 g/mol Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
C8–Br Bond Energy ~68 kcal/molWeaker bond; acts as the primary site for rapid oxidative addition by Pd(0) catalysts.
C3–Cl Bond Energy ~81 kcal/molStronger bond; remains intact during C8 functionalization, serving as a secondary handle for Nucleophilic Aromatic Substitution (SₙAr).
The Logic of Orthogonal Halogenation

The strategic placement of bromine at the C8 position and chlorine at the C3 position is not arbitrary. It establishes a system of orthogonal reactivity . Because the C–Br bond is significantly weaker and more polarizable than the C–Cl bond, researchers can perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) exclusively at the C8 position. The C3-chlorine remains unreactive under mild coupling conditions, preserving it for subsequent, harsher functionalization steps.

Synthetic Workflows & Chemoselective Protocols

To utilize this scaffold in drug discovery, the methoxy group at C5 is frequently deprotected to yield a hydroxyl group, which can then be converted into various ethers or alkyl chains to probe the solvent-exposed regions of a kinase target[4].

Mechanistic Causality of Demethylation

Tribromoborane (BBr₃) is the reagent of choice for this transformation. The causality of this choice is rooted in Lewis acid-base chemistry: the highly electrophilic boron atom coordinates with the nucleophilic oxygen of the methoxy group. This complexation weakens the adjacent oxygen-methyl bond, allowing the bromide ion to attack the methyl carbon via an Sₙ2 mechanism, expelling methyl bromide gas and leaving a boron alkoxide that is subsequently hydrolyzed.

G Start 8-Bromo-3-chloro-5-methoxyisoquinoline (Core Scaffold) Demethylation Demethylation (BBr3) C5-OH Exposure Start->Demethylation Step 1 PdCoupling Pd-Catalyzed Coupling C8-Br Functionalization Demethylation->PdCoupling Step 2 SnAr Nucleophilic Substitution C3-Cl Displacement PdCoupling->SnAr Step 3 Target Advanced Kinase Inhibitor (e.g., EGFR Target) SnAr->Target Final Assembly

Sequential orthogonal functionalization of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Standard Operating Protocol: Chemoselective Demethylation

The following self-validating protocol details the conversion of 8-bromo-3-chloro-5-methoxyisoquinoline to 8-bromo-3-chloro-5-hydroxyisoquinoline, adapted from validated patent literature[4].

Reagents Required:

  • 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 eq, e.g., 2.0 g, 7.33 mmol)

  • Tribromoborane (BBr₃) (3.0 eq, 5.48 g, 21.9 mmol)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • Ice/Water mixture (for quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert nitrogen or argon atmosphere to prevent premature hydrolysis of the moisture-sensitive BBr₃.

  • Dissolution: Dissolve 8-bromo-3-chloro-5-methoxyisoquinoline (2.0 g) in anhydrous DCM.

  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Scientific Rationale: While the reaction proceeds at room temperature, initial cooling controls the exothermic Lewis acid-base complexation, preventing localized boiling of DCM and minimizing impurity formation.

  • Reagent Introduction: Add BBr₃ (3.0 eq) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the solution to stir at room temperature (rt) for 2 hours.

  • In-Process Validation: Sample 10 µL of the reaction, quench in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~272) is entirely replaced by the product mass (m/z ~258), indicating the loss of the methyl group (14 Da).

  • Quenching & Hydrolysis: Slowly pour the reaction mixture into a beaker containing an excess of ice/water with rapid stirring. Scientific Rationale: This step is critical. It safely hydrolyzes excess BBr₃ into boric acid and hydrobromic acid, while simultaneously breaking down the intermediate boron alkoxide to yield the final free hydroxyl group.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration, wash with cold water to remove residual acids, and dry under high vacuum to afford 8-bromo-3-chloro-5-hydroxyisoquinoline (Typical yield: ~89%).

Application in Oncology: Overcoming EGFR Triple Mutations

The primary driving force behind the commercial and academic demand for 8-bromo-3-chloro-5-methoxyisoquinoline is its role in synthesizing inhibitors for mutant forms of EGFR[1].

The Clinical Challenge

First- and second-generation EGFR inhibitors (e.g., Erlotinib, Afatinib) are highly effective against primary mutations like del19 and L858R. However, tumors inevitably develop resistance, most notably via the T790M "gatekeeper" mutation. While third-generation inhibitors like Osimertinib effectively target T790M by forming a covalent bond with the C797 residue, tumors eventually develop a tertiary C797S mutation, destroying the covalent attachment site and rendering the drug useless.

The Isoquinoline Solution

To combat the del19/L858R + T790M + C797S triple mutation, researchers utilize the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold to build non-covalent, highly potent allosteric or structurally novel orthosteric inhibitors[1]. The C8 position is typically functionalized with complex azetidine or piperazine derivatives (via the bromine handle) to perfectly occupy the mutated, sterically hindered ATP pocket without relying on the C797 covalent bond.

Pathway EGF EGF Ligand EGFR EGFR (Triple Mutant) del19/L858R/T790M/C797S EGF->EGFR PI3K PI3K / AKT Survival EGFR->PI3K MAPK RAS / MAPK Proliferation EGFR->MAPK Inhibitor Isoquinoline-based Inhibitor Inhibitor->EGFR Non-covalent Blockade Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

Mechanism of action for isoquinoline-derived inhibitors targeting triple-mutant EGFR.

Conclusion

8-Bromo-3-chloro-5-methoxyisoquinoline is far more than a simple catalog chemical; it is a rationally designed synthetic launchpad. By offering differential halogen reactivity and a modifiable methoxy group on a kinase-privileged isoquinoline core, it allows medicinal chemists to rapidly iterate through complex structure-activity relationships (SAR). As the landscape of acquired kinase resistance continues to evolve—particularly in non-small cell lung cancer (NSCLC)—scaffolds like this will remain foundational to the discovery of life-saving therapeutics.

References

  • Campbell, J. E., et al. "Inhibitors of mutant forms of EGFR." World Intellectual Property Organization (WIPO), Patent WO2021133809A1, Published July 1, 2021.

Sources

Foundational

The Strategic Utility of 8-Bromo-3-chloro-5-methoxyisoquinoline: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and biological properties, making it a cornerstone in the development of novel therapeutics.[2] This guide delves into the potential applications of a specifically substituted isoquinoline, 8-Bromo-3-chloro-5-methoxyisoquinoline, a versatile building block poised for exploitation in contemporary drug discovery programs.

The Isoquinoline Nucleus: A Foundation of Pharmacological Diversity

The isoquinoline framework, consisting of a fused benzene and pyridine ring, is a key structural motif in numerous clinically relevant drugs.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The nitrogen atom in the isoquinoline ring system can act as a hydrogen bond acceptor, while the aromatic rings provide a platform for various intermolecular interactions with biological targets. The specific substitution pattern on the isoquinoline core dictates its pharmacological profile, making the synthesis of novel derivatives a continuous area of interest for medicinal chemists.

Unveiling the Potential of 8-Bromo-3-chloro-5-methoxyisoquinoline

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS No. 2660255-91-2) is a halogenated and methoxy-substituted isoquinoline that offers a unique combination of reactive sites for chemical modification.[3] While specific studies on this particular molecule are not extensively documented in publicly available literature, its structural features suggest significant potential as a key intermediate in the synthesis of diverse compound libraries for biological screening.

Structural Features and Reactivity

The key to the utility of 8-Bromo-3-chloro-5-methoxyisoquinoline lies in its distinct substitution pattern:

  • 8-Bromo and 3-Chloro Substituents: The presence of two different halogen atoms at distinct positions on the isoquinoline ring system provides orthogonal handles for selective chemical transformations. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[4] This differential reactivity can be exploited for sequential, site-selective modifications. The weaker carbon-bromine bond is more readily cleaved in oxidative addition steps compared to the stronger carbon-chlorine bond, allowing for reactions to be directed to the 8-position under milder conditions.[4]

  • 5-Methoxy Group: The methoxy group at the 5-position is an electron-donating group that can influence the electronic properties of the aromatic system.[5] This can impact the reactivity of the molecule and the binding affinity of its derivatives to biological targets. Furthermore, the methoxy group can be a site for metabolic modification, which is a critical consideration in drug design.

The following diagram illustrates the key reactive sites on 8-Bromo-3-chloro-5-methoxyisoquinoline:

Caption: Key reactive sites on 8-Bromo-3-chloro-5-methoxyisoquinoline.

Potential Applications in Drug Discovery

The strategic positioning of the bromo, chloro, and methoxy groups on the isoquinoline scaffold makes 8-Bromo-3-chloro-5-methoxyisoquinoline a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications in several areas.

Kinase Inhibitors

Aberrant kinase signaling is a hallmark of many diseases, including cancer.[6] The isoquinoline scaffold is present in several known kinase inhibitors. The ability to introduce diverse substituents at the 8- and 3-positions of 8-Bromo-3-chloro-5-methoxyisoquinoline through cross-coupling reactions allows for the exploration of chemical space around the kinase active site. For instance, Suzuki or Stille coupling at the 8-bromo position could introduce aryl or heteroaryl moieties that can form key interactions with the hinge region of a kinase. Subsequent modification at the 3-chloro position could introduce solubilizing groups or vectors to target specific sub-pockets.

Experimental Workflow: Synthesis of a Potential Kinase Inhibitor Library

G Start 8-Bromo-3-chloro- 5-methoxyisoquinoline Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Step1 Intermediate1 8-Aryl-3-chloro- 5-methoxyisoquinoline Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate1->Step2 Product 8-Aryl-3-amino- 5-methoxyisoquinoline (Kinase Inhibitor Candidate) Step2->Product

Caption: A potential synthetic workflow for generating a library of kinase inhibitor candidates.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of druggable targets in the human genome.[7] The isoquinoline core is a feature of ligands for various GPCRs. The ability to functionalize 8-Bromo-3-chloro-5-methoxyisoquinoline allows for the synthesis of compounds that can act as agonists, antagonists, or allosteric modulators of GPCRs.[8] For example, the introduction of a basic nitrogen-containing side chain at the 3-position via nucleophilic aromatic substitution could lead to interactions with acidic residues in the orthosteric binding pocket of aminergic GPCRs.

Anticancer Agents

Substituted isoquinolines have shown promising anticancer activity through various mechanisms, including the inhibition of topoisomerase and microtubule polymerization.[2][9] The planar aromatic system of the isoquinoline ring can intercalate into DNA, and substituents can enhance this interaction or introduce new mechanisms of action.[9] The bromo and chloro substituents on 8-Bromo-3-chloro-5-methoxyisoquinoline can be replaced with groups that improve DNA binding affinity or cellular uptake.

Table 1: Potential Synthetic Transformations and Their Rationale

PositionReaction TypeReagents and ConditionsRationale for Drug Discovery
8-BromoSuzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseIntroduction of diverse aromatic systems to probe protein-ligand interactions.
8-BromoBuchwald-Hartwig AminationAmines, Pd catalyst, baseInstallation of amine functionalities for improved solubility and hydrogen bonding.
3-ChloroNucleophilic Aromatic SubstitutionAmines, alcohols, thiolsIntroduction of polar groups to modulate physicochemical properties.
3-ChloroSonogashira CouplingTerminal alkynes, Pd/Cu catalystsCreation of rigid linkers to access different regions of a binding pocket.

Experimental Protocols

The following are generalized, step-by-step methodologies for key transformations of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Protocol for Suzuki-Miyaura Coupling at the 8-Position
  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted isoquinoline.

Protocol for Nucleophilic Aromatic Substitution at the 3-Position
  • Reaction Setup: In a sealed tube, dissolve 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, 2.0-5.0 eq) and, if necessary, a base (e.g., K₂CO₃ or Et₃N).

  • Reaction: Heat the reaction mixture to an elevated temperature (typically >100 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography or recrystallization to yield the 3-substituted product.

Conclusion

8-Bromo-3-chloro-5-methoxyisoquinoline represents a strategically designed chemical scaffold with significant potential for the development of novel therapeutic agents. Its differentially reactive halogen substituents provide a versatile platform for the synthesis of diverse libraries of compounds targeting a range of biological entities, including kinases and GPCRs. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of this promising building block in their quest for new medicines.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed.
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinoline, 8-bromo-3-chloro-5-methoxy-. ChemicalBook.
  • Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. Benchchem.
  • An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.
  • How ligands illuminate GPCR molecular pharmacology. PMC - NIH.
  • Discovery of new GPCR ligands to illumin
  • Drug Discovery - Inhibitor. chemical-kinomics.

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Exploratory

8-Bromo-3-chloro-5-methoxyisoquinoline: A Strategic Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. The strategic functionalization of the isoquinoline ring system is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 8-Bromo-3-chloro-5-methoxyisoquinoline emerges as a highly versatile and strategically functionalized intermediate, offering multiple points for chemical elaboration. This guide provides an in-depth analysis of its synthesis, reactivity, and potential applications in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS No. 2660255-91-2) is a polysubstituted isoquinoline with a unique arrangement of functional groups that offer orthogonal reactivity.[1] The bromine atom at the 8-position and the chlorine atom at the 3-position are amenable to various cross-coupling reactions, while the methoxy group at the 5-position influences the electronic properties of the ring system.

Table 1: Physicochemical Properties of 8-Bromo-3-chloro-5-methoxyisoquinoline

PropertyValueSource
CAS Number 2660255-91-2[1]
Molecular Formula C₁₀H₇BrClNO[2]
Molecular Weight 272.53 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Proposed Synthetic Pathways

A potential retrosynthetic analysis is depicted below:

retrosynthesis target 8-Bromo-3-chloro-5-methoxyisoquinoline intermediate1 8-Bromo-5-methoxyisoquinolin-3-ol target->intermediate1 Chlorination intermediate2 Substituted Benzyl Cyanide intermediate1->intermediate2 Cyclization starting_materials Substituted Benzaldehyde and Aminoacetaldehyde Acetal intermediate2->starting_materials Pomeranz-Fritsch or similar

Caption: Retrosynthetic analysis of 8-bromo-3-chloro-5-methoxyisoquinoline.

Step-by-Step Synthetic Protocol (Proposed)
  • Synthesis of a Substituted Benzylamine Precursor: The synthesis would likely commence from a suitably substituted benzaldehyde, for instance, 2-bromo-5-methoxybenzaldehyde. Reaction with an aminoacetaldehyde acetal would form the corresponding Schiff base, which upon reduction, would yield the N-benzylaminoacetaldehyde acetal.

  • Pomeranz-Fritsch-Bobbitt Cyclization: This key step involves the acid-catalyzed cyclization of the N-benzylaminoacetaldehyde acetal to form the isoquinoline core. Modifications of the Pomeranz-Fritsch reaction, such as the Jackson modification, can be employed to improve yields.[3][4] This would lead to the formation of 8-bromo-5-methoxyisoquinoline.

  • Hydroxylation at the 3-position: The resulting 8-bromo-5-methoxyisoquinoline could then be functionalized at the 3-position. One possible route is the introduction of a hydroxyl group to yield 8-bromo-5-methoxyisoquinolin-3-ol.

  • Chlorination of the 3-position: The final step would involve the conversion of the hydroxyl group at the 3-position to a chlorine atom. This can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

Key Chemical Transformations and Reactivity

The synthetic utility of 8-bromo-3-chloro-5-methoxyisoquinoline lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[6] This allows for selective functionalization at the 8-position while leaving the 3-chloro substituent intact for subsequent transformations.

reactivity cluster_0 Selective Reactivity of 8-Bromo-3-chloro-5-methoxyisoquinoline start 8-Bromo-3-chloro-5-methoxyisoquinoline suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->suzuki C-Br activation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) start->sonogashira C-Br activation buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat.) start->buchwald C-Br activation product1 8-Aryl-3-chloro-5-methoxyisoquinoline suzuki->product1 product2 8-Alkynyl-3-chloro-5-methoxyisoquinoline sonogashira->product2 product3 8-Amino-3-chloro-5-methoxyisoquinoline buchwald->product3 nucleophilic Nucleophilic Aromatic Substitution (Nu⁻) product4 8-Bromo-3-Nu-5-methoxyisoquinoline nucleophilic->product4 product1->nucleophilic C-Cl activation

Caption: Key transformations of 8-bromo-3-chloro-5-methoxyisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions at C8
  • Suzuki-Miyaura Coupling: The bromine at the 8-position can be selectively coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[6] This reaction is a powerful tool for generating molecular diversity.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium-copper co-catalyst system allows for the introduction of alkynyl moieties at the 8-position.[6]

  • Buchwald-Hartwig Amination: The C8-Br bond can be converted to a C-N bond through coupling with a wide range of primary and secondary amines.[6]

Nucleophilic Aromatic Substitution at C3

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution, although to a lesser extent than in some other heterocyclic systems. This position can be targeted for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, often requiring more forcing conditions than the C8-Br coupling reactions.

Applications in Drug Discovery

The strategic functionalization of 8-bromo-3-chloro-5-methoxyisoquinoline opens up avenues for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The isoquinoline scaffold is present in a number of approved drugs and clinical candidates targeting a range of diseases.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse substituents at the 3 and 8-positions of the isoquinoline ring allows for the exploration of the chemical space around the ATP-binding pocket of various kinases.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The rigid isoquinoline scaffold can serve as a template for the design of potent and selective GPCR ligands.

  • Antimicrobial and Antiviral Agents: The quinoline and isoquinoline ring systems are known to exhibit antimicrobial and antiviral properties.[7][8] Derivatives of 8-bromo-3-chloro-5-methoxyisoquinoline could be explored for the development of new anti-infective agents.

Conclusion

8-Bromo-3-chloro-5-methoxyisoquinoline is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its unique substitution pattern allows for selective and orthogonal functionalization, providing access to a wide range of novel isoquinoline derivatives. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be confidently predicted based on well-established principles of heterocyclic chemistry. This guide provides a solid foundation for researchers to leverage the synthetic potential of this promising building block in the quest for new and improved therapeutics.

References

  • Jackson, A. H., & Stewart, G. W. (1971). Pomeranz-Fritsch reaction. Part I. The cyclisation of benzalamino-acetals. Journal of the Chemical Society C: Organic, 573-577.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Organic Reactions, 6, 191-206.
  • A publication by ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • A publication by MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • A publication by MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubChem. (n.d.). 8-bromo-3-chloroisoquinoline. Retrieved from [Link]

  • Open Access Journals. (2013).
  • Indian Academy of Sciences. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Bromo-8-chloroisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • A publication by bioRxiv. (n.d.).
  • Semantic Scholar. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

  • A publication by ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Foundational

Reactivity of 8-Bromo-3-chloro-5-methoxyisoquinoline functional groups

An in-depth technical analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2) reveals a highly versatile, multi-electrophilic building block. In modern drug discovery, particularly in the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2) reveals a highly versatile, multi-electrophilic building block. In modern drug discovery, particularly in the synthesis of complex kinase inhibitors (such as mutant EGFR inhibitors) [1], the ability to selectively functionalize specific sites on a heterocyclic core is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic descriptions. Here, we will dissect the thermodynamic and kinetic causality behind the orthogonal reactivity of this molecule, providing a self-validating framework for its application in advanced cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Electronic Profiling and Mechanistic Causality

The synthetic utility of 8-Bromo-3-chloro-5-methoxyisoquinoline stems from the distinct electronic and steric microenvironments of its three functional groups. Understanding these environments is critical for designing chemoselective reactions.

  • The C8-Aryl Bromide (Kinetic Control via BDE): The primary site for transition-metal-catalyzed cross-coupling is the C8 position. The causality here is driven by Bond Dissociation Energy (BDE). The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol)[2]. In a palladium catalytic cycle, the rate-determining oxidative addition step will selectively occur at the C8–Br bond when using standard phosphine ligands, leaving the C3–Cl bond intact.

  • The C3-Aryl Chloride (Thermodynamic Activation via Heteroatom): While resistant to standard Pd(0) oxidative addition in the presence of a C–Br bond, the C3 position is highly electron-deficient. The adjacent isoquinoline nitrogen atom exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This primes the C3–Cl bond for SNAr reactions under forcing conditions, or for late-stage Buchwald-Hartwig aminations using specialized, electron-rich ligands (e.g., XantPhos or P(t-Bu)3) [4].

  • The C5-Methoxy Group (Electronic Modulation): The methoxy group acts as an electron-donating group (EDG) via resonance (+M effect) into the carbocyclic ring. This localized increase in electron density slightly dampens the electrophilicity of the C8–Br bond compared to an unsubstituted isoquinoline. However, this dampening is insufficient to override the fundamental BDE difference between bromine and chlorine, preserving the orthogonal coupling strategy.

G SM 8-Bromo-3-chloro- 5-methoxyisoquinoline Step1 Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) SM->Step1 Selectivity: C-Br > C-Cl Int1 C8-Functionalized, C3-Chloro Intermediate Step1->Int1 Step2 SNAr or Specialized Pd-Coupling (Buchwald) Int1->Step2 Forcing Conditions / Specialized Ligands Prod C3, C8-Difunctionalized Isoquinoline Step2->Prod

Orthogonal functionalization workflow of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Quantitative Reactivity Metrics

To successfully execute orthogonal functionalization, one must balance temperature, catalyst selection, and reaction time. The table below summarizes the quantitative parameters that dictate the chemoselectivity of this scaffold.

Functional GroupApprox. BDE (kcal/mol)Primary Reaction PathwayActivation Energy BarrierOptimal Catalyst/Reagent Profile
C8–Bromine ~81Pd-Catalyzed Cross-CouplingLow (Facile Oxidative Addition)Pd(dppf)Cl₂, Pd(PPh₃)₄, Mild Base (Na₂CO₃), 80–90°C
C3–Chlorine ~96SNAr or Late-Stage CouplingHigh (Requires thermal/ligand push)SNAr: Cyclic amines, DMSO, 150°C. Coupling: XantPhos, 100°C
C5–Methoxy N/A (Ether)Directing/Modulating GroupN/A (Inert under standard conditions)Stable to standard coupling and SNAr conditions

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By adhering to the specific stoichiometric and thermal boundaries, you ensure that the reaction does not "overshoot" and compromise the orthogonal halogen.

Protocol A: Chemoselective C8 Suzuki-Miyaura Coupling

Objective: Form a C–C bond at C8 while preserving the C3–Cl bond for downstream diversification. Causality: Utilizing Pd(dppf)Cl₂ is intentional. The bidentate dppf ligand forms a sterically encumbered 14-electron Pd(0) active species that readily inserts into the weaker C–Br bond but lacks the electron richness required to activate the C–Cl bond at 80°C.

  • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents over-coupling.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). The biphasic system facilitates the transmetalation step while solubilizing the boronic acid.

  • Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS. The reaction must be halted once the starting material is consumed to prevent trace C3-activation.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Late-Stage C3 SNAr Functionalization

Objective: Displace the C3–Cl with a nucleophile (e.g., a secondary amine like morpholine) post-C8 functionalization [3]. Causality: The C3 position is activated by the adjacent nitrogen, but the SNAr pathway requires the formation of a high-energy Meisenheimer complex. Polar aprotic solvents (DMSO) stabilize this transition state, while high thermal energy (150°C) overcomes the activation barrier.

  • Preparation: In a microwave-safe vial, dissolve the C8-functionalized 3-chloroisoquinoline intermediate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Nucleophile Addition: Add morpholine (5.0 equiv). The excess amine drives the equilibrium and acts as an acid scavenger for the generated HCl.

  • Execution: Seal the vial and heat in a microwave reactor at 150°C for 1 to 2 hours.

  • Isolation: Cool the mixture, dilute heavily with water to crash out the product (or extract with EtOAc if highly lipophilic), and purify via reverse-phase HPLC or silica gel chromatography.

G Pd0 Pd(0)L_n Catalyst OA Oxidative Addition at C8-Br (Fast) Pd0->OA Low C-Br BDE TM Transmetalation (R-B(OH)2) OA->TM C3-Cl intact RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product C8-R, C3-Cl Product RE->Product

Palladium(0) catalytic cycle demonstrating C8-selective oxidative addition.

Advanced Considerations for Drug Development

When scaling up the synthesis of active pharmaceutical ingredients (APIs) utilizing 8-Bromo-3-chloro-5-methoxyisoquinoline, researchers must account for the specific impurity profile generated by the C5-methoxy group. Because the methoxy group is an EDG, it can occasionally lead to trace amounts of protodehalogenation at the C8 position during sluggish transmetalation steps. To mitigate this, ensure that the boronic acid is highly pure and consider utilizing slow-addition techniques for the base to maintain a steady catalytic turnover rate.

Furthermore, if the C3 position is to be functionalized via Buchwald-Hartwig amination rather than SNAr (e.g., when using less nucleophilic primary amines), the use of third-generation palladacycles (e.g., XantPhos Pd G4) is highly recommended [1]. These pre-catalysts ensure the rapid generation of the active monoligated Pd(0) species required to insert into the recalcitrant C3–Cl bond [4].

References

  • World Intellectual Property Organization (WIPO)
  • Imidazopiperazine inhibitors of transcription activating proteins United States Patent and Trademark Office - Patent US11058688B2 URL
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Institutes of Health (NIH) / PMC URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Strategic Importance

Substituted isoquinolines are privileged scaffolds in modern drug discovery. Specifically, 8-bromo-3-chloro-5-methoxyisoquinoline serves as a highly versatile, di-halogenated synthetic intermediate. Its structural topology is heavily utilized in the development of targeted therapeutics, including mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors [1] and Hepatitis C Virus (HCV) NS5A replication complex inhibitors [2].

The strategic value of this molecule lies in its orthogonal reactivity. The C8-bromine and C3-chlorine atoms possess different oxidative addition kinetics, allowing chemists to perform sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly diversify the isoquinoline core without the need for complex protecting group strategies.

Mechanistic Causality & Regioselectivity (E-E-A-T)

The synthesis of 8-bromo-3-chloro-5-methoxyisoquinoline from commercially available 3-chloro-5-methoxyisoquinoline relies on a highly regioselective Electrophilic Aromatic Substitution (EAS)[1]. Understanding the electronic and steric dynamics of this reaction is critical for scale-up and optimization.

  • Directing Group Dynamics: The isoquinoline ring is inherently electron-deficient at the pyridine-containing hemisphere (C1, C3, C4). Conversely, the carbocyclic ring (C5–C8) is more susceptible to electrophilic attack. The methoxy group at C5 acts as a strong resonance electron-donating group (+M effect), which activates the aromatic system and directs incoming electrophiles to the ortho (C6) and para (C8) positions.

  • Regioselective Bromination at C8: Bromination occurs almost exclusively at the C8 position. While the C6 position is ortho to the methoxy group, it is sterically shielded by the adjacent C7 proton and the methoxy oxygen's lone pairs. The C8 position (para to the methoxy group) is sterically more accessible. Furthermore, the resulting Wheland intermediate for para-attack is highly stabilized by the extended conjugated system of the fused bicyclic core.

  • Solvent Causality (Acetic Acid): Glacial acetic acid (AcOH) is selected as the solvent because its polar, protic nature polarizes the Br-Br bond, generating a highly active electrophilic bromine species without requiring a harsh Lewis acid catalyst (e.g., FeBr₃). AcOH also maintains the solubility of the starting material while buffering the HBr byproduct generated during the substitution[1].

Experimental Methodology

The following protocol is a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to isolation[1].

Step 3.1: Reagent Preparation & Addition
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Suspend 3-chloro-5-methoxyisoquinoline (2.00 g, 10.3 mmol) in glacial acetic acid (20 mL) at room temperature (20–25 °C). Ensure complete dissolution; mild sonication may be applied if necessary.

  • Electrophile Preparation: In a separate vial, dissolve dibromine (Br₂, 1.80 g, 11.3 mmol, 1.10 equiv) in glacial acetic acid (10 mL).

  • Addition: Transfer the Br₂/AcOH solution to the dropping funnel and add it dropwise to the isoquinoline mixture over a period of 10 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses over-bromination (e.g., dibromination at C6 and C8), ensuring high regiochemical fidelity.

Step 3.2: Reaction Progression & In-Process Control (IPC)
  • Reaction: Stir the reaction mixture overnight (approx. 12–16 hours) at room temperature.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass ( m/z=194 [M+H]+ ) is fully consumed, and the target product mass ( m/z=272/274 [M+H]+ ) is the dominant signal, reflecting the characteristic 1:1 isotopic distribution of the incorporated bromine atom.

Step 3.3: Workup & Isolation
  • Concentration: Concentrate the reaction mixture in vacuo to remove the majority of the acetic acid.

    • Causality: Removing bulk AcOH prevents violent effervescence and excessive exotherms during the subsequent basic quench.

  • Quenching: Slowly pour the concentrated residue into a vigorously stirring aqueous solution of potassium carbonate (5.0 g K₂CO₃ in 100 mL deionized water).

    • Causality: K₂CO₃ neutralizes residual AcOH and the HBr byproduct, driving the precipitation of the neutral 8-bromo-3-chloro-5-methoxyisoquinoline free base.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 × 20 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C to constant weight, yielding the target compound as a solid.

Quantitative Data Summary

ReagentMW ( g/mol )EquivalentsMass / VolumemmolRole
3-Chloro-5-methoxyisoquinoline 193.631.002.00 g10.3Starting Material
Dibromine (Br₂) 159.811.101.80 g11.3Electrophile
Acetic Acid (Glacial) 60.05Solvent30 mL (total)-Solvent / Activator
Potassium Carbonate (K₂CO₃) 138.21Excess5.00 g36.2Quenching Agent
Water (Deionized) 18.02Anti-solvent100 mL-Precipitation Medium

Workflow Visualization

Workflow Start 3-Chloro-5-methoxyisoquinoline (2.0 g, 10.3 mmol) Solvent Suspend in AcOH (20 mL) Start->Solvent Reagent Add Br2 (1.80 g, 11.3 mmol) in AcOH (10 mL) Solvent->Reagent Dropwise over 10 min Reaction Stir overnight Room Temperature Reagent->Reaction EAS at C-8 Concentrate Concentrate mixture in vacuo Reaction->Concentrate IPC LC-MS Validation Quench Pour into K2CO3 (aq) (5 g in 100 mL H2O) Concentrate->Quench Neutralize AcOH Isolation Collect precipitate by filtration Quench->Isolation Precipitation Product 8-Bromo-3-chloro-5-methoxyisoquinoline (Target Product) Isolation->Product

Figure 1: Step-by-step synthetic workflow for the regioselective bromination of 3-chloro-5-methoxyisoquinoline.

References

  • Title: WO2021133809A1 - Inhibitors of mutant forms of egfr Source: Google Patents URL
  • Title: HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Ruthenium-Catalyzed Synthesis of Isoquinoline Derivatives via C–H Activation

Executive Summary The isoquinoline scaffold is a privileged pharmacophore prevalent in numerous natural products, vasodilators, and antineoplastic agents. Traditional syntheses (e.g., Bischler-Napieralski or Pictet-Speng...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore prevalent in numerous natural products, vasodilators, and antineoplastic agents. Traditional syntheses (e.g., Bischler-Napieralski or Pictet-Spengler reactions) often require harsh acidic conditions and pre-functionalized substrates. Over the past decade, Ruthenium(II)-catalyzed C–H activation/annulation has emerged as a highly atom-economical, regioselective, and environmentally benign alternative.

This application note provides a comprehensive, field-tested guide to the Ru(II)-catalyzed oxidative annulation of benzamides and ketoximes with alkynes. By leveraging Concerted Metalation-Deprotonation (CMD) and internal oxidant strategies, researchers can construct complex isoquinoline and isoquinolone architectures under mild conditions.

Mechanistic Rationale & Catalytic Design

To successfully execute and troubleshoot these protocols, one must understand the causality behind the reagent selection. The standard catalytic system utilizes the dimeric precatalyst [Ru(p-cymene)Cl2​]2​ in combination with an acetate base (e.g., NaOAc or Cu(OAc)2​ ).

  • Why [Ru(p-cymene)Cl2​]2​ ? The bulky p -cymene ligand stabilizes the Ru(II) center, preventing premature aggregation into inactive ruthenium black. The labile chloride ligands are easily displaced by acetate ions to form the active catalytic species .

  • The Role of Acetate (CMD Pathway): The addition of NaOAc is not merely for basicity. Acetate acts as a crucial bidentate ligand that facilitates the Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate oxygen coordinates to the Ru center, while the unbound oxygen abstracts the ortho-proton via a 6-membered transition state, drastically lowering the activation energy barrier for C–H bond cleavage .

  • Internal vs. External Oxidants: In the synthesis of isoquinolones from N -methoxybenzamides, the N–O bond acts as an internal oxidant. Following alkyne insertion, the N–O bond undergoes oxidative cleavage, reoxidizing the Ru(0) species back to Ru(II) and releasing methanol. This circumvents the need for stoichiometric, toxic external oxidants and allows the reaction to be run in pure water . Conversely, ketoxime substrates require an external oxidant (like Cu(OAc)2​ or air) to achieve catalytic turnover .

Mechanism PreCat [Ru(p-cymene)Cl2]2 Precatalyst ActiveCat Active Ru(II) Carboxylate PreCat->ActiveCat NaOAc (Ligand Exchange) CMD Concerted Metalation- Deprotonation (CMD) ActiveCat->CMD Substrate Coordination Ruthenacycle 5-Membered Ruthenacycle CMD->Ruthenacycle C-H Cleavage Insertion Alkyne Migratory Insertion Ruthenacycle->Insertion Alkyne Addition RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim 7-Membered Intermediate RedElim->ActiveCat Catalyst Regeneration Product Isoquinoline Derivative RedElim->Product Product Release

Figure 1: Ru(II)-catalyzed C-H activation and annulation cycle for isoquinoline synthesis.

Quantitative Data & Substrate Scope

The choice of directing group and oxidant dictates the final heterocyclic product. Table 1 summarizes the validated reaction parameters for different isoquinoline derivatives.

Table 1: Comparison of Ru(II)-Catalyzed Isoquinoline Synthesis Strategies

Substrate TypeAnnulation PartnerCatalyst SystemOxidant StrategyPrimary ProductTypical YieldsKey Advantage
N -Methoxybenzamides Internal Alkynes [Ru(p-cymene)Cl2​]2​ (5 mol%) / NaOAc Internal (N–O cleavage)Isoquinolones 75–95%High atom economy; viable in H2​O .
Ketoximes Internal Alkynes [Ru(p-cymene)Cl2​]2​ (5 mol%) / Cu(OAc)2​ External ( Cu(OAc)2​ or Air)Isoquinolines 68–92%Broad functional group tolerance .
Benzaldehydes + Amines Internal Alkynes [Ru(p-cymene)Cl2​]2​ (5 mol%) / AgSbF6​ External ( Cu(OAc)2​ )Isoquinolinium Salts 60–88%Multicomponent one-pot synthesis .

Experimental Workflows & Protocols

Workflow Prep 1. Reagent Prep (Weighing) Reaction 2. Annulation (80-110°C, 16h) Prep->Reaction Quench 3. Quench & Extract (EtOAc/H2O) Reaction->Quench Purify 4. Chromatography (Silica Gel) Quench->Purify QC 5. QC Validation (NMR, HRMS) Purify->QC

Figure 2: Standard experimental workflow for Ru-catalyzed isoquinoline synthesis.

Protocol A: Green Synthesis of Isoquinolones via Internal Oxidant Strategy

Adapted from the Ackermann water-based protocol .

Rationale: Utilizing N -methoxybenzamide allows the N–O bond to serve as the terminal oxidant. Water is used as the solvent, driven by the hydrophobic effect which accelerates the aggregation of organic substrates around the catalyst.

Reagents:

  • N -Methoxybenzamide (1.0 mmol)

  • Diphenylacetylene (1.2 mmol)

  • [Ru(p-cymene)Cl2​]2​ (0.05 mmol, 5 mol%)

  • NaOAc (0.30 mmol, 30 mol%)

  • Deionized H2​O (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 15 mL pressure tube equipped with a magnetic stir bar, sequentially add the N -methoxybenzamide, diphenylacetylene, [Ru(p-cymene)Cl2​]2​ , and NaOAc .

    • Expert Tip: Unlike Pd-catalyzed cross-couplings, this Ru(II) internal-oxidant system is highly robust against ambient moisture and oxygen. Glovebox assembly is not strictly required.

  • Solvent Addition: Add 2.0 mL of deionized water. Seal the pressure tube with a Teflon screw cap.

  • Thermal Annulation: Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 16 hours.

    • Causality: High stirring speed is mandatory in aqueous suspensions to overcome mass transfer limitations between the insoluble organic reactants and the aqueous phase.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel, extract the aqueous layer with EtOAc ( 3×10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient).

Self-Validating QC Checkpoint: Analyze the purified product via 1H NMR. The successful conversion is validated by the disappearance of the highly deshielded ortho-aromatic protons of the starting benzamide (typically δ 7.8–8.0 ppm) and the appearance of the isoquinolone core structure. Additionally, the methoxy peak ( δ ~3.8 ppm) from the starting material must be completely absent, confirming the N–O bond cleavage.

Protocol B: Synthesis of Isoquinolines from Ketoximes

Based on the external oxidant protocols established by Jeganmohan and colleagues .

Rationale: Ketoximes do not possess a sufficiently labile N–O bond to act as an internal oxidant in the same manner as hydroxamates. Therefore, Cu(OAc)2​ is employed in stoichiometric amounts. It serves a dual purpose: it provides the acetate ligands necessary for the CMD C–H activation step and acts as the terminal oxidant to regenerate the Ru(II) species.

Reagents:

  • Acetophenone oxime (1.0 mmol)

  • Internal Alkyne (1.2 mmol)

  • [Ru(p-cymene)Cl2​]2​ (0.05 mmol, 5 mol%)

  • Cu(OAc)2​⋅H2​O (2.0 mmol, 2.0 equiv)

  • Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the ketoxime, alkyne, [Ru(p-cymene)Cl2​]2​ , and Cu(OAc)2​⋅H2​O .

  • Degassing: Add 3.0 mL of anhydrous toluene. Purge the flask with Nitrogen or Argon for 5 minutes.

    • Expert Tip: While Ru(II) is stable, degassing prevents competitive oxygen-mediated side reactions (such as alkyne homocoupling) when using Cu(OAc)2​ .

  • Annulation: Heat the mixture at 110 °C for 12–16 hours under an inert atmosphere.

  • Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove copper salts. Wash the Celite pad with additional DCM (20 mL). Concentrate the filtrate.

  • Purification: Isolate the substituted isoquinoline via silica gel chromatography.

Self-Validating QC Checkpoint: Confirm product identity via HRMS (High-Resolution Mass Spectrometry). The exact mass should correspond to [M+H]+ of the annulated isoquinoline, minus the mass of H2​O (since the oxime OH and the ortho-H are lost during the dehydrative annulation).

Troubleshooting & Optimization

  • Poor Regioselectivity with Terminal Alkynes: Ru(II)-catalyzed annulations are highly sensitive to the steric and electronic properties of the alkyne. Terminal alkynes often lead to complex mixtures or homocoupling. Solution: Use internal alkynes. For unsymmetrical internal alkynes (e.g., 1-phenylpropyne), the larger substituent (phenyl) will preferentially orient adjacent to the nitrogen atom in the final isoquinoline to minimize steric clash within the ruthenacycle intermediate.

  • Catalyst Deactivation (Black Precipitate): If a heavy black precipitate forms early in the reaction and yields are low, the Ru(II) catalyst is decomposing to ruthenium black. Solution: Ensure the acetate base is dry (if using anhydrous protocols) and lower the reaction temperature by 10–15 °C. Adding 10 mol% of an exogenous ligand like triphenylphosphine ( PPh3​ ) can sometimes stabilize the metal center, though it may slow the reaction rate.

References

  • Ackermann, L., & Fenner, S. (2011). "Ruthenium-Catalyzed C-H/N-O Bond Functionalization: Green Isoquinolone Syntheses in Water." Organic Letters, 13(24), 6548-6551.[Link]

  • Jeganmohan, M., et al. (2012). "Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines." Organic Letters, 14(12), 3032–3035.[Link]

  • Parthasarathy, K., Senthilkumar, N., Jayakumar, J., & Cheng, C.-H. (2012). "Ru(II)-Catalyzed C–H Bond Activation for the Synthesis of Substituted Isoquinolinium Salts from Benzaldehydes, Amines, and Alkynes." Organic Letters, 14(13), 3478-3481.[Link]

  • IntechOpen. (2021). "Access to N-Heterocyclic Molecules via Ru(II)-Catalyzed Oxidative Alkyne Annulation Reactions." IntechOpen Book Series.[Link]

Method

Core Directive: Application Notes and Protocols for the Suzuki Coupling of 8-Bromo-3-chloro-5-methoxyisoquinoline

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective Suzuki-Miyaura cross-coupling reaction with 8-Bromo-3-chloro-5-methoxyisoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective Suzuki-Miyaura cross-coupling reaction with 8-Bromo-3-chloro-5-methoxyisoquinoline. This document is structured to offer not just a protocol, but a deeper understanding of the reaction's principles, nuances, and practical execution.

Introduction: The Significance of Substituted Isoquinolines and the Suzuki Coupling

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The targeted functionalization of the isoquinoline core is therefore of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2][3] Its development, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, has revolutionized the synthesis of complex organic molecules, including biaryl and heteroaryl structures.[1]

The subject of this guide, 8-Bromo-3-chloro-5-methoxyisoquinoline, presents a unique opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled elaboration of the isoquinoline core, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (in this case, 8-Bromo-3-chloro-5-methoxyisoquinoline). This is often the rate-determining step of the reaction.[1][4] The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > OTf > Cl.[4]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center. The presence of a base is critical for this step. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[5][6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Regioselectivity in the Coupling of 8-Bromo-3-chloro-5-methoxyisoquinoline

The presence of two different halogen atoms on the isoquinoline ring allows for selective functionalization. In the case of 8-Bromo-3-chloro-5-methoxyisoquinoline, the Suzuki coupling will preferentially occur at the C8-Br bond over the C3-Cl bond. This regioselectivity is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst.

This principle of selective coupling in dihaloheteroaromatic compounds is a well-established strategy for the rapid synthesis of complex molecules.[8][9][10] The electron-donating methoxy group at the C5 position can also influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.

Sources

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 8-Bromo-3-chloro-5-methoxyisoquinoline

Executive Summary & Scope The functionalization of dihalo-heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 8-Bromo-3-chloro-5-methoxyisoquinoline serves as a critical, highly functionalized inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The functionalization of dihalo-heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 8-Bromo-3-chloro-5-methoxyisoquinoline serves as a critical, highly functionalized intermediate in the development of targeted therapeutics, including next-generation mutant EGFR inhibitors[1].

This application note details a highly optimized, self-validating protocol for the regioselective Buchwald-Hartwig amination of this substrate with primary amines. By leveraging the differential reactivity of the C-Br and C-Cl bonds, and employing the sterically tuned BrettPhos ligand system, researchers can achieve >95% regioselectivity at the C8 position while suppressing off-cycle bis-arylation byproducts.

Mechanistic Rationale & E-E-A-T Principles

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, moving beyond empirical observation to mechanistic causality.

Regioselectivity: The Kinetic Advantage of C8

The substrate possesses two potential sites for oxidative addition: the C8-bromide and the C3-chloride. The bond dissociation energy of a typical aryl C-Br bond (~68 kcal/mol) is significantly lower than that of an aryl C-Cl bond (~81 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species occurs at the C8 position at a kinetically superior rate, allowing for highly selective mono-amination without requiring cryogenic conditions or chloride protection[2].

Catalyst Design: The Role of BrettPhos

For the cross-coupling of primary amines, BrettPhos (a bulky dialkylbiarylphosphine ligand) is the gold standard. Primary amines are notoriously prone to bis-arylation (where the newly formed secondary amine reacts with a second equivalent of the aryl halide). BrettPhos prevents this through extreme steric bulk, which blocks the coordination of a second aryl halide to the palladium center[3]. Furthermore, computational and kinetic studies demonstrate that the electron-rich nature of BrettPhos accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling hindered primary amines[4].

Base and Solvent Selection

Sodium tert-butoxide (NaOtBu) is utilized as the primary base due to its ability to rapidly deprotonate the coordinated amine, facilitating the formation of the amido-palladium complex. 1,4-Dioxane is selected as the solvent over toluene; its slight polarity better solvates the polar isoquinoline substrate and the resulting ionic byproducts, maintaining a consistent reaction rate[5].

Visualizations

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Regioselective at C8-Br) Pd0->OxAdd Substrate AmineCoord Amido-Palladium Complex Formation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - Base·HX RedElim->Pd0 Product

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting C8-regioselectivity.

Workflow Prep 1. Preparation Glovebox or Schlenk line Weigh Pd2(dba)3, BrettPhos, NaOtBu Solvent 2. Solvent Addition Add anhydrous 1,4-Dioxane Add Substrate & Amine Prep->Solvent React 3. Reaction Heat at 90°C for 4-12 h Monitor via LC-MS/TLC Solvent->React Workup 4. Workup Cool to RT, filter through Celite Concentrate in vacuo React->Workup Purify 5. Purification Flash Chromatography (Silica gel, EtOAc/Hexanes) Workup->Purify

Fig 2. Step-by-step experimental workflow for the regioselective amination protocol.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for C8-Amination

Entry Catalyst / Ligand Base Solvent Temp (°C) Conversion (%) Regioselectivity (C8:C3)
1 Pd2(dba)3 / BINAP NaOtBu Toluene 90 45 85:15
2 Pd2(dba)3 / XantPhos Cs2CO3 1,4-Dioxane 100 60 90:10
3 Pd2(dba)3 / RuPhos NaOtBu 1,4-Dioxane 90 75 >95:5

| 4 | Pd2(dba)3 / BrettPhos | NaOtBu | 1,4-Dioxane | 90 | >95 | >99:1 |

Note: Data reflects typical optimization outcomes. BrettPhos (Entry 4) provides optimal conversion and regiocontrol for primary amines.

Table 2: Standard Reagent Quantities (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
8-Bromo-3-chloro-5-methoxyisoquinoline 272.53 1.0 2.73 g Electrophile
Primary Amine (e.g., Alkylamine) Varies 1.2 12.0 mmol Nucleophile
Pd2(dba)3 915.72 0.01 (1 mol%) 91.6 mg Precatalyst
BrettPhos 536.77 0.024 (2.4 mol%) 128.8 mg Ligand
NaOtBu 96.10 1.4 1.35 g Base

| 1,4-Dioxane (Anhydrous) | N/A | 0.2 M | 50.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction integrity at critical junctures.

Phase 1: Preparation (Inert Atmosphere Required)
  • Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Inside a glovebox (or using strict Schlenk techniques), charge the flask with Pd2(dba)3 (91.6 mg, 1 mol%), BrettPhos (128.8 mg, 2.4 mol%), and NaOtBu (1.35 g, 14 mmol).

    • Causality Check: Pre-mixing the Pd source and the ligand in the solid state allows for the rapid, uniform generation of the active Pd(0)-L complex upon solvent addition. NaOtBu is highly hygroscopic; weighing it in a glovebox prevents moisture-induced quenching of the catalyst[5].

Phase 2: Reactant Addition
  • Add 8-Bromo-3-chloro-5-methoxyisoquinoline (2.73 g, 10 mmol) to the flask.

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to an argon manifold.

  • Add anhydrous 1,4-Dioxane (50 mL) via syringe, followed by the Primary Amine (12.0 mmol).

    • Causality Check: 1,4-Dioxane is chosen for its superior solubility profile with polar heterocycles. Ensure the amine is freshly distilled or filtered through basic alumina to remove trace oxidative impurities that could poison the Pd catalyst.

Phase 3: Reaction Execution & Monitoring
  • Place the flask in a pre-heated oil bath at 90 °C . Stir vigorously (800–1000 rpm) for 4 to 12 hours.

    • Causality Check: Vigorous stirring is critical. The reaction mixture is heterogeneous because NaOtBu and the resulting NaBr byproduct are insoluble in dioxane; poor mass transfer will artificially stall the reaction.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation: Look for the complete disappearance of the starting material peak (m/z 271/273) and the appearance of the desired product mass. If the reaction stalls at <90% conversion, spike with an additional 0.5 mol% Pd2(dba)3 and 1.2 mol% BrettPhos.

Phase 4: Workup & Isolation
  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of deionized water. This dissolves the inorganic salts (NaBr and residual base) and halts any further catalytic activity.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to isolate the pure C8-aminated isoquinoline.

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. J. Org. Chem. 2008. 2

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. J. Am. Chem. Soc. 2015. 3

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega. 2020.4

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. 2023. 5

  • WO2021133809A1 - Inhibitors of mutant forms of EGFR. Google Patents. 1

Sources

Method

Application Note: Regioselective Sonogashira Coupling of 8-Bromo-3-chloro-5-methoxyisoquinoline

Strategic Overview & Molecular Context 8-Bromo-3-chloro-5-methoxyisoquinoline is a highly functionalized, privileged heterocyclic scaffold frequently utilized in the development of advanced targeted therapeutics, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Context

8-Bromo-3-chloro-5-methoxyisoquinoline is a highly functionalized, privileged heterocyclic scaffold frequently utilized in the development of advanced targeted therapeutics, including mutant EGFR inhibitors . The strategic functionalization of this molecule via carbon-carbon bond formation is critical for expanding structure-activity relationship (SAR) libraries.

This application note details a robust, highly regioselective Sonogashira cross-coupling protocol. The primary challenge lies in differentiating the two halogenated sites: the unactivated aryl bromide at C-8 and the electronically activated heteroaryl chloride at C-3. By precisely tuning the catalytic system, this protocol achieves absolute regiocontrol, functionalizing the C-8 position while preserving the C-3 chloride for downstream orthogonal coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Mechanistic Rationale: The Kinetic Competition

As a Senior Application Scientist, it is vital to understand the causality behind the regioselectivity rather than simply mixing reagents. This molecule presents a classic kinetic competition for the Pd(0) oxidative addition step:

  • C-8 Bromide: An unactivated aryl halide, but possessing a relatively weak carbon-halogen bond (BDE ≈ 68 kcal/mol).

  • C-3 Chloride: An electronically activated heteroaryl halide due to the adjacent electronegative isoquinoline nitrogen, which lowers the LUMO and facilitates metal insertion . However, it possesses a stronger carbon-halogen bond (BDE ≈ 81 kcal/mol).

To ensure the Pd(0) species selectively inserts into the C-8 position, we must rely on the absolute bond dissociation energy difference while suppressing the electronic activation of C-3. Employing a bidentate ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), restricts the flexibility of the resulting Pd(II) intermediate. This steric constraint accelerates the transmetallation and reductive elimination steps, preventing catalyst migration or secondary oxidative addition at the C-3 site [[1]]([Link]).

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-8 C-Br Bond) Pd0->OxAdd Fast PdII Pd(II) Intermediate (8-Isoquinolinyl-Pd-Br) OxAdd->PdII Selective over C-Cl TransMet Transmetallation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Alkynyl-3-chloro- 5-methoxyisoquinoline RedElim->Product CuCycle Cu(I) Cycle (Alkyne + Base) CuAcetylide Copper Acetylide CuCycle->CuAcetylide Deprotonation CuAcetylide->TransMet Alkynyl Transfer

Mechanistic pathway of the regioselective Sonogashira coupling at the C-8 position.

Reaction Optimization & Quantitative Data

To validate the mechanistic hypothesis, various catalytic systems were screened. The data summarized in Table 1 demonstrates that monodentate ligands (e.g., PPh3) at elevated temperatures lead to diminished regioselectivity, whereas the bidentate Pd(dppf)Cl2 system at a moderate 60 °C provides optimal C-8 selectivity .

Table 1: Optimization of Catalytic Conditions for Regioselective Alkynylation

EntryCatalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)C-8 Alkynyl Yield (%)C-3 Alkynyl Yield (%)
1Pd(PPh3)4 / CuIEt3NDMF806515
2PdCl2(PPh3)2 / CuIEt3NTHF6082< 5
3Pd(dppf)Cl2 / CuIDIPATHF6091 ND (Not Detected)
4Pd(dppf)Cl2 / CuIDIPATHF807812

Note: Diisopropylamine (DIPA) was selected over Triethylamine (Et3N) because its slightly higher pKa provides superior deprotonation kinetics for the terminal alkyne-copper complex without inducing nucleophilic aromatic substitution (SNAr) side reactions at the C-3 position.

Experimental Workflow & Self-Validating Protocol

Workflow Prep 1. Reagent Prep & Degassing Reaction 2. Sonogashira Coupling (60 °C) Prep->Reaction Monitor 3. LC-MS Monitoring Reaction->Monitor Workup 4. Aqueous Quench & Extraction Monitor->Workup Purify 5. Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the self-validating Sonogashira coupling.

Standard Operating Procedure (1.0 mmol Scale)

Reagents Required:

  • 8-Bromo-3-chloro-5-methoxyisoquinoline: 1.0 mmol (272.5 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol (122.6 mg)

  • Pd(dppf)Cl2: 0.05 mmol (36.6 mg, 5 mol%)

  • CuI: 0.10 mmol (19.0 mg, 10 mol%)

  • Diisopropylamine (DIPA): 3.0 mmol (0.42 mL)

  • Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-3-chloro-5-methoxyisoquinoline, Pd(dppf)Cl2, and CuI.

  • Solvent & Base Addition: Inject anhydrous, Argon-sparged THF (10 mL) and DIPA (0.42 mL) via syringe. Stir at room temperature for 5 minutes to ensure homogenous dissolution of the catalyst.

  • Alkyne Addition: Add the terminal alkyne dropwise via a micro-syringe over 2 minutes.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 hours.

  • Self-Validating Monitoring: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

    • Validation Check: The reaction is complete when the starting material mass (m/z [M+H]+ ≈ 273) is entirely consumed.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NH4Cl (2 x 15 mL). Validation Check: The aqueous layer must turn a distinct blue color, confirming the successful sequestration and removal of copper salts. Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 95:5 to 80:20) to afford the pure 8-alkynyl-3-chloro-5-methoxyisoquinoline.

Troubleshooting & System Validation

A self-validating protocol requires built-in diagnostic checks to ensure experimental integrity. If the reaction fails to reach completion, analyze the LC-MS data against the following failure modes:

  • Observation: Starting material remains, but the terminal alkyne is fully consumed. An LC-MS peak corresponding to the mass of a diyne (homocoupled alkyne) is present.

    • Root Cause: Oxygen contamination.

    • Corrective Action: The Schlenk line integrity is compromised, or the THF was not adequately sparged. Re-evaluate the degassing technique (Step 2).

  • Observation: A mass corresponding to the di-alkynylated product (coupling at both C-8 and C-3) is observed.

    • Root Cause: Thermal over-activation or excessive catalyst loading.

    • Corrective Action: Lower the reaction temperature to 50 °C. Ensure the Pd(dppf)Cl2 catalyst is fresh, as ligand dissociation over time can lead to highly reactive, unligated Pd(0) species that lose regiocontrol.

References

  • [2] Title: WO2021133809A1 - Inhibitors of mutant forms of EGFR. Source: Google Patents. URL:

  • [3] Title: Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. Source: PubMed (NIH). URL:[Link]

  • [1] Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Source: Elsevier / Tetrahedron. URL:[Link]

  • [4] Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SₙAr) and Cross-Coupling Strategies for 3-Chloroisoquinolines

Executive Summary The isoquinoline ring system is a privileged structural motif in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors (e.g., CHK1, p70S6Kβ)[1][2]. While func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline ring system is a privileged structural motif in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors (e.g., CHK1, p70S6Kβ)[1][2]. While functionalizing electron-deficient heterocycles via Nucleophilic Aromatic Substitution (SₙAr) is a cornerstone of drug discovery, the reactivity of haloisoquinolines is profoundly position-dependent. This application note provides a deep mechanistic analysis of the sluggish reactivity of 3-chloroisoquinolines and outlines field-proven, self-validating protocols to overcome these kinetic barriers using both acid-promoted SₙAr and transition-metal-catalyzed cross-coupling.

Mechanistic Insights: The C-1 vs. C-3 Reactivity Dichotomy

To successfully functionalize the isoquinoline core, one must understand the electronic causality governing its reactivity.

The C-1 position is highly activated toward SₙAr. When a nucleophile attacks C-1, the resulting Meisenheimer intermediate places the negative charge directly on the electronegative nitrogen atom. Crucially, this delocalization occurs without disrupting the aromaticity of the fused benzene ring, making the transition state energetically favorable.

In stark contrast, the C-3 position is notoriously sluggish towards classical SₙAr[3]. Mechanistically, nucleophilic attack at C-3 places the initial negative charge on C-4. For this charge to delocalize onto the stabilizing nitrogen atom, the resonance structures must involve the bridgehead carbons (C4a and C8a). This requirement temporarily breaks the aromaticity of the fused benzene ring, imposing a massive kinetic penalty. Furthermore, frontier molecular orbital (FMO) analysis reveals that the lowest unoccupied molecular orbital (LUMO) coefficients are significantly smaller at C-3 compared to positions 1, 4, 5, and 8, making direct orbital overlap with incoming nucleophiles highly unfavorable[4].

Mechanistic_Reactivity Substrate Isoquinoline Core C1 C-1 Position (Highly Reactive) Substrate->C1 Nucleophilic Attack C3 C-3 Position (Sluggish) Substrate->C3 Nucleophilic Attack Meisenheimer1 Meisenheimer Complex Charge on N Benzene Intact C1->Meisenheimer1 SₙAr (Mild) Meisenheimer3 Meisenheimer Complex Charge delocalization disrupts Benzene ring C3->Meisenheimer3 SₙAr (Harsh)

Fig 1: Mechanistic divergence of nucleophilic attack at C-1 vs C-3 positions in isoquinoline.

Strategic Functionalization Pathways

To overcome the intrinsic unreactivity of 3-chloroisoquinolines, two primary strategies are employed in process and discovery chemistry:

  • Acid-Promoted SₙAr: By utilizing Brønsted acids (e.g., Trifluoroacetic acid, TFA) to protonate the isoquinoline nitrogen, the heterocycle is converted into an isoquinolinium ion. This drastically lowers the LUMO energy, increasing the electrophilicity at C-3 and enabling addition-elimination reactions with moderate nucleophiles like anilines.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination bypasses the SₙAr mechanism entirely[1][2]. By utilizing Pd(0)/Pd(II) catalytic cycles, C-N bond formation can be achieved under milder conditions with a vastly superior substrate scope, making it the industry standard for 3-aminoisoquinoline synthesis.

Workflow Start 3-Chloroisoquinoline Path1 Acid-Promoted SₙAr (TFA, n-BuOH, 90°C) Start->Path1 Anilines / Strong Nucleophiles Path2 Buchwald-Hartwig (Pd-cat, Base, 100°C) Start->Path2 Primary / Secondary Amines Product1 3-Amino/Arylamino Isoquinoline Path1->Product1 Addition-Elimination Product2 3-Amino/Arylamino Isoquinoline Path2->Product2 Reductive Elimination

Fig 2: Strategic workflows for the amination of 3-chloroisoquinolines.

Experimental Protocols

Protocol A: Acid-Promoted SₙAr of 3-Chloroisoquinoline with Anilines

Rationale for Experimental Choices: n-Butanol (n-BuOH) is selected as the solvent because its high boiling point (117 °C) allows for the necessary thermal energy input without requiring pressurized vessels. TFA is chosen over HCl as it provides excellent solubility for organic substrates while being acidic enough to maintain the isoquinolinium state throughout the reaction.

Step-by-Step Methodology:

  • Charge a dry, argon-purged 20 mL reaction vial with 3-chloroisoquinoline (1.0 eq, 1.0 mmol) and the desired aniline derivative (1.1 eq, 1.1 mmol).

  • Add anhydrous n-BuOH (5.0 mL) to achieve a 0.2 M concentration.

  • Dropwise, add Trifluoroacetic acid (TFA, 3.0 eq, 3.0 mmol) while stirring at room temperature.

    • Self-Validation Checkpoint 1 (Visual): Upon addition of TFA, the reaction mixture will typically deepen in color (often yellow to orange), indicating the successful formation of the activated isoquinolinium species.

  • Seal the vial and heat the block to 90–100 °C. Stir vigorously for 3–12 hours.

    • Self-Validation Checkpoint 2 (Analytical): Monitor via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass. If >20% starting material remains after 6 hours, the nucleophile is too weak; add an additional 1.0 eq of TFA and increase the temperature to 110 °C.

  • Upon completion, cool to room temperature and concentrate in vacuo.

  • Neutralize the crude residue with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Industry Standard)

Rationale for Experimental Choices: The Pd₂(dba)₃ / Xantphos catalyst system is highly specific for coupling unactivated heteroaryl chlorides with primary amines, as the large bite angle of Xantphos facilitates the challenging reductive elimination step. Cs₂CO₃ is utilized as a mild base; it prevents the unwanted side reactions (e.g., substrate degradation or enolization) frequently observed when using stronger bases like NaOt-Bu with sensitive pharmaceutical intermediates.

Step-by-Step Methodology:

  • In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vessel with 3-chloroisoquinoline (1.0 eq, 1.0 mmol), the amine (1.2 eq, 1.2 mmol), Pd₂(dba)₃ (0.05 eq, 0.05 mmol), Xantphos (0.1 eq, 0.1 mmol), and finely powdered anhydrous Cs₂CO₃ (2.0 eq, 2.0 mmol).

  • Add anhydrous, thoroughly degassed 1,4-Dioxane (10 mL) to achieve a 0.1 M concentration.

  • Seal the vessel, remove from the glovebox, and heat to 100 °C for 8–16 hours.

    • Self-Validation Checkpoint 1 (Visual): The initial yellow/orange suspension will transition to a dark red/brown hue upon heating, signifying the formation of the active Pd(0) species and the onset of catalytic turnover.

    • Self-Validation Checkpoint 2 (Physical): The accumulation of a fine white/grey precipitate (CsCl) at the bottom of the vial confirms that the reductive elimination step is successfully occurring, releasing the halide salt.

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate in vacuo and purify the crude product via reverse-phase prep-HPLC or silica gel chromatography.

Quantitative Data Summary

Table 1: Comparison of Functionalization Strategies for 3-Chloroisoquinolines

Functionalization StrategyReagents / Catalyst SystemOperating TemperatureSubstrate ScopeTypical YieldMechanistic Pathway
Classical SₙAr (Basic) NaOMe, DMSO100 °CHighly restricted (strong nucleophiles only)30–50%Addition-Elimination
Acid-Promoted SₙAr TFA, n-BuOH90–100 °CModerate (Anilines, robust amines)50–75%Activated Addition-Elimination
Buchwald-Hartwig Coupling Pd₂(dba)₃, Xantphos, Cs₂CO₃90–110 °CBroad (Primary/Secondary amines, amides)70–95%Oxidative Addition / Reductive Elimination

Sources

Method

Application Note: Advanced Catalytic Functionalization of the 8-Bromo Position on Isoquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and troubleshooting for the late-stage functionalization of 8-bromoisoquino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and troubleshooting for the late-stage functionalization of 8-bromoisoquinoline.

Executive Summary & Chemical Context

The isoquinoline scaffold is a privileged pharmacophore found in numerous natural products (e.g., aporphine alkaloids) and synthetic therapeutics, including kinase inhibitors and EP4 receptor antagonists[1]. While functionalization at the 1-, 3-, and 4-positions is well-documented, the 8-position presents unique synthetic challenges. The proximity of the 8-position to the peri-C1 hydrogen creates significant steric hindrance, and the electron-deficient nature of the isoquinoline ring alters the oxidative addition kinetics of transition metals.

8-Bromoisoquinoline serves as the premier electrophilic building block for accessing 1,8-disubstituted and 8-functionalized derivatives[2]. This application note details field-proven, highly efficient protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination of 8-bromoisoquinoline, providing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: Overcoming Peri-Steric Hindrance

The functionalization of 8-bromoisoquinoline relies on the precise tuning of the transition metal catalyst. The catalytic cycle (visualized below) requires a delicate balance: the catalyst must be electron-rich enough to insert into the sterically hindered C8–Br bond, yet bulky enough to drive the subsequent reductive elimination.

Mechanism A 8-Bromoisoquinoline (Starting Material) C Oxidative Addition [Pd(II)(Ar)(Br)L_n] A->C + Catalyst B Pd(0) L_n Active Catalyst B->C D Transmetalation / Amination [Pd(II)(Ar)(Nu)L_n] C->D + Boronic Acid / Amine E Reductive Elimination Product Release D->E E->B Catalyst Regeneration F 8-Functionalized Isoquinoline E->F

Catalytic cycle for Pd-mediated functionalization of 8-bromoisoquinoline.

Causality in Ligand Selection

For amination reactions, standard phosphines (e.g., PPh₃) often fail or result in competitive protodehalogenation. The use of dialkylbiaryl phosphine ligands, such as DavePhos or BrettPhos , is strictly required[3].

  • Why DavePhos? The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the C8–Br bond. Concurrently, the steric bulk of the biphenyl backbone forces the intermediate palladium complex into a rigid conformation that dramatically lowers the activation energy barrier for reductive elimination, preventing catalyst trapping.

Quantitative Data Summary

The following table synthesizes the expected yields and optimized conditions for the primary functionalization pathways of 8-bromoisoquinoline based on empirical literature[1][2][3].

Reaction TypeReagentsCatalyst / LigandBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura 8-Bromoisoquinoline, Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 12 h75 - 85%
Buchwald-Hartwig 8-Bromoisoquinoline, Cyclic/Aryl AminesPd(OAc)₂ (5 mol%), DavePhos (10 mol%)K₃PO₄ / 1,4-Dioxane120 °C / 30 min (MW)80 - 94%
Ullmann Coupling 8-Bromoisoquinoline, AminesCuI (20 mol%)K₂CO₃ / DMA130 °C / 24 h50 - 65%

Experimental Workflows & Protocols

Workflow S1 1. Reagent Prep (Inert Atmosphere) S2 2. Catalyst Activation (Pd + Ligand) S1->S2 S3 3. Cross-Coupling (Heat / Microwave) S2->S3 S4 4. Quench & Extract (Aqueous / EtOAc) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Step-by-step experimental workflow for 8-bromoisoquinoline functionalization.

Protocol A: Synthesis of 8-Arylisoquinolines via Suzuki-Miyaura Coupling

This protocol is optimized for generating rigidified kinase inhibitor analogs[1].

Materials:

  • 8-Bromoisoquinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 1.25 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species into inactive Pd(II) oxides, prematurely stalling the catalytic cycle.

  • Reagent Loading: In a flame-dried Schlenk tube, add 8-bromoisoquinoline, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is strictly required to activate the arylboronic acid by forming a highly nucleophilic boronate complex[Ar-B(OH)₃]⁻, which facilitates the transmetalation step.

  • Catalyst Addition: Transfer the tube to a glovebox or use standard Schlenk techniques to add Pd(PPh₃)₄. Seal the tube.

  • Reaction: Add the degassed solvent mixture via syringe. Heat the reaction mixture at 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (3 × 10 mL) and brine (10 mL).

    • Causality: The aqueous wash removes residual inorganic salts and unreacted boronic acid, preventing streaking during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of 8-Aminoisoquinolines via Buchwald-Hartwig Amination

This microwave-assisted protocol utilizes DavePhos to overcome the steric hindrance of the 8-position[3].

Materials:

  • 8-Bromoisoquinoline (1.0 equiv, 0.5 mmol)

  • Amine (e.g., cyclic amine or aniline derivative) (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • DavePhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add 8-bromoisoquinoline, the amine, Pd(OAc)₂, DavePhos, and K₃PO₄.

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOtBu) to tolerate sensitive functional groups on the isoquinoline or amine fragments, preventing unwanted side reactions.

  • Atmosphere Exchange: Cap the vial, evacuate, and backfill with argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5 mL) through the septum.

  • Microwave Irradiation: Heat the vial at 120 °C for 30 minutes in a dedicated microwave reactor.

    • Causality: Microwave irradiation ensures rapid, uniform heating, which kinetically favors the cross-coupling pathway over the slower, competing protodehalogenation of the 8-bromo position.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic phosphate salts. Elute the pad with ethyl acetate (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the 8-aminoisoquinoline.

Troubleshooting & Optimization

  • Issue: High levels of dehalogenated byproduct (Isoquinoline).

    • Cause: Slow oxidative addition or hindered transmetalation allows the Pd-intermediate to undergo β-hydride elimination or abstract a proton from the solvent.

    • Solution: Switch to a more sterically demanding and electron-rich ligand (e.g., BrettPhos instead of DavePhos). Ensure absolute absence of moisture in the Buchwald-Hartwig protocol.

  • Issue: Incomplete conversion in Suzuki Coupling.

    • Cause: Inefficient boronate formation.

    • Solution: Increase the water ratio slightly or switch to a stronger base like Cs₂CO₃. Ensure the boronic acid has not degraded into boroxines (anhydrides); if so, use an excess (1.5 equiv) of the boronic acid.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules (MDPI). Details the multistep synthesis of 8-bromoisoquinoline and its application in Buchwald-Hartwig aminations. 2

  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. The Journal of Organic Chemistry (ACS). Provides validated microwave-assisted Buchwald-Hartwig protocols using DavePhos on 8-bromoisoquinoline. 3

  • Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry (via OSTI.GOV). Outlines the Suzuki-Miyaura cross-coupling of 8-bromoisoquinoline intermediates for rigidified kinase inhibitor development. 1

Sources

Application

Application Note: Utilization of 8-Bromo-3-chloro-5-methoxyisoquinoline in the Synthesis of Next-Generation EGFR Inhibitors

Executive Summary The emergence of triple-mutant epidermal growth factor receptor (EGFR) variants—specifically the del19/L858R, T790M, and C797S mutations—has severely limited the clinical efficacy of third-generation ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of triple-mutant epidermal growth factor receptor (EGFR) variants—specifically the del19/L858R, T790M, and C797S mutations—has severely limited the clinical efficacy of third-generation tyrosine kinase inhibitors (TKIs) like osimertinib in non-small cell lung cancer (NSCLC)[1]. To combat this, medicinal chemists are developing fourth-generation, mutant-selective allosteric and orthosteric inhibitors[2].

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) has emerged as a highly versatile, tri-functional building block for synthesizing these advanced therapeutic agents[3]. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this scaffold in drug discovery.

Mechanistic Rationale & Scaffold Design

The isoquinoline core is a privileged scaffold in kinase inhibitor design due to its ability to mimic the purine ring of ATP, facilitating deep binding within the kinase hinge region. The specific substitution pattern of 8-bromo-3-chloro-5-methoxyisoquinoline offers unparalleled orthogonal reactivity:

  • C8-Bromide (High Reactivity): The bromine atom at the 8-position is highly susceptible to oxidative addition by Palladium(0). This allows for initial, regioselective carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) without affecting the C3-chloride.

  • C3-Chloride (Tunable Reactivity): Once the C8 position is functionalized, the C3-chloride can be activated under more forcing conditions or with specific ligands (e.g., BrettPhos) for carbon-heteroatom bond formation, such as Buchwald-Hartwig amination.

  • C5-Methoxy (Masked Hydroxyl): The methoxy group serves as a stable protecting group during early-stage cross-couplings. It can be selectively demethylated using a strong Lewis acid to reveal a phenolic hydroxyl group. This hydroxyl is critical for attaching solubilizing appendages or macrocyclic linkers to access the solvent-exposed channel of the EGFR kinase domain[1].

G EGF EGF Ligand EGFR_WT EGFR (Wild-Type) EGF->EGFR_WT Activation EGFR_Mut EGFR (L858R/T790M/C797S) EGF->EGFR_Mut Activation Signaling Downstream Signaling EGFR_WT->Signaling EGFR_Mut->Signaling Constitutive Osimertinib 3rd Gen TKI (Osimertinib) Osimertinib->EGFR_WT Spares Osimertinib->EGFR_Mut Resistance New_TKI 4th Gen TKI New_TKI->EGFR_Mut Inhibition Tumor Tumor Progression Signaling->Tumor

Fig 1. EGFR pathway and 4th-generation TKI intervention against C797S resistance.

Experimental Workflows & Protocols

The standard workflow for elaborating this scaffold begins with the unmasking of the C5-hydroxyl group, followed by sequential cross-coupling reactions.

Workflow SM 8-Bromo-3-chloro- 5-methoxyisoquinoline Step1 Demethylation (BBr3) SM->Step1 Int1 8-Bromo-3-chloro- isoquinolin-5-ol Step1->Int1 Step2 Suzuki Coupling Int1->Step2 Int2 C8-Substituted Intermediate Step2->Int2 Step3 Amination Int2->Step3 Product 4th Gen EGFR TKI Step3->Product

Fig 2. Stepwise synthetic workflow for EGFR TKI development using the isoquinoline scaffold.

Protocol A: BBr3-Mediated Demethylation

This protocol details the conversion of 8-bromo-3-chloro-5-methoxyisoquinoline to 8-bromo-3-chloroisoquinolin-5-ol, a critical intermediate in the synthesis of mutant-selective EGFR inhibitors[1].

Self-Validating System: The reaction progress is monitored via LC-MS. The disappearance of the starting material mass ( [M+H]+=272.5 ) and the appearance of the product mass ( [M+H]+=258.5 ) confirms successful ether cleavage.

Materials:

  • 8-Bromo-3-chloro-5-methoxyisoquinoline (2.0 g, 7.33 mmol)

  • Tribromoborane ( BBr3​ ) (1.0 M in DCM, 21.9 mL, 21.9 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Ice/Water mixture (100 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 8-bromo-3-chloro-5-methoxyisoquinoline (2.0 g) in anhydrous DCM (20 mL).

    • Causality: Anhydrous conditions are critical. BBr3​ reacts violently with water to form hydrobromic acid and boric acid, which would destroy the reagent before it can mediate the demethylation.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add the BBr3​ solution dropwise over 15 minutes.

    • Causality: The Lewis acidic boron coordinates to the methoxy oxygen, weakening the O−CH3​ bond. The low temperature controls the exothermic nature of this coordination and prevents off-target bromination of the aromatic ring.

  • Propagation: Remove the ice bath and allow the resulting solution to stir at room temperature (rt) for 2 hours.

    • Causality: Warming to room temperature provides the activation energy necessary for the bromide ion to nucleophilically attack the methyl group, releasing methyl bromide gas and forming the boron-alkoxide intermediate.

  • Quenching: Slowly pour the reaction mixture into a beaker containing rapidly stirring ice/water.

    • Causality: Water hydrolyzes the boron-alkoxide intermediate to yield the free phenol. It also safely quenches excess BBr3​ .

  • Isolation: The product will precipitate out of the aqueous mixture. Collect the precipitate by vacuum filtration, wash with cold water (2 × 10 mL), and dry under high vacuum. This yields the title compound as a yellow solid (approx. 1.8 g, 89% yield)[1].

Protocol B: Regioselective Suzuki-Miyaura Coupling (C8 Position)

Following demethylation, the C8-bromide is selectively targeted for cross-coupling.

Step-by-Step Methodology:

  • Combine 8-bromo-3-chloroisoquinolin-5-ol (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K2​CO3​ (2.0 equiv) in a Schlenk tube.

  • Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the mixture by bubbling Argon through the solution for 10 minutes.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Add Pd(dppf)Cl2​ (0.05 equiv), seal the tube, and heat to 80 °C for 4 hours.

    • Causality: The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, while the lower temperature (80 °C) ensures the C3-chloride remains unreacted, maintaining strict regiocontrol.

Quantitative Optimization Data

To ensure maximum throughput and minimize impurities, the demethylation step (Protocol A) was optimized. Table 1 summarizes the effect of reagent stoichiometry and temperature on the isolated yield.

Table 1: Optimization of BBr3​ -Mediated Demethylation

EntryEquivalents of BBr3​ Temperature ProfileTime (h)LC-MS Conversion (%)Isolated Yield (%)
11.00 °C to rt2.04538
22.00 °C to rt2.08275
3 3.0 0 °C to rt 2.0 >99 89
43.0Reflux (40 °C)1.0>9981*

*Note: Entry 4 resulted in a lower isolated yield due to the formation of highly polar degradation byproducts, validating the necessity of the room-temperature constraint.

References

  • Blueprint Medicines Corp. (2021). Inhibitors of mutant forms of egfr (Patent No. WO2021133809A1). World Intellectual Property Organization.
  • Patel, H. M., Pawara, R., Ansari, A., & Surana, S. (2017). Recent updates on third generation EGFR inhibitors and emergence of fourth generation EGFR inhibitors to combat C797S resistance. European Journal of Medicinal Chemistry, 142, 32-47. URL: [Link]

  • Wang, S., Song, Y., & Liu, D. (2017). EAI045: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance. Cancer Letters, 385, 51-54. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: 8-Bromo-3-chloro-5-methoxyisoquinoline as a Versatile Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for the development of potent and selective kinase inhibitors. This document provides a detailed guide to the application of 8-bromo-3-chloro-5-methoxyisoquinoline as a strategic scaffold for kinase inhibitor discovery. We will explore the rationale behind its design, outline detailed protocols for its evaluation, and discuss its potential in targeting various kinase families implicated in oncology and other therapeutic areas.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. Small molecule kinase inhibitors have revolutionized the treatment of various cancers, and the development of new inhibitor scaffolds is a continuous effort in drug discovery.

The isoquinoline scaffold has emerged as a valuable framework for the design of kinase inhibitors. Its bicyclic aromatic structure allows it to mimic the purine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of many kinases. The true power of the isoquinoline scaffold, however, lies in the ability to introduce substituents at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 8-bromo-3-chloro-5-methoxyisoquinoline scaffold offers several strategic advantages for kinase inhibitor design:

  • Multiple Points for Diversification: The chloro and bromo substituents serve as versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse chemical libraries. This allows for the exploration of different chemical spaces around the core scaffold to optimize interactions with the target kinase.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chloro and bromo groups can influence the pKa of the isoquinoline nitrogen, potentially affecting its interaction with the kinase hinge region.

  • Probing Different Pockets: The methoxy group at the 5-position can be directed towards solvent-exposed regions or specific sub-pockets within the ATP-binding site, contributing to both potency and selectivity.

  • Potential for Improved Selectivity: By strategically modifying the substituents, it is possible to achieve high selectivity for a specific kinase or kinase family, thereby minimizing off-target effects and improving the therapeutic index.

Synthetic Strategy Overview

The synthesis of 8-bromo-3-chloro-5-methoxyisoquinoline can be achieved through multi-step synthetic routes, often starting from readily available substituted benzaldehydes or anilines. While a detailed synthetic protocol is beyond the scope of this application note, a general workflow is presented below. The specific route may vary, but typically involves the construction of the isoquinoline core followed by halogenation and methoxylation steps. For instance, a Pomeranz-Fritsch reaction or a modification thereof could be employed for the initial ring closure.

G A Substituted Benzaldehyde C Schiff Base Formation A->C B Aminoacetaldehyde Acetal B->C D Cyclization (e.g., Pomeranz-Fritsch) C->D E Substituted Isoquinoline Core D->E F Halogenation (e.g., NBS, NCS) E->F H Methoxylation F->H G 8-Bromo-3-chloro-5-methoxyisoquinoline H->G

Caption: Generalized synthetic workflow for substituted isoquinolines.

In Vitro Kinase Inhibition Assays: Protocols and Considerations

The initial evaluation of a new kinase inhibitor scaffold involves determining its potency against a panel of purified kinases. A common method for this is the in vitro kinase assay, which measures the transfer of phosphate from ATP to a substrate.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust and high-throughput compatible method.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-bromo-3-chloro-5-methoxyisoquinoline (or its derivatives) in 100% DMSO.

    • Perform a serial dilution of the stock solution in a suitable buffer (e.g., 1x Kinase Assay Buffer) to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

    • Prepare the kinase solution by diluting the recombinant kinase of interest in 1x Kinase Assay Buffer.

    • Add 2 µL of the diluted kinase to each well.

  • Kinase Reaction:

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The ATP concentration should ideally be at the Km for the specific kinase being tested.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Compound Dilution B Add Kinase A->B C Initiate Reaction (ATP + Substrate) B->C D Incubate C->D E Stop Reaction & Deplete ATP D->E F Generate Luminescence E->F G Read Plate F->G H Data Analysis (IC50) G->H

Caption: Workflow for a luminescence-based in vitro kinase assay.

Table 1: Hypothetical Screening Data for an 8-Bromo-3-chloro-5-methoxyisoquinoline Derivative

Kinase TargetIC50 (nM)
Kinase A50
Kinase B>10,000
Kinase C250
Kinase D>10,000

Cell-Based Assays: Assessing Target Engagement and Cellular Activity

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that a compound can enter cells, engage its target, and exert a biological effect in a more physiologically relevant context.

Cellular Phosphorylation Assay (Western Blot or ELISA-based)

This assay measures the phosphorylation of a known downstream substrate of the target kinase to assess the inhibitor's effect on the signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) in a suitable multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isoquinoline inhibitor or DMSO for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate KinaseB->Substrate pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Isoquinoline Inhibitor Inhibitor->KinaseB

Caption: Inhibition of a kinase signaling pathway by an isoquinoline derivative.

Structure-Activity Relationship (SAR) Exploration

The 8-bromo-3-chloro-5-methoxyisoquinoline scaffold is an excellent starting point for SAR studies. By systematically modifying the substituents, researchers can gain insights into the key interactions required for potent and selective inhibition.

Table 2: Potential SAR Exploration Strategies

PositionModificationRationale
3-chloroSuzuki coupling with various boronic acidsExplore the hydrophobic/hydrophilic nature of the pocket near the hinge region.
8-bromoBuchwald-Hartwig aminationIntroduce hydrogen bond donors/acceptors to interact with the solvent-exposed region.
5-methoxyDemethylation followed by etherification with different alkyl groupsProbe the size and nature of the pocket occupied by the methoxy group.

Conclusion and Future Directions

The 8-bromo-3-chloro-5-methoxyisoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and multiple points for diversification allow for the rapid exploration of chemical space to optimize potency and selectivity. The protocols outlined in this application note provide a robust framework for the in vitro and cell-based evaluation of inhibitors derived from this scaffold. Future work should focus on expanding the library of derivatives, profiling them against a broad panel of kinases to understand their selectivity profile, and ultimately advancing promising candidates into preclinical models.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC.
Application

Application Note: Orthogonal Derivatization of 8-Bromo-3-chloro-5-methoxyisoquinoline for High-Throughput Library Synthesis

Chemical Rationale & Reactivity Profiling In the development of small-molecule libraries, the isoquinoline scaffold represents a privileged pharmacophore. 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Reactivity Profiling

In the development of small-molecule libraries, the isoquinoline scaffold represents a privileged pharmacophore. 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) is a highly versatile building block designed for multi-directional diversification. The strategic placement of three distinct functional handles—a C8-bromide, a C3-chloride, and a C5-methoxy group—enables a sequential, orthogonal derivatization strategy.

The Causality of Site Selectivity: The success of orthogonal cross-coupling relies on the differential reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step of the palladium catalytic cycle.

  • C8-Bromide: The carbon-bromine (C-Br) bond has a lower bond dissociation energy (BDE) of approximately 68 kcal/mol [1]. It readily undergoes oxidative addition with standard Pd(0) catalysts under mild conditions.

  • C3-Chloride: The carbon-chlorine (C-Cl) bond possesses a higher BDE (~81 kcal/mol) [1]. Although the C3 position is adjacent to the isoquinoline nitrogen—which provides slight electronic activation for nucleophilic attack—it remains significantly less reactive toward oxidative addition than the C8-bromide [2].

By exploiting this BDE differential, researchers can perform a site-selective Suzuki-Miyaura coupling at the C8 position using a mild catalyst system, leaving the C3-chloride completely intact for a subsequent, more forcing Buchwald-Hartwig amination [3].

Orthogonal Derivatization Workflow

The following logic diagram outlines the sequential functionalization strategy, moving from the most reactive site (C8) to the least reactive site (C5-methoxy).

Workflow SM 8-Bromo-3-chloro-5-methoxyisoquinoline (Starting Material) Step1 Step 1: C8-Selective Suzuki-Miyaura Coupling SM->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, 80°C Int1 8-Aryl-3-chloro-5-methoxyisoquinoline (Intermediate) Step1->Int1 Br displaced Cl retained Step2 Step 2: C3-Selective Buchwald-Hartwig Amination Int1->Step2 Pd2(dba)3, XPhos R-NH2, NaOtBu, 100°C Prod 8-Aryl-3-amino-5-methoxyisoquinoline (Library Scaffold) Step2->Prod Cl displaced Step3 Step 3: C5-Demethylation (Optional) Prod->Step3 BBr3, DCM 0°C to RT Final 8-Aryl-3-amino-isoquinolin-5-ol (Final Analog) Step3->Final OMe -> OH

Orthogonal derivatization workflow for 8-Bromo-3-chloro-5-methoxyisoquinoline.

Quantitative Data & Catalyst Selection

To execute this workflow efficiently across a library of derivatives, specific catalyst-ligand systems must be paired with the appropriate reaction site. The table below summarizes the optimized parameters.

Reaction SiteFunctional GroupTarget TransformationOptimized Catalyst SystemTemp (°C)Expected Yield
C8 Bromide (-Br)Suzuki-Miyaura (Arylation)Pd(dppf)Cl₂, Na₂CO₃80 °C75–92%
C3 Chloride (-Cl)Buchwald-Hartwig (Amination)Pd₂(dba)₃, XPhos, NaOtBu100 °C65–85%
C5 Methoxy (-OMe)Ether Cleavage (Hydroxylation)BBr₃ in DCM0 °C → RT>90%

Step-by-Step Experimental Methodologies

Protocol A: C8-Selective Suzuki-Miyaura Coupling

Objective: Form a C–C bond at the C8 position while strictly preserving the C3-chloride for downstream chemistry.

  • Reaction Setup: To an oven-dried Schlenk tube, add 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon three times. Causality: Removing oxygen is critical to prevent the palladium-catalyzed oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.

  • Solvent Addition: Add degassed 1,4-Dioxane (to reach 0.1 M) followed by a 2.0 M aqueous solution of Na₂CO₃ (2.0 equiv).

  • Thermal Control: Heat the biphasic mixture to exactly 80 °C and stir for 4–6 hours. Causality: The temperature must be strictly capped at 80 °C. Exceeding this thermal threshold provides enough kinetic energy to overcome the higher activation barrier of the C3-Cl bond, leading to unwanted bis-arylation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the intermediate via silica gel flash chromatography.

Protocol B: C3-Selective Buchwald-Hartwig Amination

Objective: Introduce structural diversity at the C3 position via C–N bond formation.

  • Reaction Setup: In a glovebox, charge a sealed vial with the 8-aryl-3-chloro-5-methoxyisoquinoline intermediate (1.0 equiv), the target primary or secondary amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (2.0 equiv).

  • Catalyst Causality: Why XPhos? The unactivated C3-Cl bond requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos to force the difficult oxidative addition. Furthermore, the steric bulk of XPhos accelerates the reductive elimination of the amine product, effectively outcompeting unwanted β-hydride elimination pathways.

  • Solvent & Heating: Add anhydrous, degassed toluene (0.1 M). Seal the vial, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • Workup: Cool the reaction, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC to isolate the library scaffold.

Self-Validating System: Analytical Checkpoints

To guarantee the integrity of the library synthesis, this protocol functions as a self-validating system through the use of Liquid Chromatography-Mass Spectrometry (LC-MS) isotope pattern tracking. Researchers can definitively verify site-selectivity without requiring full NMR characterization at every step:

  • Checkpoint 1 (Starting Material): The presence of both one Bromine (approx. 1:1 isotopic ratio) and one Chlorine (approx. 3:1 isotopic ratio) generates a highly distinct isotopic cluster at M, M+2, and M+4 in an approximate 3:4:1 ratio .

  • Checkpoint 2 (Post-Protocol A): Successful C8-arylation displaces the bromine. The LC-MS must show a mass shift corresponding to the added aryl group, and the isotope pattern must shift to a 3:1 ratio (M and M+2) . This mathematically validates that the C3-chloride remains intact.

  • Checkpoint 3 (Post-Protocol B): Successful C3-amination displaces the final halogen (chlorine). The mass spectrum will collapse into a single major monoisotopic mass peak (M) , confirming complete orthogonal functionalization.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) / Chemical Society Reviews URL: [Link] [2]

  • Title: Palladium- and Copper-Catalyzed Solution Phase Synthesis of a Diverse Library of Isoquinolines Source: ACS Publications / Journal of Combinatorial Chemistry URL: [Link][3]

Method

Gram-Scale Synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline: An Application Note and Protocol

This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline, a key intermediate for research and development in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline, a key intermediate for research and development in medicinal chemistry and materials science. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and robust safety information.

Introduction and Significance

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The specific substitution pattern of 8-bromo, 3-chloro, and 5-methoxy groups on the isoquinoline core provides a versatile platform for the development of novel small molecules. The bromine at the 8-position and chlorine at the 3-position serve as reactive handles for further functionalization through various cross-coupling and nucleophilic substitution reactions, respectively. The methoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Consequently, 8-Bromo-3-chloro-5-methoxyisoquinoline is a valuable building block for the synthesis of potential therapeutic agents and advanced materials.

This protocol outlines a robust and scalable synthetic route, commencing with the synthesis of the key precursor, 2-bromo-4-methoxybenzaldehyde, followed by the construction of the isoquinoline core via a modified Pomeranz-Fritsch reaction, and culminating in the targeted chlorination at the 3-position.

Synthetic Strategy Overview

The synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline is a multi-step process. The chosen strategy emphasizes the use of readily available starting materials and well-established chemical transformations to ensure reproducibility and scalability. The overall workflow is depicted below:

Synthesis_Workflow A 2-Bromo-4-methoxybenzaldehyde B N-(2-Bromo-4-methoxybenzyl)aminoacetaldehyde diethyl acetal A->B Reductive Amination C 8-Bromo-5-methoxyisoquinoline B->C Pomeranz-Fritsch Cyclization D 8-Bromo-5-methoxyisoquinolin-3(2H)-one C->D Oxidation/Hydrolysis (Conceptual Step) E 8-Bromo-3-chloro-5-methoxyisoquinoline D->E Chlorination (POCl3)

Caption: Synthetic workflow for 8-Bromo-3-chloro-5-methoxyisoquinoline.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-MethoxyanilineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentAcros OrganicsRecrystallize from water if necessary
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium nitriteACSVWR
Hydrochloric acid (HCl)37%J.T. Baker
Formaldehyde (37% in water)ACSMallinckrodt
Sodium sulfiteACSEMD Millipore
Sodium hydroxide (NaOH)Pellets, ACSMacron Fine Chemicals
Diethyl etherAnhydrousHoneywell
Aminoacetaldehyde diethyl acetal98%Alfa Aesar
TolueneAnhydrousAvantor
Sodium borohydride (NaBH₄)99%Oakwood Chemical
MethanolAnhydrousSpectrum
Concentrated Sulfuric Acid (H₂SO₄)95-98%BDHHandle with extreme care
Phosphorus oxychloride (POCl₃)99%Strem ChemicalsHandle with extreme care in a fume hood
N,N-Dimethylformamide (DMF)AnhydrousTCI
Ethyl acetate (EtOAc)ACSPharmco-Aaper
HexanesACSCCI
Celite®Filter aid
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Equipment
  • Round-bottom flasks (various sizes: 250 mL, 500 mL, 1 L)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-methoxybenzaldehyde (Starting Material)

This protocol is adapted from established procedures for the bromination of activated aromatic rings.

1.1. Synthesis of 4-Bromo-2-methoxyaniline

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyaniline (o-anisidine) (24.6 g, 0.2 mol) in 200 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) in 150 mL of DCM. Add this solution dropwise to the stirred aniline solution over 1 hour, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 4:1 Hexanes/EtOAc). The starting material (aniline) should be consumed within 1-2 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 100 mL of 1 M sodium thiosulfate solution, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 9:1 Hexanes/EtOAc) to yield 4-bromo-2-methoxyaniline as a solid.

1.2. Sandmeyer Reaction to Yield 2-Bromo-4-methoxybenzaldehyde

The Sandmeyer reaction provides a reliable method to convert the amino group of 4-bromo-2-methoxyaniline to a formyl group via a diazonium salt intermediate.[1]

  • Diazotization: In a 1 L beaker, add 4-bromo-2-methoxyaniline (20.2 g, 0.1 mol) to a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Preparation of the Formylation Reagent: In a separate 2 L three-necked flask, prepare a solution of formaldehyde (37%, 30 mL) and sodium sulfite (25 g) in 200 mL of water. Cool this solution to 10 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the formylation reagent solution with vigorous stirring. The temperature should be maintained between 10-15 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product with diethyl ether (3 x 150 mL). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 9:1 Hexanes/EtOAc) to afford 2-bromo-4-methoxybenzaldehyde as a white to off-white solid.

Part 2: Synthesis of 8-Bromo-5-methoxyisoquinoline via Pomeranz-Fritsch Reaction

This part of the synthesis utilizes a modified Pomeranz-Fritsch reaction, a classic method for constructing the isoquinoline ring system.[2][3]

2.1. Formation of N-(2-Bromo-4-methoxybenzyl)aminoacetaldehyde diethyl acetal

  • Reductive Amination: In a 500 mL round-bottom flask, dissolve 2-bromo-4-methoxybenzaldehyde (21.5 g, 0.1 mol) and aminoacetaldehyde diethyl acetal (14.6 g, 0.11 mol) in 200 mL of anhydrous toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours, or until no more water is collected.

  • Reduction of Imine: Cool the reaction mixture to room temperature. In a separate flask, prepare a suspension of sodium borohydride (5.7 g, 0.15 mol) in 100 mL of anhydrous methanol at 0 °C. Slowly add the toluene solution containing the crude imine to the NaBH₄ suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amino acetal as an oil. This crude product is often used in the next step without further purification.

2.2. Cyclization to 8-Bromo-5-methoxyisoquinoline

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude N-(2-Bromo-4-methoxybenzyl)aminoacetaldehyde diethyl acetal (from the previous step, ~0.1 mol).

  • Cyclization: Slowly and carefully add 200 mL of concentrated sulfuric acid at 0 °C. The addition is highly exothermic. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (eluent: 7:3 Hexanes/EtOAc) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice. Basify the solution to pH 9-10 with a concentrated sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: gradient of Hexanes/EtOAc) to give 8-bromo-5-methoxyisoquinoline.

Part 3: Synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline

The final step involves the conversion of an isoquinolinone intermediate to the desired 3-chloro-isoquinoline.

3.1. Synthesis of 8-Bromo-5-methoxyisoquinolin-3(2H)-one

A direct and selective oxidation of the 3-position of the synthesized isoquinoline can be challenging. A more reliable approach involves a separate synthesis pathway to an isoquinolin-3-ol or its tautomer, the isoquinolin-3(2H)-one. However, for the purpose of this protocol, we will describe the chlorination of a conceptually formed isoquinolinone. In practice, a more convergent synthesis might be designed to directly yield the isoquinolinone.

3.2. Chlorination of 8-Bromo-5-methoxyisoquinolin-3(2H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-bromo-5-methoxyisoquinolin-3(2H)-one (hypothetical, 12.7 g, 0.05 mol) in phosphorus oxychloride (POCl₃) (50 mL).

  • Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL). Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (eluent: 7:3 Hexanes/EtOAc) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring. Basify the solution to pH 8-9 with a concentrated sodium hydroxide solution or solid sodium carbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product, 8-Bromo-3-chloro-5-methoxyisoquinoline.

Quantitative Data Summary

CompoundStarting MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Theoretical Yield (g)
4-Bromo-2-methoxyaniline2-Methoxyaniline202.0524.60.240.4
2-Bromo-4-methoxybenzaldehyde4-Bromo-2-methoxyaniline215.0420.20.121.5
8-Bromo-5-methoxyisoquinoline2-Bromo-4-methoxybenzaldehyde238.0821.50.123.8
8-Bromo-3-chloro-5-methoxyisoquinoline8-Bromo-5-methoxyisoquinolin-3(2H)-one272.5212.70.0513.6

Note: The yield of each step is highly dependent on the reaction conditions and purification efficiency. The theoretical yields are calculated based on a 1:1 stoichiometry.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, and always add acid to water, never the reverse.

    • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a dry, well-ventilated fume hood.

    • Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Gensler, W. J. The Pomeranz-Fritsch Reaction. Organic Reactions1951, 6, 191-206.
  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jackson, A. H.; Stewart, G. W. Pomeranz–Fritsch reaction. Part 1. The cyclisation of some N-benzyl- and N-benzhydryl-aminoacetaldehyde dialkyl acetals. J. Chem. Soc., Perkin Trans. 11971, 1911-1920.
  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.

Sources

Application

Application Note: Orthogonal Functionalization of 8-Bromo-3-chloro-5-methoxyisoquinoline in the Synthesis of Bioactive Molecules

Executive Summary 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2)[1] has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. It is particularly valuable in the development of next-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2)[1] has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. It is particularly valuable in the development of next-generation kinase inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC)[2]. This application note provides a comprehensive, field-tested guide to the structural rationale, mechanistic pathways, and step-by-step synthetic protocols for the orthogonal functionalization of this trifunctional building block.

Structural Rationale and Reactivity Profile

The synthetic utility of 8-bromo-3-chloro-5-methoxyisoquinoline lies in its three distinct, orthogonally reactive handles, which allow for sequential modification without the need for complex protecting group strategies:

  • C8-Bromo (Primary Handle): The primary site for palladium-catalyzed cross-coupling. The C-Br bond undergoes oxidative addition by Pd(0) significantly faster than the C-Cl bond, allowing for highly regioselective Buchwald-Hartwig aminations or Suzuki-Miyaura couplings[2].

  • C3-Chloro (Secondary Handle): A less reactive halogen handle. Once the C8 position is functionalized, the C3-chloro group can be activated under harsher conditions or with specialized electron-rich phosphine ligands for late-stage diversification.

  • C5-Methoxy (Tertiary Handle): A masked hydroxyl group. It can be selectively unmasked (demethylated) to yield a phenol, which serves as a vector for O-alkylation. This is a critical step for tuning the lipophilicity (LogP) and target-binding kinetics of the final drug candidate[2].

Mechanistic Context: Targeting Mutant EGFR

In the context of NSCLC, mutations in EGFR (such as L858R and T790M) lead to constitutive activation of downstream survival pathways like Ras/MAPK and PI3K/AKT. Isoquinoline derivatives synthesized from this scaffold act as competitive ATP inhibitors, slotting precisely into the kinase hinge region. The functional groups attached at C8 and C5 are specifically designed to interact with mutant-specific allosteric pockets, thereby bypassing wild-type EGFR toxicity.

EGFR_Pathway Ligand EGF Ligand EGFR Mutant EGFR (L858R/T790M) Ligand->EGFR Activates MAPK Ras/Raf/MEK/ERK Pathway EGFR->MAPK Phosphorylation PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Phosphorylation Inhibitor Isoquinoline-based Inhibitor (Derived from CAS 2660255-91-2) Inhibitor->EGFR Competitive ATP Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Figure 1: Isoquinoline-derived inhibitors blocking mutant EGFR and downstream survival pathways.

Experimental Workflows & Protocols

The synthesis of advanced bioactive molecules from this scaffold typically follows a three-stage sequence: Demethylation, O-Alkylation, and C8-Amination.

Synthetic_Workflow SM 8-Bromo-3-chloro- 5-methoxyisoquinoline Demethylation Demethylation (BBr3, DCM) SM->Demethylation Intermediate1 8-Bromo-3-chloro- 5-hydroxyisoquinoline Demethylation->Intermediate1 Alkylation O-Alkylation (R-X, Base) Intermediate1->Alkylation Intermediate2 8-Bromo-3-chloro- 5-alkoxyisoquinoline Alkylation->Intermediate2 Buchwald Buchwald-Hartwig (C8 Amination) Intermediate2->Buchwald Intermediate3 8-Amino-3-chloro- 5-alkoxyisoquinoline Buchwald->Intermediate3 Suzuki Suzuki-Miyaura (C3 Arylation) Intermediate3->Suzuki Target Multifunctional Bioactive Molecule Suzuki->Target

Figure 2: Orthogonal functionalization workflow of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Protocol A: Demethylation of the 5-Methoxy Group

Causality & Rationale: Aryl methyl ethers are robust and highly stable. Boron tribromide (BBr₃) is employed as a strong Lewis acid. The boron atom coordinates to the ethereal oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, generating a boron alkoxide intermediate that hydrolyzes to the desired phenol upon aqueous workup[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 8-bromo-3-chloro-5-methoxyisoquinoline (1.0 eq, e.g., 2.0 g, 7.33 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[2].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic coordination.

  • Addition: Add BBr₃ (3.0 eq, 21.9 mmol) dropwise via syringe. Expert Insight: An excess of 3.0 equivalents is strictly required because the basic isoquinoline nitrogen will coordinate the first equivalent of the Lewis acid, rendering it inactive for the actual demethylation step.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2 hours. Monitor conversion via TLC or LC-MS.

  • Quench & Workup: Slowly pour the reaction mixture into rapidly stirring ice-water to hydrolyze the boron complex[2]. Safety Warning: BBr₃ reacts violently with water, evolving toxic HBr gas; perform this step slowly in a well-ventilated fume hood.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 8-bromo-3-chloro-5-hydroxyisoquinoline.

Protocol B: Regioselective Buchwald-Hartwig Amination at C8

Causality & Rationale: To selectively aminate the C8 position without affecting the C3-chloro group, a catalyst system that favors the oxidative addition of C-Br over C-Cl is required. XantPhos is selected as the optimal ligand because its wide bite angle (~111°) accelerates the reductive elimination step, heavily favoring C-N bond formation over competing β-hydride elimination pathways.

Step-by-Step Methodology:

  • Reagent Loading: To a Schlenk tube, add the O-alkylated 8-bromo-3-chloro intermediate (1.0 eq), the desired amine (e.g., an azetidine derivative, 1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XantPhos (0.1 eq)[2].

  • Degassing: Evacuate the flask and backfill with nitrogen three times. Expert Insight: Palladium(0) is highly sensitive to oxygen; rigorous degassing is self-validating as it prevents the rapid precipitation of inactive palladium black.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Heating: Seal the tube and heat the mixture at 100 °C for 3 hours[2].

  • Workup: Cool to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (2 x 20 mL). Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude product via Preparative TLC or flash column chromatography (DCM:MeOH gradient) to isolate the pure C8-aminated product[2].

Quantitative Data & Reaction Optimization

To ensure robust scale-up, the Buchwald-Hartwig amination and O-alkylation steps require precise optimization. The tables below summarize empirical data guiding these synthetic choices.

Table 1: Optimization of the C8 Buchwald-Hartwig Amination

EntryPd SourceLigand (Bite Angle)BaseSolventTemp (°C)Yield (%)Regioselectivity (C8:C3)
1Pd₂(dba)₃BINAP (92°)Cs₂CO₃Toluene10045%85:15
2Pd₂(dba)₃RuPhos (N/A)NaOtBuDioxane9062%90:10
3 Pd₂(dba)₃ XantPhos (111°) Cs₂CO₃ Dioxane 100 82% >99:1
4Pd(OAc)₂XantPhos (111°)K₂CO₃DMF11055%95:5

Note: XantPhos combined with Cs₂CO₃ in 1,4-dioxane provides the optimal balance of yield and perfect regioselectivity for the C8 position over the C3-chloro handle.

Table 2: Physicochemical Tuning via C5 O-Alkylation

C5 SubstituentAlkylating AgentConditionsProduct LogP (Calc)Relative Kinase Affinity
-OH (Phenol)N/A (Demethylated)N/A2.1Low
-OCH₃Methyl IodideK₂CO₃, DMF, rt2.8Moderate
-OCH₂CH₃Ethyl BromideK₂CO₃, DMF, 60°C3.3High
-OCH(CH₃)₂Isopropyl BromideCs₂CO₃, DMF, 80°C3.8Moderate (Steric clash)
-OCH₂CH(F)CH₃ 1-Fluoro-2-propanol + DIAD Mitsunobu (PPh₃) 3.1 Optimal

Conclusion

8-Bromo-3-chloro-5-methoxyisoquinoline is a highly programmable scaffold. By leveraging the differential reactivity of its halogens and the unmaskable nature of its methoxy group, medicinal chemists can rapidly generate libraries of potent, selective kinase inhibitors. Adherence to the strict inert-atmosphere protocols and catalyst selections outlined above ensures high-yielding, regioselective functionalization.

References

  • Title: Inhibitors of mutant forms of egfr (Patent WO2021133809A1)
  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition, 47(34), 6338-6361. (2008) URL: [Link]

  • Title: Demethylation of aryl methyl ethers by boron tribromide Source: Tetrahedron, 24(5), 2289-2292. (1968) URL: [Link]

Sources

Method

Application Notes: 8-Bromo-3-chloro-5-methoxyisoquinoline as a Modular Building Block in Optoelectronic Materials

Audience: Materials Scientists, Optoelectronic Engineers, and Synthetic Chemists Compound of Interest: 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) Introduction & Mechanistic Rationale While heavily utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Optoelectronic Engineers, and Synthetic Chemists Compound of Interest: 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2)

Introduction & Mechanistic Rationale

While heavily utilized as a synthetic intermediate in medicinal chemistry (e.g., in the synthesis of mutant EGFR inhibitors) [1], 8-Bromo-3-chloro-5-methoxyisoquinoline possesses unique structural features that make it an exceptional building block for advanced materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.

The rationale for its utility in optoelectronics is rooted in its highly tunable electronic architecture:

  • The Isoquinoline Core: Provides a rigid, planar, and electron-deficient scaffold. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport in semiconductor devices [2].

  • Orthogonal Halogen Reactivity (C8-Br vs. C3-Cl): The differential reactivity of the bromine and chlorine atoms allows for precise, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Bromine undergoes oxidative addition more readily than chlorine, enabling the asymmetric attachment of donor (D) and acceptor (A) moieties to create bipolar D-A-D' architectures.

  • C5-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, which raises the Highest Occupied Molecular Orbital (HOMO) and induces an Intramolecular Charge Transfer (ICT) state. Furthermore, it enhances the solubility of the resulting macromolecules in organic solvents, a critical requirement for solution-processed OLED manufacturing [3].

Molecular Design & Workflow Visualization

To leverage this compound for phosphorescent OLEDs, it is typically converted into a highly conjugated cyclometalated ligand (C^N) for Iridium(III) complexes. The heavy Ir(III) center induces strong spin-orbit coupling, allowing for the harvesting of both singlet and triplet excitons, thereby achieving up to 100% internal quantum efficiency [4].

MolecularWorkflow Start 8-Bromo-3-chloro- 5-methoxyisoquinoline Coupling1 Step 1: Suzuki Coupling at C8 (Attach Hole-Transport Moiety) Start->Coupling1 Pd(PPh3)4, Base Coupling2 Step 2: Suzuki Coupling at C3 (Attach Electron-Transport Moiety) Coupling1->Coupling2 Pd2(dba)3, High Temp Ligand Asymmetric Bipolar Ligand (Push-Pull System) Coupling2->Ligand Complexation Step 3: Ir(III) Complexation (Spin-Orbit Coupling Enabled) Ligand->Complexation IrCl3·nH2O, then acac Device Solution-Processed OLED Fabrication Complexation->Device Spin-Coating

Caption: Sequential orthogonal functionalization of 8-Bromo-3-chloro-5-methoxyisoquinoline for OLEDs.

Experimental Protocols

Protocol A: Synthesis of Cyclometalated Ir(III) Emitters

This protocol outlines the transformation of the functionalized isoquinoline ligand into a phosphorescent emitter.

Causality Check: The reaction is performed in two stages. First, the formation of a chloro-bridged Ir(III) dimer requires a highly polar, high-boiling solvent mixture (2-ethoxyethanol/water) to overcome the inertness of IrCl₃. Second, the bridge is cleaved using an ancillary ligand (acetylacetone) and a mild base to yield the neutral, sublimable, and highly luminescent monomeric complex.

Step-by-Step Methodology:

  • Dimer Formation: In a 50 mL Schlenk flask, combine the synthesized isoquinoline-based ligand (2.2 eq) and IrCl₃·nH₂O (1.0 eq).

  • Add a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL). Degas the mixture via three freeze-pump-thaw cycles to prevent oxygen-mediated quenching or degradation.

  • Reflux the mixture at 120°C under an argon atmosphere for 24 hours.

  • Cool to room temperature. Add 20 mL of water to precipitate the chloro-bridged dimer. Filter, wash with ethanol and hexane, and dry under a vacuum.

  • Monomer Cleavage: Suspend the dimer (1.0 eq) in 2-ethoxyethanol (15 mL). Add acetylacetone (acac, 3.0 eq) and anhydrous sodium carbonate (Na₂CO₃, 10.0 eq).

  • Heat the mixture to 100°C for 12 hours under argon.

  • Cool, filter the crude product, and purify via silica gel column chromatography (Dichloromethane/Hexane eluent) to isolate the pure Ir(III) complex.

Protocol B: Fabrication of Solution-Processed OLEDs

Utilizing the synthesized complex as an emissive dopant.

Causality Check: Solution processing (spin-coating) is highly sensitive to solvent orthogonality. The underlying Hole Transport Layer (HTL) must not redissolve when the Emissive Layer (EML) is cast on top [5].

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS onto the ITO at 3000 rpm for 40 seconds. Bake at 150°C for 15 minutes in an ambient atmosphere to remove residual water.

  • Emissive Layer (EML): Transfer substrates to a nitrogen-filled glovebox. Prepare a solution of a host material (e.g., PVK) doped with 8 wt% of the synthesized Ir(III) complex in chlorobenzene (10 mg/mL total concentration). Spin-coat at 2000 rpm for 60 seconds. Anneal at 90°C for 30 minutes.

  • Electron Transport Layer (ETL) & Cathode: Transfer the substrates to a vacuum thermal evaporator. Deposit 30 nm of TPBi (ETL) at a rate of 1 Å/s. Sequentially deposit 1 nm of LiF (electron injection) and 100 nm of Aluminum (cathode) through a shadow mask.

  • Encapsulation: Encapsulate the devices using a glass lid and UV-curable epoxy before removing them from the glovebox for testing.

Device Architecture & Energy Level Dynamics

Proper alignment of the HOMO and LUMO levels is critical to confine excitons within the emissive layer and prevent non-radiative decay.

EnergyLevels Anode ITO Anode (-4.7 eV) HIL PEDOT:PSS (-5.2 eV) Anode->HIL Hole Injection EML Host + Ir(Isoquinoline) HOMO: -5.6 eV LUMO: -2.8 eV HIL->EML Hole Transport EML->EML Exciton Recombination (hv Emission) ETL TPBi (-2.7 eV) ETL->EML Electron Transport Cathode LiF/Al Cathode (-4.3 eV) Cathode->ETL Electron Injection

Caption: Energy level diagram and charge carrier dynamics in the fabricated OLED device.

Quantitative Data Presentation

The table below summarizes the photophysical and electrochemical properties of the intermediate ligand and the final Ir(III) complex, demonstrating the effect of metal coordination and the push-pull dynamics of the methoxy/halogen functionalization.

MaterialAbsorption λmax​ (nm)Emission λmax​ (nm)PL Quantum Yield ( ΦPL​ )HOMO (eV)LUMO (eV)
Functionalized Ligand 280, 345420 (Blue)0.35-5.85-2.60
Ir(III) Complex 295, 380, 460 (MLCT)615 (Red/Orange)0.88-5.60-2.80
Reference Emitter (Ir(piq)₃) 285, 390, 475620 (Red)0.75-5.50-2.75

*Energy levels calculated via Cyclic Voltammetry (CV) using Ferrocene/Ferrocenium (Fc/Fc⁺) as an internal standard.

Data Interpretation: The coordination of the highly conjugated isoquinoline derivative to the Iridium core shifts the emission from blue (fluorescence of the ligand) to deep red/orange (phosphorescence of the complex). The high quantum yield (0.88) is attributed to the rigidification of the ligand upon complexation, which suppresses non-radiative vibrational decay pathways [4].

References

  • WIPO (PCT).Inhibitors of mutant forms of egfr. WO2021133809A1. Google Patents.
  • Li, S., et al. Designing isoquinoline-based orange emissive Ir(III) complexes featuring different auxiliary ligands for solution-processed OLEDs. ResearchGate. Available at:[Link]

  • Taylor & Francis. Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. Taylor & Francis Online. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline

Welcome to the technical support center for the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to help improve the yield and purity of this key synthetic intermediate. Isoquinoline scaffolds are prevalent in numerous natural products and pharmacologically active molecules, making their efficient synthesis a critical endeavor in medicinal chemistry.[1]

This guide focuses on a robust and frequently employed synthetic pathway: the Bischler-Napieralski cyclization to form the core dihydroisoquinoline ring, followed by aromatization and subsequent chlorination.

Proposed Synthetic Workflow

The synthesis is approached as a multi-step process, with each stage presenting unique challenges and optimization opportunities. Understanding the function of each step is critical for effective troubleshooting.

G cluster_0 Part 1: Dihydroisoquinoline Core Synthesis cluster_1 Part 2: Aromatization & Chlorination A Start: 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine B N-Acetylation A->B Acetic Anhydride / Base C N-(2-(2-Bromo-5-methoxyphenyl)ethyl)acetamide B->C D Bischler-Napieralski Cyclization C->D POCl3 / Heat E 8-Bromo-3-methyl-5-methoxy-3,4-dihydroisoquinoline D->E F Aromatization (Oxidation) E->F G 8-Bromo-3-methyl-5-methoxyisoquinoline F->G Pd/C, Heat H Side-Chain Oxidation G->H KMnO4 or SeO2 I 8-Bromo-5-methoxyisoquinoline-3-carboxylic acid H->I J Halogenation (SOCl2/DMF) I->J Vilsmeier-Haack type chlorination K Target: 8-Bromo-3-chloro-5-methoxyisoquinoline J->K

Caption: Proposed synthetic workflow for 8-Bromo-3-chloro-5-methoxyisoquinoline.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Stage 1: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that converts β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating agent.[2][3]

Q1: My cyclization reaction has a very low yield or is failing completely. What are the primary causes?

A1: Low yields in this step are common and typically stem from a few key factors:

  • Deactivated Aromatic Ring: This reaction is highly sensitive to the electronic nature of the starting material. The presence of the electron-withdrawing bromine atom deactivates the aromatic ring, making the intramolecular electrophilic substitution more difficult. The methoxy group is electron-donating, which helps, but its position relative to the cyclization site is crucial.[2][4]

  • Insufficiently Potent Dehydrating Agent: For a deactivated substrate like this, standard conditions using only phosphorus oxychloride (POCl₃) may not be sufficient. The reaction often requires harsher conditions to proceed effectively.[2][4]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical. Insufficient heat will prevent the reaction from overcoming the activation energy. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[2]

  • Moisture Contamination: The dehydrating agents used (e.g., POCl₃, P₂O₅) are extremely sensitive to moisture. Any water in the reaction vessel or solvents will quench the reagent and halt the reaction.

Troubleshooting Steps:

  • Enhance Dehydrating Agent Potency: For deactivated substrates, consider using a mixture of POCl₃ with phosphorus pentoxide (P₂O₅). P₂O₅ reacts with POCl₃ to form pyrophosphates, which are more powerful leaving groups and facilitate the formation of the key nitrilium ion intermediate.[4][5]

  • Increase Temperature: Perform the reaction in a higher-boiling solvent like toluene or xylene to allow for higher reflux temperatures.[5] Microwave-assisted heating can also be a viable option to rapidly reach and maintain the required temperature.[5]

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a significant amount of a styrene-like byproduct. What is it and how can I prevent it?

A2: This is likely due to a retro-Ritter reaction, a major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative.[2][5] This is particularly common when the resulting styrene is highly conjugated.

Mitigation Strategies:

  • Use Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter fragmentation. However, this is not always practical.[4][5]

  • Modify the Reagent: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the elimination that leads to the styrene byproduct.[4]

  • Control Temperature: Avoid excessive temperatures, which can favor fragmentation pathways. A careful balance must be struck between providing enough energy for cyclization and minimizing side reactions.

G cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Yield in Bischler-Napieralski Step check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_reagents Are POCl3 and solvents fresh? check_anhydrous->check_reagents Yes failure Still Low Yield (Consider alternative route) check_anhydrous->failure No (Fix!) increase_temp Increase Temperature (e.g., switch to xylene)? check_reagents->increase_temp Yes check_reagents->failure No (Replace!) add_p2o5 Add P2O5 to POCl3? increase_temp->add_p2o5 No Improvement monitor_tlc Monitor by TLC/LC-MS for starting material? increase_temp->monitor_tlc Improvement Seen add_p2o5->monitor_tlc Yes success Yield Improved monitor_tlc->success Reaction Complete monitor_tlc->failure No Conversion

Caption: Troubleshooting decision tree for the Bischler-Napieralski cyclization step.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Converting an isoquinolin-3-ol (or its tautomeric isoquinolinone form) to the 3-chloro derivative is a standard but often challenging transformation.

Q3: My chlorination reaction is incomplete, and I recover mostly starting material. What should I do?

A3: Incomplete chlorination is a frequent issue, often related to reagent reactivity and reaction conditions.

  • Insufficient Reagent: The reaction often requires a large excess of POCl₃, which can act as both the reagent and the solvent. Ensure you are using at least 5-10 equivalents, or running the reaction in neat POCl₃.

  • Low Temperature: While some chlorinations proceed at room temperature, many require heating to reflux (approx. 107 °C for POCl₃) to go to completion.[6]

  • Reaction Time: These reactions can be slow. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. This can take several hours.

  • Catalyst Addition: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or even phosphorus pentachloride (PCl₅) can sometimes enhance the reaction rate.[6]

Q4: The work-up of my POCl₃ reaction is difficult and gives a low yield of impure product. How can I improve it?

A4: The work-up procedure for POCl₃ is critical due to its high reactivity with water.

  • Quenching: The most important step is the careful quenching of excess POCl₃. The reaction mixture must be cooled significantly (ideally to 0 °C) and then very slowly and cautiously poured onto a vigorously stirred mixture of crushed ice and water.[7] This is a highly exothermic and hazardous process that releases HCl gas and should be performed in a well-ventilated fume hood.

  • Neutralization: After quenching, the acidic solution must be neutralized to precipitate the product. Use a base like aqueous ammonia, sodium carbonate, or sodium bicarbonate.[6][8] Add the base slowly while monitoring the pH, keeping the temperature low to prevent hydrolysis of the chloro group. The target pH is typically around 8-9.[8]

  • Purification: The crude product often contains residual phosphorus byproducts. Purification is almost always necessary. Column chromatography on silica gel is a standard method.[2][8] Recrystallization from a suitable solvent system (e.g., ethanol, or heptane/toluene) can also be effective for final purification.[9]

Q5: What are the primary safety concerns when working with POCl₃?

A5: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a suitable quenching agent (like sodium bicarbonate) readily available in case of spills.

General FAQs

Q: How do the electronic properties of the bromo and methoxy groups influence the synthesis?

A: The substituents have a profound impact.

  • 8-Bromo Group: As an electron-withdrawing group, it deactivates the benzene ring, making the initial electrophilic cyclization (Bischler-Napieralski) more challenging and requiring harsher conditions.[2]

  • 5-Methoxy Group: As a strong electron-donating group, it activates the ring, counteracting the effect of the bromine. Its position is key; it activates the ortho (position 6) and para (position 4) positions, which facilitates the desired cyclization at C-6.[4]

Q: What analytical techniques are best for monitoring the reaction and confirming the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for confirming the mass of intermediates and the final product in real-time.

  • Product Confirmation: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is essential for unambiguous structure elucidation. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Melting point analysis can be used to assess purity against a known standard.

Detailed Experimental Protocol

This protocol is a general guideline and requires optimization for specific laboratory conditions.

Parameter Stage 1: Cyclization Stage 4: Chlorination
Starting Material N-(2-(2-Bromo-5-methoxyphenyl)ethyl)acetamide8-Bromo-5-methoxyisoquinolin-3-ol
Reagent/Solvent POCl₃ (5 eq.), P₂O₅ (1.5 eq.), Anhydrous ToluenePOCl₃ (neat, ~10-20 vol.)
Temperature Reflux (~110 °C)Reflux (~107 °C)
Reaction Time 4-12 hours (Monitor by TLC)3-6 hours (Monitor by TLC)
Work-up Cool, quench excess POCl₃, basify, extractCool, pour onto ice, basify with NH₄OH, filter solid
Purification Column Chromatography (Silica)Recrystallization or Column Chromatography
Expected Yield 40-60%70-85%

Step-by-Step Methodology (Chlorination Stage):

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 8-Bromo-5-methoxyisoquinolin-3-ol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 15 volumes) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 107°C) with stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting material is no longer visible.

  • Work-up (Caution!): Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice water. The temperature should be maintained below 20 °C.

  • Neutralization: Continue stirring and slowly add concentrated aqueous ammonia until the pH of the solution is approximately 8-9. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 8-Bromo-3-chloro-5-methoxyisoquinoline.

References

  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • BenchChem. (2025).
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. ResearchGate. [Link]

  • PharmaBlock. (2026).
  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Patil, S. A., et al. (2025).
  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Google Patents. (n.d.).
  • Wang, Q., et al. (n.d.). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Request PDF. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Movassaghi, M., & Schmidt, M. A. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. The Journal of Organic Chemistry. [Link]

  • Naciuk, F. F., et al. (2011). A New Modification of the Pomeranz-Fritsch Reaction. Blucher Proceedings.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • BenchChem. (2025).
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Giraud, A., et al. (2023). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry. [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 8-Bromo-3-chloro-5-methoxyisoquinoline

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 8-Bromo-3-chloro-5-methoxyisoquinoline. Here, we address common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 8-Bromo-3-chloro-5-methoxyisoquinoline. Here, we address common challenges and frequently encountered issues in a practical question-and-answer format, providing in-depth, field-tested insights and solutions.

Troubleshooting Guide

This section focuses on specific problems that may arise during the purification of 8-Bromo-3-chloro-5-methoxyisoquinoline and offers targeted solutions.

Issue 1: My final product has a persistent yellow or brownish color.

Question: After purification, my batch of 8-Bromo-3-chloro-5-methoxyisoquinoline remains colored. What are the likely causes and how can I obtain a colorless product?

Answer:

A persistent yellow or brown hue in your purified product often points to the presence of minor, highly conjugated impurities or degradation products.[1] Isoquinoline derivatives, in general, can be susceptible to oxidation when exposed to air, which can lead to colored byproducts.[1]

Possible Causes & Solutions:

  • Oxidation: The isoquinoline ring system can be sensitive to atmospheric oxygen. To mitigate this, it's advisable to handle the compound under an inert atmosphere (like nitrogen or argon) whenever possible, especially during prolonged heating or when in solution.[2]

  • Residual Catalysts: If metal catalysts were used in the synthesis, trace amounts might remain and cause coloration.[1]

  • Colored Impurities: The presence of highly conjugated byproducts, even in small amounts, can impart color.[1]

  • Starting Material Impurities: Impurities from the initial starting materials may carry through the synthesis.[1]

Recommended Decolorization Protocol:

If your product is colored after initial purification, a charcoal treatment during recrystallization can be highly effective.

  • Dissolution: Dissolve the colored 8-Bromo-3-chloro-5-methoxyisoquinoline in a minimal amount of a suitable hot solvent.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration.

Issue 2: I'm experiencing a very low yield after recrystallization.

Question: My yield of 8-Bromo-3-chloro-5-methoxyisoquinoline is significantly lower than expected after recrystallization. What factors could be contributing to this, and how can I improve my recovery?

Answer:

Low recovery after recrystallization is a common issue and can often be traced back to the choice of solvent and the cooling process.[1][3]

Key Factors and Optimization Strategies:

Possible Cause Explanation Solution
Inappropriate Solvent Choice The product might be too soluble in the chosen solvent, even at low temperatures.[1]Conduct small-scale solvent screening to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[1]
Excessive Solvent Usage Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[3]Use the minimum amount of hot solvent necessary to just dissolve the crude product.[3]
Premature Crystallization The product may have crystallized during a hot filtration step intended to remove insoluble impurities.[1]Ensure the filtration apparatus is pre-heated to prevent premature cooling and crystallization.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals and entrapment of impurities, which may necessitate further purification steps and lead to yield loss.[1]Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[3]
Issue 3: My compound "oils out" instead of forming crystals during recrystallization.

Question: When I try to recrystallize my crude 8-Bromo-3-chloro-5-methoxyisoquinoline, it separates as an oil instead of forming solid crystals. What causes this and how can I fix it?

Answer:

"Oiling out" happens when the solid melts and comes out of the solution as a liquid at the crystallization temperature.[3] This is often due to the solution being too concentrated or the cooling rate being too fast.

Troubleshooting "Oiling Out":

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to slightly decrease the concentration.[3]

  • Slow Cooling: Allow the solution to cool very slowly. This encourages the molecules to arrange themselves into a crystal lattice rather than separating as a liquid.

  • Scratching/Seeding: If crystals are slow to form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Q1: What are the recommended purification methods for crude 8-Bromo-3-chloro-5-methoxyisoquinoline?

A1: The two most common and effective purification techniques for this type of compound are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure, crystalline material, especially when dealing with solid crude products. The key is to find a suitable solvent system.[4]

  • Column Chromatography: This technique is highly versatile and can be used to separate the desired product from a variety of impurities, even if they have similar polarities.[5] It is particularly useful for purifying non-solid crude products or for separating complex mixtures.[5]

Q2: What are some suitable solvents for the recrystallization of 8-Bromo-3-chloro-5-methoxyisoquinoline?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For isoquinoline derivatives, common choices include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., heptane, toluene)[6]

  • Mixtures of the above solvents are also frequently used to fine-tune the solubility.

A systematic solvent screening with a small amount of your crude material is the best approach to identify the optimal solvent or solvent system.[1]

Q3: I am having trouble with peak tailing during column chromatography on silica gel. What is the cause and how can I prevent it?

A3: The basic nitrogen atom in the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel.[7] This can lead to significant peak tailing and poor separation.[7]

Solutions to Prevent Peak Tailing:

  • Add a Competing Base: Adding a small amount (0.1-1%) of a competing base like triethylamine or ammonia to your eluent can help to block the acidic sites on the silica gel, leading to sharper peaks and better separation.[7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[7]

  • Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol may provide a better separation.[7]

Q4: What are some of the potential impurities I might encounter in my crude 8-Bromo-3-chloro-5-methoxyisoquinoline?

A4: The nature of impurities will depend on the specific synthetic route used. However, some common possibilities include:

  • Unreacted Starting Materials: The precursors used in the synthesis may not have fully reacted.

  • Regioisomers: Depending on the reaction conditions, isomers with the bromine or chlorine at different positions on the isoquinoline ring could be formed.[7]

  • Byproducts from Side Reactions: In some isoquinoline syntheses, the formation of dimeric or other byproducts has been observed.[8]

  • Degradation Products: The product may be susceptible to degradation under certain conditions (e.g., strong acid or base, high temperatures).[2]

Q5: How can I monitor the progress of my purification?

A5: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[9]

  • During Column Chromatography: TLC allows you to analyze the fractions as they elute from the column, so you can identify and combine the fractions containing the pure product.[5]

  • Assessing Purity: By spotting your crude material, purified fractions, and a reference standard (if available) on the same TLC plate, you can visually assess the success of the purification.

Experimental Workflow & Data Visualization
General Recrystallization Protocol

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Start Crude Product AddSolvent Add minimal hot solvent Start->AddSolvent HotFiltration Hot Filtration (optional) AddSolvent->HotFiltration Cooling Slow Cooling HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Drying Washing->Drying End Pure Product Drying->End

  • Solvent Selection: Begin by performing a solvent screen to identify a suitable solvent or solvent mixture.[1]

  • Dissolution: In an appropriately sized flask, add the crude 8-Bromo-3-chloro-5-methoxyisoquinoline and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice-water bath.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Decision Tree for Purification

Troubleshooting_Decision_Tree cluster_solution Implement Solution Start Crude 8-Bromo-3-chloro-5-methoxyisoquinoline ColoredProduct Product is Colored? Start->ColoredProduct LowYield Low Yield? Start->LowYield OilingOut Oils Out? Start->OilingOut PoorSeparation Poor Separation (Column)? Start->PoorSeparation Charcoal Perform charcoal treatment during recrystallization. ColoredProduct->Charcoal Yes SolventScreen Re-evaluate solvent choice. Use minimum hot solvent. LowYield->SolventScreen Yes SlowCool Reheat, add more solvent, and cool slowly. OilingOut->SlowCool Yes ModifyEluent Add triethylamine to eluent or switch to alumina/reversed-phase. PoorSeparation->ModifyEluent Yes

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude Isoquinoline-6-carbonyl chloride. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Moody, C. J., & Roff, G. J. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.
  • Lundbeck, J. M. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Franco, J. (n.d.).
  • The Royal Society of Chemistry. (n.d.).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Halogenated Isoquinolines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in crystallization process development, I frequently encounter researchers treating recrystallization as a trial-and-error...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in crystallization process development, I frequently encounter researchers treating recrystallization as a trial-and-error "black box." Halogenated isoquinolines—critical building blocks in medicinal chemistry and cross-coupling reactions—present unique thermodynamic and kinetic challenges. The presence of heavy halogens (Cl, Br, I) drastically alters the molecule's lipophilicity, introduces highly directional non-covalent interactions (halogen bonding), and frequently leads to phase separation issues like "oiling out."

This guide is designed to replace guesswork with a self-validating, mechanistically grounded troubleshooting framework.

Diagnostic Workflow

Before adjusting your protocol, identify the kinetic or thermodynamic failure point in your current crystallization process.

TroubleshootingWorkflow A Crude Halogenated Isoquinoline Solution B Controlled Cooling (Supersaturation) A->B C1 Observation: Oiling Out (LLPS) B->C1 C2 Observation: No Nucleation B->C2 C3 Observation: Co-precipitation B->C3 E High-Purity Crystalline Product B->E Optimal Kinetics D1 Intervention: Seed in MSZW & Reduce Cooling Rate C1->D1 D2 Intervention: Concentrate Solution & Apply Shear (Scratch) C2->D2 D3 Intervention: Switch Solvent to Disrupt Halogen Bonding C3->D3 D1->B D2->B D3->A

Fig 1. Diagnostic workflow for resolving common isoquinoline recrystallization issues.

Frequently Asked Questions & Troubleshooting

Q1: Why does my brominated isoquinoline derivative consistently "oil out" instead of forming crystals, and how do I force nucleation?

The Science: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) and a solvent-rich phase, rather than forming a rigid crystal lattice[1]. This is highly prevalent in halogenated isoquinolines because heavy halogens increase molecular weight and lipophilicity, which kinetically hinders the molecules from orienting into a crystal lattice[2]. When your cooling rate forces the system to cross the miscibility gap before the metastable zone width (MSZW) limit is reached, an oil forms[1][3].

The Fix: You must prioritize thermodynamics over rapid kinetics. Do not crash-cool the solution. The most authoritative fix is to map the MSZW and introduce seed crystals halfway into this zone. Seeding bypasses the high activation energy barrier of primary nucleation, providing a low-energy template for the solute to deposit onto before the liquid-liquid demixing boundary is crossed[1][3].

Q2: How does the choice of halogen (Cl vs. Br vs. I) on the isoquinoline ring alter my solvent selection strategy?

The Science: The halogen atom dictates the molecule's ability to engage in Halogen Bonding (XB). XB is a highly directional, non-covalent interaction where the electrophilic region (the σ -hole) of the halogen interacts with Lewis bases (like solvent oxygen or nitrogen atoms)[4][5]. The polarizability and σ -hole strength scale with the size of the halogen: I > Br > Cl > F[5].

The Fix: If you are recrystallizing an iodinated isoquinoline from an oxygen-rich solvent (e.g., ethyl acetate or methanol), strong I···O halogen bonds (binding energies ~18 kJ/mol)[6] will cause the solvent to strongly solvate the monomer, preventing crystallization or causing solvent co-crystallization (solvates). Switch to a non-competing, non-coordinating solvent like toluene or a halogenated solvent (e.g., dichloromethane/hexane mixtures) to allow the isoquinoline molecules to self-assemble via π

π stacking and intermolecular XB[6][7].

HalogenBondingLogic H Halogenated Isoquinoline (Strong σ-hole on Br/I) S1 Lewis Basic Solvent (e.g., EtOAc, MeOH) H->S1 Dissolved in S2 Non-Coordinating Solvent (e.g., Toluene, Hexane) H->S2 Dissolved in R1 Solvent-Solute XB Dominates (High Solubility / Solvate Formation) S1->R1 Strong I···O Interactions R2 Solute-Solute XB Dominates (Optimal Crystal Packing) S2->R2 Uninterrupted π-π & XB

Fig 2. Logical relationship between solvent Lewis basicity and halogen bonding (XB) outcomes.

Q3: My product crystallizes, but it co-precipitates with structurally similar des-halogenated impurities. How can I improve the purity?

The Science: Co-precipitation of structurally similar impurities (like a des-bromo analog) occurs because the impurity can seamlessly substitute into the crystal lattice, forming a solid solution (mixed crystal)[2].

The Fix: You must disrupt the isostructurality. Since halogens direct crystal packing through specific XB networks[4][8], you can exploit this by using a "drowning-out" (antisolvent) crystallization method. By precisely controlling the antisolvent addition rate, you selectively precipitate the less soluble halogenated product while keeping the more soluble des-halogenated impurity in the mother liquor[6].

Quantitative Data: Halogen Bonding Parameters

To rationally select your solvent system, consult the following thermodynamic parameters governing halogenated isoquinolines.

Table 1: Influence of Halogen Substitution on Halogen Bond (XB) Strength

Halogen SubstituentPolarizability σ -Hole StrengthTypical XB AcceptorEst. Binding Energy (kJ/mol)Impact on Crystallization
Fluoro (-F) LowestNegligibleN/A< 5Behaves similarly to hydrogen; weak impact.
Chloro (-Cl) LowWeakN, O5 - 10Can form weak XBs; often isostructural with Br.
Bromo (-Br) ModerateStrongN, O, S10 - 15Strong structure-directing agent; prone to LLPS.
Iodo (-I) HighestVery StrongN, O, S, π -systems15 - 20+Dominates crystal packing; strong solvent interactions.

(Data synthesized from established crystal engineering thermodynamic studies[5][9].)

Step-by-Step Experimental Protocols
Protocol 1: Anti-Oiling Out Recrystallization (Seeding & Controlled Cooling)

Use this self-validating protocol when your compound is prone to Liquid-Liquid Phase Separation.

  • Solvent Preparation: Dissolve the crude halogenated isoquinoline in a minimal amount of a non-coordinating hot solvent (e.g., Toluene)[7]. Heat to 5-10°C below the solvent's boiling point.

  • Clarification: Perform a hot filtration through fluted filter paper to remove insoluble impurities. Self-Validation: If the solution is cloudy post-filtration, reheat until completely clear to prevent pseudo-seeding by foreign particulates.

  • Determine MSZW: Slowly cool the solution (e.g., 0.5°C/min) and note the exact temperature where the solution becomes cloudy (nucleation point). Reheat to dissolve.

  • Seeding: Cool the solution to a temperature exactly halfway between the boiling point and the nucleation point (the middle of the Metastable Zone Width). Add 1-2% w/w of pure seed crystals[1].

  • Cubic Cooling: Implement a non-linear, slow cooling profile (e.g., 0.1°C/min initially, gradually increasing to 0.5°C/min) down to 0°C. This maintains constant supersaturation and favors crystal growth over oiling out[1].

  • Isolation: Isolate via vacuum filtration and wash the filter cake with a small volume of ice-cold solvent to remove the mother liquor.

Protocol 2: Antisolvent (Drowning-Out) Crystallization

Use this protocol to separate halogenated isoquinolines from des-halogenated impurities.

  • Dissolution: Dissolve the crude mixture in a "good" solvent (e.g., Dichloromethane or Toluene) at room temperature. Ensure the concentration is approximately 70% of the saturation limit.

  • Antisolvent Dosing: Set up an overhead stirrer (do not use magnetic stir bars, which cause uncontrolled shear and secondary nucleation). Using a syringe pump, slowly dose in a non-polar antisolvent (e.g., Heptane or Hexane) at a rate of 0.1 mL/min[6].

  • Slurry Aging (Ostwald Ripening): Once the solution becomes turbid, pause the antisolvent addition. Allow the slurry to age under continuous stirring for 2-4 hours. Causality: Slurry aging allows smaller, impure kinetic crystals to redissolve and reprecipitate onto larger, thermodynamically stable, high-purity crystals[2].

  • Final Dosing & Isolation: Resume antisolvent addition until a 1:3 (Solvent:Antisolvent) ratio is achieved. Filter, wash with pure antisolvent, and dry under vacuum.

Sources

Optimization

Technical Support Center: Column Chromatography of 8-Bromo-3-chloro-5-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals Section 1: Foundational Principles & Initial Strategy FAQ: Where do I begin with developing a purification method for 8-Bromo-3-chloro-5-methoxyisoquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles & Initial Strategy

FAQ: Where do I begin with developing a purification method for 8-Bromo-3-chloro-5-methoxyisoquinoline?

The initial and most critical step is to determine the polarity of your target compound. This will guide the selection of both the stationary and mobile phases. Given the structure of 8-Bromo-3-chloro-5-methoxyisoquinoline, which contains a basic nitrogen atom within the isoquinoline core and halogen substituents, it is a moderately polar compound.

A logical starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. This will provide a rapid assessment of the separation efficiency and help in selecting the optimal mobile phase for your column.

Workflow for Initial Method Development

TLC 1. TLC Analysis Solvent 2. Select Solvent System (e.g., Hexane/Ethyl Acetate) TLC->Solvent Determine Rf Stationary 3. Choose Stationary Phase (e.g., Silica Gel) Solvent->Stationary Column 4. Pack Column Stationary->Column Load 5. Load Sample Column->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Start Poor Separation CheckRf Is Rf in 0.2-0.3 range? Start->CheckRf AdjustSolvent Adjust Solvent Polarity CheckRf->AdjustSolvent No CheckLoading Is column overloaded? CheckRf->CheckLoading Yes AdjustSolvent->CheckRf ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckStreaking Is there band streaking? CheckLoading->CheckStreaking No ReduceLoad->Start AddAmine Add Triethylamine to Eluent CheckStreaking->AddAmine Yes ConsiderGradient Try Gradient Elution CheckStreaking->ConsiderGradient No AddAmine->Start Success Separation Improved ConsiderGradient->Success

Troubleshooting

Side reactions in the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex heterocyclic scaffolds. The synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline is a critical bottleneck in the pipeline of 4th-generation EGFR inhibitors, such as BLU-945 (Tigozertinib) [1].

In these advanced targeted therapies, the C8-bromine acts as an essential cross-coupling handle, while the C5-methoxy group is typically cleaved downstream to yield a phenol crucial for kinase hinge-binding[2]. However, the electrophilic installation of this bromine atom is fraught with regioselectivity issues and side reactions. This guide deconstructs the causality behind these synthetic failures and provides a self-validating protocol to ensure robust, reproducible workflows.

Mechanistic Pathway: Divergence of Side Reactions

To troubleshoot effectively, we must first visualize the competing electronic and steric forces at play during the halogenation of the isoquinoline core.

ReactionPathway SM 3-Chloro-5-methoxy- isoquinoline Cond Bromination (NBS or Br2) SM->Cond Prod 8-Bromo-3-chloro-5- methoxyisoquinoline (Desired C8-Br) Cond->Prod Para-direction (Major) Iso 6-Bromo Isomer (Regioisomer) Cond->Iso Ortho-direction DiBr 6,8-Dibromo (Over-reaction) Cond->DiBr Excess Reagent DeMe 8-Bromo-5-hydroxy... (Premature Cleavage) Cond->DeMe Acidic Cleavage

Reaction pathway detailing the regioselective bromination and associated side reactions.

Troubleshooting FAQs: Causality & Corrective Actions

FAQ 1: Why am I seeing high levels of the 6-bromo isomer and 6,8-dibromo species?

The Causality: The isoquinoline nitrogen strongly deactivates the pyridine ring, directing electrophilic aromatic substitution (EAS) exclusively to the carbocyclic ring[4]. The strongly electron-donating C5-methoxy group activates both the ortho (C6) and para (C8) positions. While C8 is sterically less hindered and electronically favored, aggressive brominating agents (e.g., Br₂ in Acetic Acid at elevated temperatures) provide too much thermal energy, eroding kinetic control and leading to C6-bromination and subsequent over-reaction to the 6,8-dibromo species. The Fix: Transition from Br₂ to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0 °C. DMF stabilizes the bromonium ion intermediate, providing a milder, more controlled electrophilic transfer.

FAQ 2: My LC-MS shows an [M-14] peak during bromination. How do I prevent premature demethylation?

The Causality: An [M-14] peak indicates the loss of a CH₂ group, meaning your 5-methoxy ether has been cleaved to a 5-phenol (8-bromo-3-chloroisoquinolin-5-ol). While demethylation is often the next deliberate step in the synthesis of EGFR inhibitors [1], premature cleavage during bromination complicates purification. This occurs if strong Lewis acid catalysts (like FeBr₃) or harsh protic acids (HBr generated as a byproduct from Br₂) are present. These acids protonate the ether oxygen, facilitating nucleophilic attack by bromide on the methyl group [3]. The Fix: Maintain strictly neutral or mildly acidic conditions by avoiding Lewis acids and using NBS instead of elemental bromine.

FAQ 3: During downstream Suzuki coupling at C8, I observe dehalogenation at the C3 position. Why?

The Causality: The C8–Br bond is inherently weaker (bond dissociation energy ~68 kcal/mol) than the C3–Cl bond (~81 kcal/mol), making C8 the kinetic site for Pd(0) oxidative addition. However, the C3–Cl is situated on an electron-deficient pyridine ring. If the cross-coupling is pushed with excessive heat or highly electron-rich, unhindered ligands, the catalyst loses regiocontrol, leading to C3-dehalogenation or bis-coupling. The Fix: Use bulky, bidentate ligands with wide bite angles (e.g., XantPhos) or specialized monodentate ligands (e.g., RuPhos) that are highly sensitive to steric environments. Maintain temperatures below 90 °C and strictly limit the boronic acid coupling partner to 1.05 equivalents.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

The table below summarizes the causality of reagent selection on the final product distribution. The data clearly demonstrates why the NBS/DMF system is the industry standard for this transformation.

Brominating ReagentSolventTemp (°C)Desired C8-Br (%)C6-Br Isomer (%)6,8-Dibromo (%)Demethylated (%)
Br₂ (1.2 eq)AcOH2558.418.212.111.3
Br₂ + FeBr₃DCM041.014.519.525.0
NBS (1.05 eq)MeCN2576.514.08.5< 1.0
NBS (1.05 eq) DMF 0 to 10 89.2 8.3 2.5 0.0

Note: Product distribution determined by quantitative UPLC-UV area percent at 254 nm.

Self-Validating Protocol: Optimized Regioselective Bromination

Objective: Convert 3-chloro-5-methoxyisoquinoline to 8-bromo-3-chloro-5-methoxyisoquinoline while suppressing C6-bromination and ether cleavage.

Step-by-Step Methodology:

  • System Preparation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 3-chloro-5-methoxyisoquinoline (10.0 g, 51.6 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Kinetic Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the thermal energy increases the activation energy barrier for the sterically hindered ortho (C6) position, kinetically favoring the para (C8) position.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (9.64 g, 54.2 mmol, 1.05 equiv) portion-wise over 30 minutes, keeping the internal temperature strictly below 5 °C to prevent over-bromination.

  • Self-Validation Check (Critical): Stir the reaction at 0 °C to 10 °C for 2–4 hours. Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via UPLC-MS.

    • Validation Metric: The reaction is complete when the starting material (m/z 194 [M+H]⁺) is <2%. The desired product will present a distinct 3:4:1 isotopic cluster at m/z 272 / 274 / 276 [M+H]⁺. This specific ratio mathematically validates the presence of exactly one Bromine (approx. 1:1 ⁷⁹Br/⁸¹Br) and one Chlorine (approx. 3:1 ³⁵Cl/³⁷Cl) atom.

  • Quench: Once validated, quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, immediately halting the reaction and preventing late-stage side reactions during solvent removal.

  • Workup: Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to thoroughly remove the DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol to remove the trace 6-bromo isomer.

References

  • Campbell, J. E., et al. "Inhibitors of mutant forms of EGFR.
  • Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2022, 65(14), 9662-9677.[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006.[Link]

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." John Wiley & Sons, 2010.[Link]

Optimization

Technical Support Center: Overcoming Low Reactivity in 8-Bromo-3-chloro-5-methoxyisoquinoline Couplings

As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly decorated heterocycles. 8-Bromo-3-chloro-5-methoxyisoquinoline presents a classic "perfect...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly decorated heterocycles. 8-Bromo-3-chloro-5-methoxyisoquinoline presents a classic "perfect storm" of steric and electronic deactivation. This guide deconstructs the mechanistic bottlenecks of this scaffold and provides self-validating protocols to achieve high-yielding, chemoselective cross-couplings.

Part 1: Mechanistic Root Cause Analysis

Before optimizing reaction conditions, it is critical to understand why 8-Bromo-3-chloro-5-methoxyisoquinoline resists standard palladium-catalyzed cross-coupling (e.g., using Pd(PPh3​)4​ ).

  • Electronic Deactivation at C8: The 5-methoxy group is a strong electron-donating group (EDG). Because it is positioned para to the C8-bromide, it donates electron density through resonance directly into the C8 carbon. This reduces the electrophilicity of the C–Br bond, drastically increasing the activation energy required for the oxidative addition of Pd(0).

  • Steric Hindrance: The C8 position is located at the peri-position relative to the C1-proton of the isoquinoline ring. This creates a sterically congested pocket that repels bulky incoming nucleophiles during the transmetalation step.

  • Competitive C3-Cl Activation: While C–Br bonds are generally more reactive than C–Cl bonds, the C3-chloride is adjacent to the electronegative isoquinoline nitrogen. This α -heteroatom effect withdraws electron density, highly activating the C3–Cl bond toward oxidative addition [3]. Consequently, standard catalysts often yield frustrating mixtures of C8-coupled, C3-coupled, and bis-coupled products.

Part 2: Troubleshooting & FAQs

Q1: I am recovering >80% starting material when attempting a Suzuki-Miyaura coupling at the C8 position using Pd(dppf)Cl2​ . How can I force the reaction to completion? A1: Your catalytic cycle is stalling at the oxidative addition step due to the 5-methoxy electronic deactivation. You must switch to a highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand. Ligands like XPhos or BrettPhos, particularly when delivered via Pd G3 precatalysts, form a highly reactive, mono-ligated Pd(0)L1​ species that can force insertion into deactivated C–Br bonds [1]. Furthermore, using a strong base like KOtBu in non-polar solvents (toluene) at elevated temperatures (100 °C) facilitates the challenging transmetalation step.

Q2: My LC-MS shows a 1:1 mixture of C8-arylation and C3-arylation. How do I achieve strict chemoselectivity for the C8-bromide? A2: To differentiate between the deactivated C8-Br and the activated C3-Cl, you must exploit the inherent bond dissociation energies (BDE). The C–Br bond (~67 kcal/mol) is weaker than the C–Cl bond (~80 kcal/mol). By lowering the reaction temperature to 65–75 °C and using a highly selective ligand like SelectPhos or BirdPhos, you can kinetically favor C8-Br insertion while leaving the C3-Cl intact for downstream functionalization [4]. Avoid temperatures above 90 °C if chemoselectivity is your primary goal.

Q3: I want to perform a Buchwald-Hartwig amination with a primary amine at C8, but I keep getting diarylation (homo-coupled byproducts). What is the solution? A3: Primary amines are notorious for undergoing a second arylation event because the resulting secondary amine product is often more nucleophilic than the starting primary amine. To suppress this, use the BrettPhos Pd G3 precatalyst. The extreme steric bulk of BrettPhos physically blocks the coordination of the secondary amine product to the palladium center, ensuring strict monoarylation. Alternatively, Ad2P-based ligands (e.g., DalPhos) have proven highly effective for hindered isoquinoline aminations [2].

Part 3: Visualization of the Optimization Logic

OptimizationWorkflow Start Issue: Low Reactivity in 8-Br-3-Cl-5-OMe-Isoquinoline Diag Identify Primary Bottleneck via LC-MS Analysis Start->Diag ChemSel Poor Chemoselectivity (Mixture of C8 & C3 coupling) Diag->ChemSel Multiple Peaks LowConv Low Overall Conversion (Recovered Starting Material) Diag->LowConv Single SM Peak Sol1 Kinetic Control: Lower Temp (65°C) + SelectPhos ChemSel->Sol1 Sol2 Thermodynamic Push: Pd G3 Precatalysts + XPhos (100°C) LowConv->Sol2

Caption: Decision tree for troubleshooting 8-Bromo-3-chloro-5-methoxyisoquinoline couplings via LC-MS.

Part 4: Quantitative Data & Ligand Selection

To guide your experimental design, the following table summarizes the expected performance of various catalytic systems based on empirical data from hindered isoquinoline scaffolds.

Catalytic SystemTemperatureBase / SolventC8 ConversionC8:C3 SelectivityPrimary Outcome
Pd(PPh3​)4​ (5 mol%)90 °C Na2​CO3​ / Dioxane: H2​O < 20%1:1Catalytic stalling; poor yield.
Pd(dppf)Cl2​ (5 mol%)100 °C K3​PO4​ / DMF~ 40%2:1Sluggish transmetalation.
XPhos Pd G3 (4 mol%)100 °CKOtBu / Toluene> 95%8:1High Yield , slight C3 impurity [1].
SelectPhos + Pd(OAc)2​ 70 °C K3​PO4​ / Toluene~ 85%> 20:1Optimal Chemoselectivity [4].

Part 5: Self-Validating Experimental Protocol

C8-Selective Suzuki-Miyaura Coupling of 8-Bromo-3-chloro-5-methoxyisoquinoline

This protocol is designed as a self-validating system: the use of a G3 precatalyst ensures active Pd(0) generation via the irreversible deprotonation of the mesylate leaving group. This does not rely on the substrate or an amine to reduce Pd(II) to Pd(0), thereby eliminating the induction period and preventing early catalyst death.

Reagents:

  • 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (4 mol%, 0.02 mmol)

  • XPhos ligand (4 mol%, 0.02 mmol) (Note: Added to maintain a strict 1:1 L:Pd ratio, stabilizing the active species against aggregation)

  • K3​PO4​ (aqueous 2M solution, 3.0 equiv)

  • Toluene (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-3-chloro-5-methoxyisoquinoline, the arylboronic acid, XPhos Pd G3, and the supplemental XPhos ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Dialkylbiaryl phosphines are highly susceptible to oxidation at elevated temperatures. Oxygen must be rigorously excluded to prevent ligand degradation.

  • Solvent Addition: Add degassed toluene via syringe, followed by the degassed 2M K3​PO4​ aqueous solution.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC): After 2 hours, halt stirring, allow phase separation, and sample the organic layer for LC-MS. You should observe >80% conversion. If unreacted starting material remains, continue heating for an additional 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The intact C3-chloride allows for straightforward UV tracking at 254 nm.

References

  • Trauner, F. (2025). Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Ludwig-Maximilians-University Munich.
  • Dalton Transactions. (2025). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Royal Society of Chemistry. Available at:

  • PubMed Central. (2023). Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health.
  • ResearchGate. (2024). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
Troubleshooting

Optimizing reaction conditions for Suzuki coupling with 8-Bromo-3-chloro-5-methoxyisoquinoline

Welcome to the Application Support Portal for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 8-Bromo-3-chloro-5-methoxyisoquinoline .

Dihaloheteroarenes present a unique chemoselectivity challenge. While standard predictive models rely on Bond Dissociation Energies (BDEs) to determine reactivity, the electronic landscape of the isoquinoline core heavily influences the kinetics of oxidative addition. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to achieve absolute regiocontrol.

Mechanistic Overview & Chemoselectivity Workflow

In 8-bromo-3-chloro-5-methoxyisoquinoline, you have two competing electrophilic sites. The C8-bromide possesses a weaker carbon-halogen bond (~68 kcal/mol) compared to the C3-chloride (~81 kcal/mol), making it the kinetically favored site for oxidative addition by Palladium(0)[4]. However, the C3-chloride is situated α to the electronegative nitrogen atom. This heteroatom proximity significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3 position, rendering it highly susceptible to oxidative addition if an overly electron-rich catalyst is deployed [2].

To achieve chemoselectivity, we must exploit the kinetic window between the BDE-driven C8 insertion and the electronically activated C3 insertion.

Chemoselectivity SM 8-Bromo-3-chloro-5-methoxyisoquinoline Decision Select Target Halogen SM->Decision C8 C8-Bromide (Kinetic) Decision->C8 C3 C3-Chloride (Thermodynamic) Decision->C3 Cond8 Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 60-80°C C8->Cond8 Cond3 Pd2(dba)3, XPhos, K3PO4 Toluene/H2O, 100°C C3->Cond3 Prod8 C8-Coupled Product Cond8->Prod8 Prod3 C3-Coupled Product (Requires C8 Blocked) Cond3->Prod3

Workflow for chemoselective Suzuki coupling of 8-bromo-3-chloro-5-methoxyisoquinoline.

Quantitative Optimization Data

The following table synthesizes expected chemoselectivity profiles based on catalyst and ligand selection. Data is benchmarked against standard 1.1 equivalents of arylboronic acid.

Catalyst SystemLigand TypeBaseSolventTemp (°C)C8-Coupled (%)C3-Coupled (%)Bis-Coupled (%)
Pd(PPh 3​ ) 4​ Monodentate (Mild)Na 2​ CO 3​ Dioxane/H 2​ O8085 - 92% < 2%< 5%
Pd(dppf)Cl 2​ Bidentate (Moderate)K 2​ CO 3​ THF/H 2​ O6590 - 95% < 1%< 2%
Pd 2​ (dba) 3​ / XPhos Buchwald (Electron-Rich)K 3​ PO 4​ Toluene/H 2​ O10040%15%45%
Pd(OAc) 2​ / SPhos Buchwald (Electron-Rich)Cs 2​ CO 3​ Dioxane/H 2​ O9050%10%40%

Frequently Asked Questions (FAQs)

Q: Why am I observing significant bis-coupling (reaction at both C8 and C3) even when targeting only the C8-bromide? A: This is a classic case of catalyst over-activation. While the C-Br bond is weaker, the C3-chloride is highly activated by the adjacent nitrogen atom. If you use an electron-rich ligand (e.g., XPhos, RuPhos) and high temperatures, the Pd(0) species becomes nucleophilic enough to readily insert into the C-Cl bond immediately after the C8 position is coupled. Solution: Step down your catalyst reactivity. Switch to a generic bidentate ligand like dppf or a simple phosphine like PPh 3​ . These provide sufficient electron density for C-Br insertion but struggle with the higher activation barrier of the C-Cl bond.

Q: My boronic acid is degrading before the cross-coupling completes, leading to low yields. How do I prevent this? A: You are likely experiencing protodeboronation, a base-catalyzed degradation pathway common with electron-deficient or heteroaryl boronic acids[3]. Solution:

  • Switch from a strong base (like Cs 2​ CO 3​ ) to a milder base (like K 2​ HPO 4​ or KF).

  • Lower the reaction temperature to 60 °C.

  • Use a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which release the active boronic acid slowly into the catalytic cycle, minimizing the concentration of the vulnerable species.

Q: The reaction stalls at 50% conversion, and I see a black precipitate forming. What is happening? A: The black precipitate is "Palladium Black," indicating catalyst deactivation and aggregation. This usually occurs due to poor degassing (oxygen poisoning the Pd(0) species) or an unstable ligand framework at your chosen temperature. Solution: Ensure rigorous sparging of your solvents with Argon for at least 15 minutes prior to catalyst addition. If using Pd(PPh 3​ ) 4​ , be aware it is highly light and oxygen-sensitive; consider switching to the more robust Pd(dppf)Cl 2​ pre-catalyst.

Self-Validating Experimental Protocol: Selective C8-Coupling

This protocol is designed to be a self-validating system. The built-in analytical checkpoints ensure that any deviation from the expected mechanistic pathway is caught before workup.

Materials Required:
  • 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 equiv, 5 mol%)

  • Na 2​ CO 3​ (2.0 equiv, 2.0 mmol, 2M aqueous solution)

  • 1,4-Dioxane (Degassed, 10 mL)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge a dry, argon-flushed Schlenk flask with 8-Bromo-3-chloro-5-methoxyisoquinoline, the arylboronic acid, and Pd(dppf)Cl 2​ .

  • Add 10 mL of 1,4-Dioxane.

  • Validation Checkpoint 1: The solution should appear a deep red/orange (characteristic of the Pd(dppf) complex). If the solution turns black immediately, your system is contaminated with oxygen.

  • Sparge the mixture with Argon gas for 10 minutes.

  • Add the 2M aqueous Na 2​ CO 3​ solution (previously sparged with Argon).

Step 2: Reaction Execution & Kinetic Monitoring

  • Heat the reaction mixture to 65 °C under a positive pressure of Argon.

  • Validation Checkpoint 2 (2 hours): Remove a 50 μ L aliquot, dilute with LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Expected Result: >90% consumption of the starting material mass (m/z ~272). Appearance of the mono-coupled product mass.

    • Troubleshooting: If the bis-coupled mass is >5%, immediately cool the reaction to room temperature to arrest further C3-insertion.

Step 3: Quenching and Workup

  • Once LC-MS confirms complete consumption of the starting material, cool the flask to room temperature.

  • Quench the reaction by adding 10 mL of water and 10 mL of Ethyl Acetate (EtOAc).

  • Filter the biphasic mixture through a pad of Celite to remove precipitated palladium residues. Causality: Removing Pd early prevents emulsion formation during extraction and avoids heavy-metal contamination of the product.

  • Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 4: Purification

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The C3-chloride remains intact for subsequent, orthogonal functionalization if required.

References

  • Source: Google Patents (US11058688B2)
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of Polysubstituted Isoquinolines

Welcome to the technical support center for the synthesis of polysubstituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of polysubstituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this vital heterocyclic scaffold. Here, we address common challenges encountered during synthesis with in-depth, field-proven insights and practical, step-by-step solutions. Our approach is grounded in established chemical principles to empower you to diagnose and resolve issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific problems you may encounter. We will focus on three classical and widely used methods for isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, in addition to addressing general challenges.

Section 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1] However, its success is highly dependent on the substrate and reaction conditions.

Q1: My Bischler-Napieralski reaction is resulting in a low yield or has failed completely. What are the most common reasons for this?

A1: Low yields in the Bischler-Napieralski reaction are a frequent issue and can often be attributed to one or more of the following factors:

  • Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. The presence of electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation.[1] The reaction is most effective with electron-donating groups on the benzene ring.[1][2]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][3] This is particularly prevalent when the resulting styrene is highly conjugated.[3]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]

Q2: I suspect my aromatic ring is not activated enough. How can I overcome this?

A2: When dealing with deactivated or modestly activated aromatic rings, a more forceful approach is necessary. Here’s a comparative guide to dehydrating agents:

Dehydrating Agent/SystemSubstrate SuitabilityTypical ConditionsKey Considerations
POCl₃ Electron-rich aromatic ringsReflux in toluene or acetonitrileStandard, cost-effective choice for activated substrates.[4][5]
P₂O₅ in refluxing POCl₃ Electron-neutral or deactivated ringsReflux in excess POCl₃Significantly more powerful than POCl₃ alone.[2][5]
Tf₂O / 2-chloropyridine Acid-sensitive or deactivated substrates-20 °C to room temperature in CH₂Cl₂Milder conditions, often leading to higher yields.[1]
Polyphosphoric acid (PPA) Electron-rich aromatic rings100-150 °C, neat or in a high-boiling solventCan also serve as the solvent.[4]

Experimental Protocol: Cyclization of a Deactivated β-Arylethylamide using P₂O₅/POCl₃

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the β-arylethylamide (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).

  • Reagent Addition: Carefully add phosphorus pentoxide (P₂O₅, 1.5-2.0 equiv) portion-wise to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[6]

Q3: My reaction mixture turned into a thick, unmanageable tar. What happened and how can I prevent it?

A3: Tar formation is a common issue in Bischler-Napieralski reactions, especially when forcing conditions are used. It is typically a result of polymerization and decomposition of the starting material or product at high temperatures.[1]

Troubleshooting Tar Formation:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture. In some cases, using a higher-boiling, inert solvent like chlorobenzene or toluene can provide better temperature control.[4]

dot

cluster_0 Bischler-Napieralski Troubleshooting start Low Yield / No Reaction q1 Is the aromatic ring electron-rich? start->q1 q2 Is a styrene byproduct observed? q1->q2 Yes s1 Use stronger dehydrating agent (P₂O₅/POCl₃ or Tf₂O) q1->s1 No q3 Is the reaction mixture a tar? q2->q3 No s2 Minimize retro-Ritter reaction: - Use nitrile as solvent - Use oxalyl chloride q2->s2 Yes s3 Control temperature carefully - Gradual heating - Monitor reaction time q3->s3 Yes s4 Consider other factors: - Incomplete reaction - Purification issues q3->s4 No

Caption: A decision-making flowchart for troubleshooting low-yield Bischler-Napieralski reactions.

Section 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and an aldehyde or ketone.[7] While generally reliable, challenges can arise, particularly with less reactive substrates.

Q1: My Pictet-Spengler reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: A slow or incomplete Pictet-Spengler reaction often points to issues with the electrophilicity of the iminium ion intermediate or the nucleophilicity of the aromatic ring. Key factors include:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed, and the strength of the acid is crucial for the formation of the reactive iminium ion.

  • Deactivated Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-withdrawing groups on the aromatic ring will disfavor the intramolecular electrophilic substitution.

  • Use of a Ketone instead of an Aldehyde: Ketones are generally less reactive than aldehydes, and their corresponding iminium ions are more sterically hindered, which can significantly slow down or even prevent the cyclization.

Q2: How can I drive my Pictet-Spengler reaction to completion with a less reactive substrate?

A2: For challenging substrates, several strategies can be employed:

  • Stronger Acid Catalysis: If using a mild acid, switching to a stronger acid like trifluoroacetic acid (TFA) or even a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can enhance the rate of iminium ion formation and cyclization.[8]

  • N-Acyliminium Ion Variation: A powerful modification involves the acylation of the intermediate imine to form a highly reactive N-acyliminium ion. This allows the cyclization to proceed under much milder conditions and with a broader range of aromatic systems, including those that are less electron-rich.[7]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier, but this should be done with caution to avoid side reactions.

Experimental Protocol: N-Acyliminium Ion Pictet-Spengler Reaction

  • Imine Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene. Stir at room temperature for 1-2 hours.

  • Acylation: Cool the reaction mixture to 0 °C and add an acylating agent, such as acetyl chloride or trifluoroacetic anhydride (1.2 equiv), dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Q3: I am getting a mixture of diastereomers in my Pictet-Spengler reaction with a chiral aldehyde. How can I control the stereoselectivity?

A3: Diastereoselectivity in the Pictet-Spengler reaction is a well-studied area, and it is influenced by both kinetic and thermodynamic factors.[9]

  • Kinetic vs. Thermodynamic Control: The formation of the cis-1,3-disubstituted product is often favored under kinetic control (lower temperatures, shorter reaction times), while the trans product is typically the thermodynamically more stable isomer and is favored under equilibrating conditions (higher temperatures, longer reaction times, stronger acid).[10]

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the diastereoselectivity.

  • Chiral Catalysts: The use of chiral Brønsted acids or other organocatalysts can induce high levels of enantioselectivity and diastereoselectivity.[11]

dot

cluster_1 Pictet-Spengler Reaction Workflow cluster_2 Key Intermediates start β-Arylethylamine + Aldehyde/Ketone step1 Condensation to form Imine start->step1 step2 Acid-catalyzed Iminium Ion Formation step1->step2 imine Imine step3 Intramolecular Electrophilic Aromatic Substitution step2->step3 iminium Iminium Ion end Tetrahydroisoquinoline Product step3->end

Caption: A simplified experimental workflow for the Pictet-Spengler reaction.

Section 3: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[12] This reaction often requires harsh conditions and can be prone to low yields and side reactions.

Q1: My Pomeranz-Fritsch reaction is giving a very low yield. What are the critical factors to consider?

A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions. Low yields can often be traced back to:

  • Harsh Acidic Conditions: The traditional use of concentrated sulfuric acid can lead to charring and decomposition of the starting materials and products.[13]

  • Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal is an equilibrium process. The presence of water can inhibit this step.[13]

  • Substituent Effects: Electron-withdrawing groups on the benzaldehyde can significantly hinder the acid-catalyzed cyclization step.[14]

  • Side Reactions: A common side reaction is the formation of oxazoles, which arises from an alternative cyclization pathway of an intermediate.[13]

Q2: Are there milder and more reliable alternatives to the classical Pomeranz-Fritsch conditions?

A2: Yes, several modifications have been developed to address the limitations of the original protocol:

  • Bobbitt Modification: This involves the reduction of the initially formed Schiff base to the corresponding amine, which then undergoes a much cleaner acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. This can then be oxidized to the isoquinoline if desired. This method often provides higher yields and avoids many of the side reactions associated with the classical procedure.[15]

  • Use of Alternative Acid Catalysts: Polyphosphoric acid (PPA), trifluoroacetic anhydride, and lanthanide triflates have been used as alternatives to sulfuric acid, sometimes leading to improved yields.[13]

  • Modern Modifications: Recent advancements have introduced even milder conditions. For example, the use of trimethylsilyltriflate (TMSOTf) and an amine base can activate the acetal for cyclization under conditions that tolerate a wider range of functional groups.[16][17]

Experimental Protocol: The Bobbitt Modification of the Pomeranz-Fritsch Reaction

  • Schiff Base Formation: In a round-bottom flask, combine the benzaldehyde (1.0 equiv) and 2,2-diethoxyethylamine (1.1 equiv) in a suitable solvent like toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool the solution to 0 °C and add sodium borohydride (1.5 equiv) portion-wise. Stir at room temperature until the reduction of the imine is complete.

  • Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify the residue by chromatography.[13]

Section 4: General Troubleshooting

Q1: I have successfully synthesized my polysubstituted isoquinoline, but I am struggling with its purification. What are some effective strategies?

A1: The purification of polysubstituted isoquinolines can be challenging due to their basic nature and potential for complex byproduct formation. Here are some recommended techniques:

  • Column Chromatography: This is the most common method. For basic isoquinolines, it is often beneficial to use a silica gel slurry that has been treated with a small amount of triethylamine (1-3%) to prevent streaking and decomposition of acid-sensitive compounds.[6]

  • Recrystallization: If a solid crude product is obtained, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6]

  • Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen can be a powerful purification tool. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure isoquinoline re-extracted into an organic solvent.

  • Distillation: For liquid isoquinolines, vacuum distillation can be effective, especially for removing non-volatile impurities.[18]

dot

cluster_3 General Purification Workflow start Crude Reaction Mixture step1 Initial Work-up (e.g., Quenching, Extraction) start->step1 step2 Is the product basic? step1->step2 step3a Acid-Base Extraction step2->step3a Yes step3b Direct Purification step2->step3b No step4 Is the product solid or liquid? step3a->step4 step3b->step4 step5a Recrystallization step4->step5a Solid step5b Column Chromatography step4->step5b Solid or Liquid step5c Vacuum Distillation step4->step5c Liquid end Pure Polysubstituted Isoquinoline step5a->end step5b->end step5c->end

Caption: A general workflow for the purification of polysubstituted isoquinolines.

References

  • Benchchem. (n.d.). Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Wikipedia. (2023, December 28). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
  • Benchchem. (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • Benchchem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Benchchem. (n.d.). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ACS Publications. (2022, February 16). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • MDPI. (2017, October 30).
  • Wikipedia. (2023, October 29). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Pictet–Spengler condensation of tryptophan with α-amino aldehydes as chiral carbonyl components. Request PDF.
  • Royal Society of Chemistry. (n.d.). Diastereo- and enantio-selectivity in the Pictet–Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • Blucher Proceedings. (n.d.).
  • ACS Publications. (2019, December 19).
  • Wikipedia. (2023, November 28). Bischler–Napieralski reaction. Retrieved from [Link]

  • PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction. Request PDF.
  • PubMed. (2012, October 15). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • MDPI. (2020, January 19).
  • ResearchGate. (2015, February 4). (PDF)
  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Request PDF.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
  • PMC. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.).
  • PubMed. (2025, October 8). Asymmetric Synthesis and Biological Evaluation of 1,3- and 1,4-Disubstituted Isoquinoline-Containing Lipoxin A4 Analogues.
  • SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIV
  • ResearchGate. (n.d.). Synthesis of 1,4-disubstituted tetrahydroisoquinoline 79 via the....
  • Guidechem. (2023, January 3). How can Isoquinoline be purified?. FAQ.
  • Bischler-Napieralski Reaction. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).

Sources

Troubleshooting

Identification of impurities in 8-Bromo-3-chloro-5-methoxyisoquinoline synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline. This document is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions to assist in the identification and characterization of process-related impurities, ensuring the integrity and quality of your final compound.

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Q1: My final product shows an unexpected major peak in the HPLC analysis with a molecular weight corresponding to the loss of a chlorine atom. What is this impurity and how can it be avoided?

A1: Identification, Causality, and Mitigation

This impurity is likely 8-Bromo-5-methoxyisoquinoline , resulting from incomplete chlorination or a side reaction during the synthesis.

  • Probable Cause: The synthesis of the 3-chloro-isoquinoline core often involves a Vilsmeier-Haack type reaction or subsequent chlorination of an isoquinolone intermediate using reagents like phosphorus oxychloride (POCl₃).[1][2] If the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal, the conversion to the 3-chloro derivative may be incomplete. The Vilsmeier-Haack reaction itself proceeds through a highly electrophilic chloroiminium ion (the Vilsmeier reagent).[1][3] Insufficient reagent or quenching of the reagent before the reaction is complete can lead to the formation of the corresponding ketone/aldehyde after workup, which may exist as the tautomeric isoquinolone, or if the starting material was an isoquinolone, it may remain unreacted.

  • Scientific Rationale: The conversion of a hydroxyl group (in the isoquinolone tautomer) to a chloride is a critical step. The efficiency of this transformation is highly dependent on the activity of the chlorinating agent and the reaction kinetics. Elevated temperatures can sometimes promote decomposition or other side reactions, while insufficient temperature or time will lead to incomplete conversion.

  • Recommended Actions:

    • Reaction Optimization: Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃). An excess may be required to drive the reaction to completion, but significant excess can lead to other byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

    • Temperature Control: Ensure the reaction is maintained at the optimal temperature as determined by literature or internal optimization studies. For many chlorinations with POCl₃, reflux temperatures are required.[4]

    • Purification Strategy: If the impurity is still present, it can typically be separated from the desired product using column chromatography on silica gel. Due to the difference in polarity (the chloro group adds lipophilicity), a gradient elution system (e.g., hexane/ethyl acetate) should provide adequate separation.

Q2: I've detected several isomeric impurities in my crude product via LC-MS. What is their likely origin?

A2: Isomeric Impurities and Their Formation

Isomeric impurities are a common challenge, often originating from the starting materials or a lack of regioselectivity during key reaction steps, particularly electrophilic aromatic substitution (bromination).

  • Probable Cause & Scientific Rationale:

    • Starting Material Contamination: The synthesis likely begins with a substituted aniline or phenethylamine derivative. If the starting material contains isomers (e.g., 2-amino-5-bromoanisole instead of 2-amino-4-bromoanisole), these will proceed through the reaction sequence to form isomeric final products.

    • Lack of Regioselectivity: The bromination step is a critical source of isomers. The directing effects of the existing substituents on the isoquinoline ring (or its precursor) dictate the position of bromination. While the 8-position is targeted, bromination at other positions (like the 5-position) can occur, leading to compounds like 5-Bromo-3-chloro-8-methoxyisoquinoline.[5][6] Strict temperature control is crucial during bromination to enhance regioselectivity.[5]

  • Recommended Actions:

    • Starting Material Analysis: Before beginning the synthesis, rigorously analyze all starting materials by HPLC and NMR to confirm their identity and purity.[7]

    • Control of Bromination: During the bromination step, maintain a low temperature (e.g., -25°C to -15°C) to suppress the formation of undesired isomers.[5][6] The choice of brominating agent (e.g., N-Bromosuccinimide vs. Br₂) can also influence the outcome.

    • Advanced Analytical Characterization: Use 2D NMR techniques (COSY, HMBC, NOESY) to unambiguously determine the structure and connectivity of the isolated isomers.[8] This data is essential for confirming the identity of each impurity.

Experimental Protocol: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline and its impurities.

ParameterSpecification
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
UV Detection 254 nm, 280 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500
Systematic Workflow for Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of unknown impurities encountered during synthesis.

Impurity_Identification_Workflow Impurity Identification Workflow A Detection of Unknown Peak (HPLC/TLC) B LC-MS Analysis A->B Initial Characterization C Determine Molecular Weight & Formula (HRMS) B->C Data Acquisition D Propose Putative Structures (Based on MW & Synthesis Route) C->D Hypothesis Generation E Preparative HPLC/SFC for Impurity Isolation D->E If Impurity >0.1% J Develop Mitigation Strategy (Process Optimization) D->J If structure is obvious F Structural Elucidation E->F G 1D/2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) F->G Primary Technique H Final Structure Confirmation G->H Data Interpretation I Synthesize Reference Standard (Optional but Recommended) H->I Ultimate Proof H->J

Sources

Optimization

Process Chemistry Support Center: Scale-Up of 8-Bromo-3-chloro-5-methoxyisoquinoline

Welcome to the Technical Support Center. This guide provides process chemists and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Proced...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides process chemists and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) for transitioning the synthesis of 8-bromo-3-chloro-5-methoxyisoquinoline from bench-scale to pilot-scale production.

Process Overview & Mechanistic Pathway

The bromination of 3-chloro-5-methoxyisoquinoline is a highly regioselective electrophilic aromatic substitution. The C5-methoxy group acts as a powerful electron-donating directing group, activating the carbocyclic ring. While both the C6 (ortho) and C8 (para) positions are activated, steric hindrance and the electronic topology of the fused bicyclic system direct the electrophilic attack predominantly to the C8 position 1.

ScaleUpWorkflow SM 3-Chloro-5-methoxyisoquinoline (Starting Material) Reagents Br2 in AcOH Dosing (Subsurface, 20-25°C) SM->Reagents Scale-up Intermediate Wheland Intermediate (Regioselective C8 Attack) Reagents->Intermediate Electrophilic Addition Product 8-Bromo-3-chloro-5-methoxyisoquinoline (HBr Byproduct) Intermediate->Product Aromatization (-HBr) Quench Direct Reverse Quench (K2CO3 / Na2S2O3 at 5°C) Product->Quench Neutralization Isolation Filtration & Washing (>85% Yield, High Purity) Quench->Isolation Crystallization

Synthetic workflow for regioselective bromination of 3-chloro-5-methoxyisoquinoline.

Troubleshooting & FAQs

Q1: Why do we observe 6,8-dibromo impurities during pilot-scale runs, despite strict stoichiometric control? Causality: At scale, mixing times (mass transfer) are significantly slower than in a laboratory flask. If the bromine (Br₂) solution is added too quickly, local concentration gradients form. The mono-brominated product retains some electron density and can react with these local excesses of Br₂ before the reagent disperses, leading to over-bromination. Solution: Implement subsurface dosing of the Br₂/AcOH solution directly into the high-shear zone of the agitator. Extend the dosing time to 4–6 hours and strictly maintain the internal temperature at 20–25 °C to favor the kinetics of the primary mono-bromination over secondary reactions.

Q2: The bench-scale protocol requires concentrating the acetic acid mixture under vacuum before neutralization 1. Is this viable at the 10 kg scale? Causality: In the lab, rotary evaporation of acetic acid (AcOH) is trivial. However, at scale, concentrating a mixture containing AcOH, hydrobromic acid (HBr), and trace unreacted Br₂ requires specialized Hastelloy or glass-lined vacuum distillation equipment. Prolonged heating during this step often leads to thermal degradation of the product and severe equipment corrosion. Solution: Bypass the concentration step entirely. Implement a direct reverse-quench . Transfer the intact, un-concentrated reaction mixture directly into a larger volume of chilled aqueous base (K₂CO₃) supplemented with sodium thiosulfate (Na₂S₂O₃). The thiosulfate instantly neutralizes residual Br₂, while the base neutralizes the AcOH and HBr, precipitating the product safely.

Q3: During the K₂CO₃ quench, we experience severe foaming and the product "oils out" instead of precipitating as a filterable solid. How do we fix this? Causality: Foaming is driven by the rapid evolution of CO₂ gas when AcOH and HBr are neutralized by carbonate. "Oiling out" occurs when the local pH and temperature fluctuate wildly, causing the product to separate as a supercooled liquid rather than nucleating into a crystal lattice. Solution: The reverse-quench must be strictly temperature-controlled (< 15 °C). By dosing the acidic reaction mixture into the chilled base (rather than adding base to the acid), you maintain an alkaline environment that promotes immediate precipitation. To prevent oiling out, introduce seed crystals of pure 8-bromo-3-chloro-5-methoxyisoquinoline when the quench mixture reaches pH 7.

Standard Operating Procedure (SOP): 1 kg Pilot-Scale Bromination

This protocol is a self-validating system adapted from foundational patent literature 1, engineered specifically to address scale-up heat and mass transfer limitations.

Phase 1: Preparation & Reaction

  • Reactor Charge: To a 50 L glass-lined reactor (Reactor A), charge 1.0 kg (5.16 mol) of 3-chloro-5-methoxyisoquinoline and 10.0 L of glacial acetic acid (AcOH).

  • Equilibration: Agitate at 150 rpm. Adjust the jacket cooling to achieve an internal temperature (T_int) of 20 °C.

  • Reagent Preparation: In a separate glass-lined dosing vessel, prepare a solution of 0.90 kg (5.63 mol, 1.09 eq) of Br₂ in 5.0 L of AcOH.

  • Subsurface Dosing: Dose the Br₂ solution subsurface into Reactor A over 4 to 6 hours.

    • Self-Validation Check: Monitor T_int continuously. If T_int exceeds 25 °C, the dosing valve must automatically interlock (close) until the temperature drops back to 20 °C.

  • Aging: Stir the mixture for 12 hours at 20–25 °C.

    • In-Process Control (IPC): Pull a 1 mL sample, quench with aqueous Na₂S₂O₃, and analyze via HPLC. Proceed to Phase 2 only when remaining starting material is < 1.0%.

Phase 2: Reverse-Quench & Isolation 6. Quench Preparation: In a 100 L reactor (Reactor B), prepare a solution of 5.0 kg K₂CO₃ and 0.1 kg Na₂S₂O₃ in 50 L of deionized water. Chill to 0–5 °C. 7. Transfer: Slowly transfer the contents of Reactor A into Reactor B over 2–3 hours. Maintain vigorous agitation (250 rpm) and keep T_int of Reactor B < 15 °C to control CO₂ evolution. 8. Maturation: Once transfer is complete (pH should be > 8), stir the resulting suspension for 2 hours at 5 °C to ensure complete crystallization. 9. Filtration: Filter the yellow precipitate via a closed Nutsche filter-dryer. Wash the filter cake with 3 × 5 L of cold deionized water to remove all acetate and bromide salts. 10. Drying: Dry the product under vacuum (50 mbar) at 40 °C until the moisture content is < 0.5% by Karl Fischer titration.

Quantitative Process Parameters

The following table summarizes the critical parameter shifts required when moving from bench-scale 1 to pilot-scale production.

ParameterBench Scale (2 g)Pilot Scale (1 kg)Process Rationale / Critical Control Point (CCP)
SM Concentration ~0.10 g/mL0.10 g/mLBalances reactor throughput with reaction kinetics and exotherm control.
Bromine Equivalents 1.10 eq1.09 eqSlight excess ensures complete conversion; excess is quenched via thiosulfate.
Dosing Time 10 minutes4 - 6 hoursExtended dosing at scale prevents thermal runaway and local over-bromination.
Reaction Temp Ambient (rt)20 - 25 °CStrict control prevents formation of 6,8-dibromo impurities.
Quench Method Vacuum concentration, then K₂CO₃Direct Reverse-QuenchAvoids highly corrosive vacuum distillation of HBr/AcOH mixtures at scale.
Target Yield 89%>85%Scaled yield accounts for mechanical losses during filtration and washing.

References

  • Title: WO2021133809A1 - Inhibitors of mutant forms of egfr Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: 8-Bromo-3-chloro-5-methoxyisoquinoline

Disclaimer: The following guide is based on best practices for handling halogenated heterocyclic compounds and data from structurally similar molecules. A specific Safety Data Sheet (SDS) for 8-Bromo-3-chloro-5-methoxyis...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is based on best practices for handling halogenated heterocyclic compounds and data from structurally similar molecules. A specific Safety Data Sheet (SDS) for 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) is not publicly available at the time of writing. Therefore, all recommendations should be implemented with the utmost caution. Users are strongly advised to perform their own risk assessments and, if possible, obtain a compound-specific SDS from their supplier.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Q1: What are the primary hazards associated with 8-Bromo-3-chloro-5-methoxyisoquinoline?

A1: Based on data from related bromo-chloro-isoquinolines, this compound should be handled as a hazardous substance. Primary concerns include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation or damage.[1][3][4] Some related compounds are known to cause severe skin burns and eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[2]

Q2: What is the physical appearance and solubility of this compound?

A2: While specific data is unavailable, related compounds like 5-Bromo-8-chloroisoquinoline are described as pale yellow to brownish solids.[5] It is expected to have limited solubility in water but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5]

Q3: What are the recommended storage conditions?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[4] For long-term stability, storage at 4°C is recommended for some similar structures.

Q4: Is this compound sensitive to air, light, or moisture?

A4: Certain related quinolines and isoquinolines are noted to be sensitive to air, light, and moisture.[6] As a precaution, it is advisable to store 8-Bromo-3-chloro-5-methoxyisoquinoline under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a desiccated environment.

Troubleshooting Guide

This guide provides solutions to specific problems that researchers may encounter during their experiments.

Dissolution and Solubility Issues

Problem: The compound is not dissolving in my chosen solvent.

  • Causality: Halogenated aromatic compounds can exhibit poor solubility in non-polar solvents and may require specific conditions to dissolve fully.

  • Troubleshooting Steps:

    • Verify Solvent Choice: For initial stock solutions, polar aprotic solvents like DMSO or DMF are often effective. For subsequent dilutions in aqueous media, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C) in a water bath. Do not overheat, as this could lead to degradation.

    • Sonication: Use a sonicator bath to aid dissolution through mechanical agitation. This can break up solid aggregates and increase the surface area for solvation.

    • Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Experiment Variability and Compound Stability

Problem: I am observing inconsistent results between experiments.

  • Causality: Inconsistent results can stem from the degradation of the compound in stock solutions or during experimental procedures. As a halogenated heterocyclic, it may be susceptible to hydrolysis or photodecomposition.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

    • Storage of Stock Solutions: If stock solutions must be stored, aliquot them into single-use vials and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

    • Protect from Light: During experiments, protect solutions and reaction vessels from direct light by covering them with aluminum foil.

    • pH Considerations: Be mindful of the pH of your buffers. Extreme pH values may catalyze the hydrolysis of the methoxy group or other parts of the molecule.

Protocols and Methodologies

Safe Handling and Personal Protective Equipment (PPE)

This protocol outlines the minimum safety requirements for handling the compound.

  • Objective: To prevent personal exposure and contamination of the workspace.

  • Methodology:

    • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

    • Personal Protective Equipment (PPE):

      • Eye Protection: Wear chemical splash goggles and a face shield.[3]

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

      • Body Protection: Wear a lab coat. Ensure it is buttoned.

      • Respiratory Protection: If there is a risk of generating significant dust, use a NIOSH-approved respirator with a particulate filter.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[3]

Step-by-Step Guide for Preparing a Stock Solution
  • Objective: To accurately prepare a stock solution for experimental use.

  • Materials:

    • 8-Bromo-3-chloro-5-methoxyisoquinoline solid

    • Anhydrous DMSO (or other appropriate solvent)

    • Calibrated analytical balance

    • Glass vial with a PTFE-lined cap

    • Pipettes and sterile tips

  • Protocol:

    • Equilibrate the container of 8-Bromo-3-chloro-5-methoxyisoquinoline to room temperature before opening to prevent moisture condensation.

    • Inside a chemical fume hood, weigh the desired amount of the solid into a clean, dry glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

    • Secure the cap tightly and vortex the vial until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary (see Troubleshooting Guide).

    • Once dissolved, the solution should be clear. If any particulates remain, the solution may be filtered through a 0.22 µm syringe filter.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution as recommended (see FAQ A3 & A4).

Visual Diagrams and Workflows

Chemical Handling Workflow

This diagram illustrates the mandatory steps for safely handling 8-Bromo-3-chloro-5-methoxyisoquinoline from receipt to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep Review MSDS (or Analog Data) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood Work in Fume Hood PPE->Hood Weigh Weigh Solid Compound Hood->Weigh Start Handling Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate End Experiment Waste Dispose of Waste (Solid & Liquid) Decontaminate->Waste RemovePPE Remove PPE & Wash Hands Waste->RemovePPE

Caption: Workflow for the safe handling of 8-Bromo-3-chloro-5-methoxyisoquinoline.

Storage Decision Tree

This diagram provides a logical flow for determining the appropriate storage conditions.

Caption: Decision tree for the proper storage of 8-Bromo-3-chloro-5-methoxyisoquinoline.

References

  • U.S. Food and Drug Administration. (n.d.). Stability Summary and Conclusions.
  • Chem Service. (2015, May 5). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-3-chloroisoquinoline. Retrieved from [Link]

  • NextSDS. (n.d.). 8-bromo-3-methylisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-5-chloroquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Bromo-3-chloro-5-methoxyisoquinoline

Welcome to the technical support center for cross-coupling reactions involving the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific substrate. Our goal is to move beyond generic protocols and address the nuanced challenges presented by this di-halogenated, electron-rich heterocyclic system.

The Core Challenge: Achieving Regioselectivity

The primary obstacle in functionalizing 8-bromo-3-chloro-5-methoxyisoquinoline is controlling which halogen participates in the cross-coupling reaction. The reactivity of an aryl halide in palladium-catalyzed reactions is largely governed by the carbon-halogen bond dissociation energy, which dictates the ease of the rate-limiting oxidative addition step.[1] The established reactivity trend is C–I > C–Br > C–OTf > C–Cl.[2][3]

For the target substrate, this differential reactivity is the key to selective functionalization. The C8–Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the stronger, less polarizable C3–Cl bond.[1] Therefore, under standard conditions, cross-coupling reactions will overwhelmingly occur at the C8 position. Achieving selective coupling at the C3-Cl position is a far greater challenge that typically requires a more nuanced strategy, such as using highly specialized catalyst systems or performing the C8-Br coupling first, followed by a more forcing reaction at the C3-Cl position.

G cluster_products Potential Outcomes Substrate Structure with C8-Br and C3-Cl Product_C8 C8-Coupled Product (Major) Substrate->Product_C8 Preferential Reaction (Lower Bond Energy) Product_C3 C3-Coupled Product (Minor/Challenging) Substrate->Product_C3 Disfavored Reaction (Higher Bond Energy) Catalyst Pd(L)n Catalyst->Substrate Oxidative Addition

Caption: Regioselectivity in the cross-coupling of 8-bromo-3-chloro-5-methoxyisoquinoline.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For the 8-bromo-3-chloro-5-methoxyisoquinoline substrate, the primary goal is selective coupling at the C8-Br position.

Frequently Asked Questions (Suzuki-Miyaura)

Q: What is a reliable starting catalyst system for selective C8-Br coupling? A: A robust starting point is a Pd(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand. Combine this with an inorganic base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DME/water.[4][5]

Q: My aryl halide is electron-rich due to the methoxy group. How does this affect the reaction? A: The two electron-donating methoxy groups increase the electron density on the isoquinoline ring system, which can make the initial oxidative addition step more challenging compared to electron-deficient systems.[2][6] You may require a more electron-rich, bulky phosphine ligand (e.g., from the Buchwald ligand families like SPhos or XPhos) or slightly higher reaction temperatures to facilitate efficient oxidative addition.[6]

Q: What are the most common side reactions to watch for? A: The two most prevalent side reactions are the homocoupling of your boronic acid partner and hydrodehalogenation of the C8-Br bond.[7] Homocoupling is often exacerbated by the presence of oxygen, while hydrodehalogenation points to an unwanted hydride source in the reaction.[7]

Troubleshooting Guide (Suzuki-Miyaura)

Q: My reaction is sluggish or has stalled, with significant starting material remaining. What should I do? A: This is a classic symptom of inefficient catalysis.

  • Check Catalyst Activity: Ensure your palladium source and ligands are not oxidized or degraded. Using a precatalyst can sometimes give more reproducible results.

  • Improve Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[7] Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Increase Temperature: If the reaction is slow at a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C may improve the rate. However, be aware that excessive heat can also accelerate catalyst decomposition.[7]

  • Ligand Choice: The electron-rich nature of the substrate may require a more electron-donating ligand to facilitate oxidative addition. Consider screening ligands like P(t-Bu)₃, SPhos, or XPhos.

Q: I'm observing my desired product, but also a significant amount of 3-chloro-5-methoxyisoquinoline (hydrodehalogenation). How can I prevent this? A: Hydrodehalogenation occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.

  • Change the Base: Amine bases can sometimes act as hydride sources. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Use Anhydrous Solvents: While many Suzuki protocols use water, ensure other solvents are anhydrous, as water can sometimes participate in pathways that lead to protodeboronation, which can indirectly contribute to dehalogenation.[7]

Q: My boronic acid is clearly decomposing, and I'm seeing a lot of homocoupling. What's the solution? A: This points to two related issues: protodeboronation (cleavage of the C-B bond) and oxygen-mediated homocoupling.

  • Minimize Water: If you suspect protodeboronation is the issue, especially with an unstable heteroaryl boronic acid, switch to anhydrous conditions. A base like K₃PO₄ often requires only a few equivalents of water to be effective.[6][7]

  • Use Stabilized Boron Reagents: Convert your boronic acid to a more stable boronate ester, such as a MIDA boronate or pinacol boronate (Bpin). These are significantly more stable and release the boronic acid slowly under the reaction conditions, minimizing decomposition and homocoupling.[7]

  • Start with Pd(0): Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to Pd(0), which can sometimes consume the boronic acid and promote homocoupling. Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this.[7]

G Start Low Suzuki Yield CheckDegas Is Degassing Rigorous? Start->CheckDegas CheckReagents Are Reagents (Pd, Ligand, Boronic Acid) Fresh/Pure? CheckDegas->CheckReagents Yes ImproveDegas Action: Improve Degassing (e.g., Freeze-Pump-Thaw) CheckDegas->ImproveDegas No CheckConditions Is Temperature Optimal? CheckReagents->CheckConditions Yes ReplaceReagents Action: Use Fresh Reagents Consider Boronate Ester CheckReagents->ReplaceReagents No IncreaseTemp Action: Increase Temperature Incrementally (e.g., 80°C -> 100°C) CheckConditions->IncreaseTemp No ScreenLigands Action: Screen More Electron-Rich Ligands (e.g., XPhos, SPhos) CheckConditions->ScreenLigands Yes, but still low yield ImproveDegas->Start ReplaceReagents->Start IncreaseTemp->Start Success Reaction Successful ScreenLigands->Success G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 { Pd(0)L₂ | Active Catalyst} oa { Oxidative Addition | Ar-Pd(II)-Br(L)₂} pd0:f0->oa:f0 Ar-Br trans { Transmetalation | Ar-Pd(II)-Ar'(L)₂} oa:f0->trans:f0 Ar'-B(OR)₂ re { Reductive Elimination | Ar-Ar'} trans:f0->re:f0 re:f0->pd0:f0 Product Out

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 8-Bromo-3-chloro-5-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving 8-Bromo-3-chloro-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving 8-Bromo-3-chloro-5-methoxyisoquinoline. As a versatile building block in medicinal chemistry and materials science, understanding the nuances of its reactivity, particularly the profound influence of solvent choice, is critical for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on 8-Bromo-3-chloro-5-methoxyisoquinoline, and how does their reactivity generally compare?

The primary reactive sites on this molecule for cross-coupling and nucleophilic substitution reactions are the carbon atoms bearing the halogen substituents: the chloro group at the C-3 position and the bromo group at the C-8 position.

In general, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] This fundamental difference in bond strength means that the C-8 bromo position is typically more reactive in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step.[1] Therefore, for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, you can often achieve selective functionalization at the C-8 position by carefully selecting the reaction conditions.

The C-3 chloro position, being part of the pyridine ring, is more electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. The relative reactivity of the two positions is highly dependent on the reaction type and can be modulated by the choice of solvent.

Q2: I am planning a Suzuki-Miyaura coupling. Which halogen is likely to react first, and how can I control the selectivity using solvents?

In a Suzuki-Miyaura coupling, the C-8 bromo position is expected to be significantly more reactive than the C-3 chloro position.[1] This inherent difference in reactivity provides a good starting point for selective mono-functionalization at the C-8 position.

Solvent choice can further fine-tune this selectivity and impact the overall reaction efficiency.

  • For selective C-8 coupling: Aprotic, non-polar, or moderately polar solvents are generally preferred. These solvents do not significantly stabilize anionic intermediates, thus favoring the oxidative addition at the more labile C-Br bond.[2]

  • Potential for C-3 coupling: While less common, achieving reactivity at the C-3 chloro position in a Suzuki coupling typically requires more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands.[3] In some systems, highly polar aprotic solvents like DMF or DMSO have been shown to influence selectivity in related di-halo systems, but this is not always predictable and requires careful experimental validation.[2]

Troubleshooting Poor Selectivity in Suzuki-Miyaura Coupling:

If you observe a mixture of mono-arylated products (at C-3 and C-8) or di-arylated product, consider the following:

  • Reaction Temperature: High temperatures can sometimes overcome the activation barrier for the less reactive C-Cl bond. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Catalyst and Ligand: Ensure you are using a standard palladium catalyst and ligand system that is not overly active, which might lead to non-selective reactions.

  • Solvent Purity: Impurities in solvents can sometimes affect catalyst activity and selectivity.[4] Always use high-purity, dry solvents.

Q3: I am attempting a Buchwald-Hartwig amination. What is the best solvent to use for selective amination at the C-8 position?

Similar to the Suzuki-Miyaura coupling, the C-8 bromo position is the more reactive site for Buchwald-Hartwig amination. The choice of solvent is crucial for achieving high yields and clean reactions.

  • Recommended Solvents: Aprotic, non-polar to moderately polar solvents are the standard choice for Buchwald-Hartwig aminations.[5]

    • Toluene and 1,4-Dioxane: These are excellent first-choice solvents, offering good solubility for many substrates and reagents while being relatively non-coordinating to the palladium catalyst.[6]

    • Tetrahydrofuran (THF): Another good option, particularly for reactions that can be run at slightly lower temperatures.

  • Solvents to Avoid: Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]

Troubleshooting Low Yield in Buchwald-Hartwig Amination:

If you are experiencing low or no product yield, consider these points:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] The solubility of the base in the chosen solvent is also important.

  • Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the palladium catalyst.

  • Ligand Choice: The ligand plays a crucial role. For amination with primary amines, ligands like BrettPhos can be effective, while RuPhos is often a good choice for secondary amines.[7]

Q4: Can I perform a selective nucleophilic aromatic substitution (SNAr) at the C-3 chloro position? What is the role of the solvent in this reaction?

Yes, selective SNAr at the C-3 position is feasible due to the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system, which activates the C-3 position towards nucleophilic attack. The 5-methoxy group can also influence the electronics of the ring.

The solvent plays a critical role in SNAr reactions by influencing the reactivity of the nucleophile.

  • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are the best choices for SNAr reactions.[8] These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion "naked" and more nucleophilic. This leads to a significant rate enhancement compared to protic solvents.

  • Protic Solvents Should be Avoided: Protic solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.

Troubleshooting a Sluggish SNAr Reaction:

If your SNAr reaction at the C-3 position is not proceeding, consider the following:

  • Nucleophile Strength: Ensure your nucleophile is sufficiently strong. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts.

  • Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier.

  • Water Contamination: The presence of water in your polar aprotic solvent can significantly reduce the reaction rate. Ensure you are using anhydrous solvents.

Data Presentation: Solvent Effects on Reactivity

The following table provides a qualitative summary of expected solvent effects on the reactivity of 8-Bromo-3-chloro-5-methoxyisoquinoline in common reaction types.

Reaction TypeTarget PositionRecommended SolventsSolvents to Use with Caution or AvoidRationale
Suzuki-Miyaura Coupling C-8 (Bromo)Toluene, 1,4-Dioxane, THF/Water mixtures[3]Highly polar aprotic solvents (e.g., DMF, DMSO) may affect selectivity[2]Non-polar to moderately polar solvents favor selective oxidative addition at the weaker C-Br bond.
Buchwald-Hartwig Amination C-8 (Bromo)Toluene, 1,4-Dioxane[6]Chlorinated solvents, Acetonitrile, Pyridine[5]These solvents provide good solubility and are less likely to inhibit the palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr) C-3 (Chloro)DMSO, DMF, Acetonitrile[8]Protic solvents (Water, Alcohols)Polar aprotic solvents enhance the nucleophilicity of the attacking species.

Experimental Protocols

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-8 Position

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system: 1,4-Dioxane and water (4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 8-Bromo-3-chloro-5-methoxyisoquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Generalized Protocol for Selective Buchwald-Hartwig Amination at the C-8 Position

This protocol is a general starting point and should be optimized for the specific amine.

Materials:

  • 8-Bromo-3-chloro-5-methoxyisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the 8-Bromo-3-chloro-5-methoxyisoquinoline, palladium precatalyst, and base to an oven-dried reaction vial.

  • If not in a glovebox, add the solids to the vial, seal with a septum, and purge with an inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe (if the amine is a solid, it can be added with the other solids in step 1).

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' caption Simplified Catalytic Cycle for Suzuki-Miyaura Coupling. SNAr_Mechanism cluster_solvent Solvent Effects start Ar-Cl + Nu- intermediate [Meisenheimer Complex]- start->intermediate Addition product Ar-Nu + Cl- intermediate->product Elimination Polar Aprotic (e.g., DMSO) Polar Aprotic (e.g., DMSO) Stabilizes Cation, \n'Naked' Anion -> Faster Reaction Stabilizes Cation, 'Naked' Anion -> Faster Reaction Polar Aprotic (e.g., DMSO)->Stabilizes Cation, \n'Naked' Anion -> Faster Reaction Polar Protic (e.g., MeOH) Polar Protic (e.g., MeOH) Solvates Anion, \nReduced Nucleophilicity -> Slower Reaction Solvates Anion, Reduced Nucleophilicity -> Slower Reaction Polar Protic (e.g., MeOH)->Solvates Anion, \nReduced Nucleophilicity -> Slower Reaction caption Mechanism of SNAr and the Influence of Solvent Type.

Caption: Mechanism of SNAr and the Influence of Solvent Type.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Management of hypersensitivity to platinum- and taxane-based chemotherapy: cepo review and clinical recommendations. PMC. [Link]

  • Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Chinese Journal of Organic Chemistry. [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

  • SelectiveC‐5 halogenation (Cl/Br) of 8‐hydroxy quinolines under transition metal‐free condition. ResearchGate. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Practical Guidelines for Perioperative Hypersensitivity Reactions. ResearchGate. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Nucleophilic aromatic substitution. ResearchGate. [Link]

  • Rapid Desensitization for Hypersensitivity Reactions to Medications. Brigham and Women's Hospital. [Link]

  • How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution?. Chemistry Stack Exchange. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Adult Hypersensitivity (HSR)/Allergic Reaction Management. MD Anderson Cancer Center. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • How does the Carbon bromine bond cleave spontaneously? : r/chemhelp. Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. [Link]

  • PEDIATRIC SYSTEMIC REACTIONS A. Anaphylaxis (Severe Reactions). St. Charles County Ambulance District. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis grounded in the principles of NMR spectroscopy, explaining the influence of substituents on the chemical shifts and coupling constants of the isoquinoline scaffold.

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the isoquinoline ring system dictates its biological activity. Consequently, unambiguous structural elucidation is a cornerstone of drug discovery and development programs centered on this heterocyclic motif. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into molecular structure and electronic environment.[1] This guide will focus on 8-Bromo-3-chloro-5-methoxyisoquinoline, a polysubstituted isoquinoline, and detail the expected NMR characteristics that enable its unequivocal identification.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution and interpretable NMR spectra is contingent upon a well-defined experimental protocol. The following methodology is recommended for the characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For investigating potential solvent-induced shifts, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be employed.[2][3] It is crucial to note that aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts (up to 0.8 ppm) and should be used judiciously.[2][4]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

2. NMR Instrument and Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are good starting points.

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

Predicted ¹H and ¹³C NMR Data for 8-Bromo-3-chloro-5-methoxyisoquinoline

Based on the known effects of substituents on the isoquinoline ring system and data from analogous compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for 8-Bromo-3-chloro-5-methoxyisoquinoline in CDCl₃.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-1~9.1s-The proton at C-1 in isoquinolines is typically the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. The presence of the electron-withdrawing bromine at C-8 will further deshield this proton.
H-4~7.8s-The proton at C-4 is deshielded by the adjacent nitrogen and the chloro substituent at C-3.
H-6~7.2d8-9This proton is part of an AB spin system with H-7 and is expected to be upfield relative to H-7 due to the electron-donating effect of the methoxy group at C-5.
H-7~7.6d8-9This proton is part of an AB spin system with H-6 and is deshielded by the adjacent bromine atom at C-8.
OCH₃~4.0s-The chemical shift for a methoxy group on an aromatic ring is typically in this region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~152Highly deshielded due to the adjacent nitrogen and the imine functionality.
C-3~148Deshielded by the attached electronegative chlorine atom and the adjacent nitrogen.
C-4~122Shielded relative to other aromatic carbons due to its position relative to the nitrogen.
C-4a~135Quaternary carbon at the ring junction.
C-5~158Deshielded due to the attached electron-donating but also anisotropically deshielding oxygen atom of the methoxy group.
C-6~115Shielded by the electron-donating effect of the methoxy group at C-5.
C-7~130Deshielded by the adjacent bromine atom.
C-8~118The carbon bearing the bromine atom is expected to be in this region due to the "heavy atom effect".[5]
C-8a~128Quaternary carbon at the ring junction.
OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Comparative Analysis with Structurally Related Analogs

To understand the electronic effects of the substituents in 8-Bromo-3-chloro-5-methoxyisoquinoline, a comparison with simpler, related isoquinolines is instructive.

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
Isoquinoline 9.228.527.597.777.647.547.89
8-Bromoisoquinoline ~9.3~8.6~7.7~7.9~7.7~7.4-
3-Chloroisoquinoline ~9.1-~7.8~7.8~7.7~7.6~7.9
5-Methoxyisoquinoline ~9.1~8.4~7.5-~7.0~7.5~7.6
8-Bromo-3-chloro-5-methoxyisoquinoline (Predicted) ~9.1-~7.8-~7.2~7.6-
  • Effect of the 8-Bromo Group: The bromine atom at C-8 is expected to cause a downfield shift of the peri-proton H-1 due to its electron-withdrawing inductive effect and anisotropic effects.

  • Effect of the 3-Chloro Group: The chlorine atom at C-3 removes the H-3 signal and will cause a downfield shift of the adjacent H-4 proton.

  • Effect of the 5-Methoxy Group: The electron-donating methoxy group at C-5 will cause a significant upfield shift of the ortho-proton H-6.

The interplay of these electronic effects leads to the predicted spectrum of 8-Bromo-3-chloro-5-methoxyisoquinoline. The predicted chemical shifts are a logical consequence of the additive effects of the individual substituents.[6]

Visualization of Key Structural Features and NMR Correlations

The following diagram illustrates the structure of 8-Bromo-3-chloro-5-methoxyisoquinoline and highlights key anticipated HMBC correlations that would be crucial for its structural confirmation.

Figure 1. Key predicted HMBC correlations for 8-Bromo-3-chloro-5-methoxyisoquinoline.

Conclusion

The ¹H and ¹³C NMR characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline provides a clear example of how substituent effects modulate the electronic environment of a heterocyclic core. By understanding the individual contributions of the bromo, chloro, and methoxy groups, a detailed and predictive interpretation of the NMR spectra is possible. This guide provides the necessary framework for researchers to confidently identify and characterize this and other similarly substituted isoquinoline derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025).
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
  • SciSpace. (n.d.). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl -.
  • ResearchGate. (2025, August 6). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines | Request PDF.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons.

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Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 8-Bromo-3-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 8-Bromo-3-chloro-5-methoxyisoquinoline, a substituted isoquinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern with bromine, chlorine, and methoxy groups necessitates a robust analytical approach for unambiguous characterization. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 8-Bromo-3-chloro-5-methoxyisoquinoline, alongside a comparative overview of alternative analytical techniques.

The Central Role of HRMS in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of novel chemical entities. Its ability to provide the exact mass of a molecule with a high degree of accuracy allows for the determination of its elemental composition, a critical first step in structural identification. For a molecule like 8-Bromo-3-chloro-5-methoxyisoquinoline, the presence of multiple isotopes for both bromine and chlorine results in a distinctive isotopic pattern, which serves as a powerful confirmation of the compound's identity.

Experimental Protocol: HRMS Analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline

A detailed, step-by-step methodology for the HRMS analysis is crucial for reproducible results.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Dissolve 1 mg of sample in 1 mL of HPLC-grade methanol. Dilution 2. Further dilute to a final concentration of 1 µg/mL. Sample->Dilution Injection 3. Inject 5 µL of the diluted sample. Column 4. Separate on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Injection->Column Gradient 5. Use a gradient elution with water and acetonitrile (both with 0.1% formic acid). Column->Gradient Ionization 6. Ionize using Electrospray Ionization (ESI) in positive mode. Analysis 7. Analyze using an Orbitrap or TOF mass analyzer. Ionization->Analysis Scan 8. Acquire data in full scan mode over a mass range of m/z 100-500. Analysis->Scan Extraction 9. Extract the ion chromatogram for the theoretical exact mass. Isotope 10. Compare the experimental isotopic pattern with the theoretical pattern. Extraction->Isotope Fragmentation 11. Perform MS/MS analysis to study fragmentation patterns. Isotope->Fragmentation cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Caption: A typical workflow for the LC-HRMS analysis of a small molecule.

Data Interpretation: Decoding the Mass Spectrum

The chemical formula for 8-Bromo-3-chloro-5-methoxyisoquinoline is C10H7BrClNO. The expected monoisotopic mass can be calculated with high precision.

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)71.0078257.054775
Bromine (⁷⁹Br)178.91833778.918337
Chlorine (³⁵Cl)134.96885334.968853
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total 270.939954

The HRMS analysis should yield a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 271.94778 . The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions with the same nominal mass.

The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion. The expected isotopic distribution for the [M+H]⁺ ion is as follows:

m/zRelative Abundance (%)
271.9478100.0
272.949811.1
273.9448129.5
274.946814.3
275.941932.4
276.94393.6
Predictive Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation of 8-Bromo-3-chloro-5-methoxyisoquinoline is predicted to proceed through several key pathways, primarily involving the loss of the substituents and cleavage of the isoquinoline ring.

Fragmentation_Pathway cluster_frags M [C10H8BrClNO]+. m/z 271.9478 F1 [M - CH3]+. m/z 256.9241 M->F1 - CH3• F2 [M - CO]+. m/z 243.9529 M->F2 - CO F3 [M - Cl]+. m/z 236.9789 M->F3 - Cl• F4 [M - Br]+. m/z 192.0294 M->F4 - Br• F5 [M - CH3 - CO]+. m/z 228.9292 F1->F5 - CO

Caption: Predicted major fragmentation pathways for 8-Bromo-3-chloro-5-methoxyisoquinoline.

Key predicted fragmentation pathways include:

  • Loss of a methyl radical (-CH₃•): From the methoxy group, leading to a fragment at m/z 256.9241.

  • Loss of carbon monoxide (-CO): A common fragmentation for methoxy-substituted aromatic rings, resulting in a fragment at m/z 243.9529.

  • Loss of a chlorine radical (-Cl•): Cleavage of the C-Cl bond to give a fragment at m/z 236.9789.

  • Loss of a bromine radical (-Br•): Cleavage of the C-Br bond, which is weaker than the C-Cl bond, leading to a fragment at m/z 192.0294.

A Comparative Look at Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive structural characterization often relies on the synergistic use of multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Exact mass, elemental composition, isotopic pattern, fragmentation.High sensitivity and specificity, requires minimal sample.Provides limited information on stereochemistry and connectivity.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Requires larger sample amounts, can be time-consuming.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.
GC-MS Separation of volatile compounds and their mass spectra.High separation efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
HPLC with UV Detection Separation and quantification of compounds based on their UV absorbance.Robust and widely available for quantification.Less specific than MS, provides no structural information beyond UV spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive information about the connectivity of the atoms in 8-Bromo-3-chloro-5-methoxyisoquinoline. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the isoquinoline ring.

X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[1][2][3] This technique would provide precise bond lengths and angles, confirming the exact spatial arrangement of the bromo, chloro, and methoxy substituents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS could be a viable alternative if the compound is sufficiently volatile and thermally stable.[4][5][6] It offers excellent chromatographic separation and provides mass spectral data that can be compared to libraries for identification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a UV detector is a workhorse technique for the separation and quantification of compounds in a mixture.[7][8][9] While it does not provide the detailed structural information of MS or NMR, it is a robust method for purity assessment and routine analysis.

Conclusion

The analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline by High-Resolution Mass Spectrometry provides a wealth of information, including its elemental composition and key structural features through fragmentation analysis. The characteristic isotopic pattern arising from the presence of bromine and chlorine serves as a definitive fingerprint for this molecule. While HRMS is a powerful standalone technique, its integration with other analytical methods such as NMR spectroscopy and X-ray crystallography allows for a comprehensive and unambiguous structural elucidation, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • (IUCr) 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. Available from: [Link]

  • 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed. Available from: [Link]

  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds - Canadian Science Publishing. Available from: [Link]

  • C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles | Request PDF - ResearchGate. Available from: [Link]

  • Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed. Available from: [Link]

  • Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF - ResearchGate. Available from: [Link]

  • Crystal Engineering through Halogen Bonding: Complexes of Nitrogen Heterocycles with Organic Iodides - ACS Publications. Available from: [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole - SciSpace. Available from: [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - MDPI. Available from: [Link]

  • A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines - American Chemical Society. Available from: [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of - Rsc.org. Available from: [Link]

  • (PDF) The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Available from: [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed. Available from: [Link]

  • Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed. Available from: [Link]

  • Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository. Available from: [Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) - ResearchGate. Available from: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry. Available from: [Link]

  • Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines - Amazon AWS. Available from: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. Available from: [Link]

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC. Available from: [Link]

  • CFM-ID. Available from: [Link]

  • Exact Mass Calculator | Fast & Free | BioChemCalc. Available from: [Link]

  • Exact Mass Calculator, Single Isotope Version - Scientific Instrument Services. Available from: [Link]

  • An Actionable Annotation Scoring Framework for Gas Chromatography - High Resolution Mass Spectrometry (GC-HRMS) - ChemRxiv. Available from: [Link]

  • HRMS (High Resolution Mass Spectra) spectrum of molybdate/8-HQA... - ResearchGate. Available from: [Link]

  • Molecular mass calculator - The ISIC- EPFL mstoolbox. Available from: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. Available from: [Link]

  • Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in - Owlstone Medical. Available from: [Link]

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Validation

A Comparative Crystallographic Guide to 8-Bromo-3-chloro-5-methoxyisoquinoline and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for designing more potent and selective drug candidates.

This guide will delve into the structural nuances of halogenated and methoxy-substituted isoquinolines, using known crystal structures of related compounds to infer and contextualize the potential solid-state conformation and intermolecular interactions of 8-bromo-3-chloro-5-methoxyisoquinoline. By understanding how different substituents influence crystal packing and molecular geometry, researchers can better predict the physicochemical properties and biological activities of novel derivatives.

The Decisive Role of X-ray Crystallography in Drug Design

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating the three-dimensional atomic structure of small molecules.[2] This non-destructive technique provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.[3] Furthermore, analysis of the crystal packing unveils the network of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern the supramolecular assembly in the solid state.[4][5][6] This information is invaluable for understanding solubility, stability, and ultimately, how a drug molecule interacts with its biological target.

Comparative Analysis: The Influence of Halogen and Methoxy Substituents on Isoquinoline Crystal Structures

While the specific crystal structure of 8-bromo-3-chloro-5-methoxyisoquinoline is not publicly available in crystallographic databases as of this writing, we can draw insightful comparisons from the crystal structures of other halogenated quinoline and isoquinoline derivatives. The presence and position of halogen atoms (bromine and chlorine) and the methoxy group are expected to significantly influence the crystal packing through a variety of intermolecular interactions.

Halogen atoms, particularly chlorine and bromine, are known to participate in directional halogen···halogen interactions and can act as hydrogen bond acceptors in C-H···X hydrogen bonds.[7] Studies on substituted 2-chloroquinoline derivatives have demonstrated the role of the chlorine atom in forming both Cl···Cl and C-H···Cl interactions, which dictate the resulting supramolecular architecture.[7] The geometry of these interactions can be classified as Type I (symmetrical) or Type II (L-shaped), with each leading to distinct packing motifs.[7]

The methoxy group, with its oxygen atom, is a potent hydrogen bond acceptor. Its presence is likely to result in the formation of C-H···O hydrogen bonds, further stabilizing the crystal lattice. The interplay between these halogen and hydrogen bonds will ultimately determine the overall crystal packing of 8-bromo-3-chloro-5-methoxyisoquinoline.

A search of the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, for analogues can provide a wealth of data for comparative analysis.[8][9][10][11] Researchers are encouraged to utilize this resource to find crystal structures with similar substitution patterns to build predictive models for their own derivatives.

The following table summarizes key crystallographic parameters for a selection of hypothetical and representative isoquinoline derivatives to illustrate the expected variations.

Compound Formula Crystal System Space Group Key Intermolecular Interactions
Hypothetical: 8-Bromo-3-chloro-5-methoxyisoquinoline C₁₀H₇BrClNOMonoclinicP2₁/cC-H···N, C-H···O, C-H···Cl, Halogen bonds (Br···Cl, Br···Br, Cl···Cl)
Alternative 1: A Dichloro-isoquinoline Derivative C₉H₅Cl₂NOrthorhombicPnmaC-H···N, C-H···Cl, Cl···Cl interactions
Alternative 2: A Bromo-methoxy-isoquinoline Derivative C₁₀H₈BrNOTriclinicP-1C-H···N, C-H···O, Br···N interactions
Alternative 3: A Fluoro-isoquinoline Derivative C₉H₆FNMonoclinicC2/cC-H···N, C-H···F interactions

Experimental Protocols: From Powder to Structure

The journey from a newly synthesized compound to a fully determined crystal structure involves two critical stages: crystallization and X-ray diffraction data collection.

Protocol 1: Crystallization of Isoquinoline Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[2][12] The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[13] For small organic molecules, several techniques can be employed.

Step-by-Step Crystallization Methodology:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the isoquinoline derivative in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.[13]

    • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[14] The slow cooling rate is crucial for the growth of large, well-ordered crystals.[13]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "crystallization solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "precipitating solvent").

    • Over time, the precipitating solvent will slowly diffuse into the crystallization solvent, reducing the solubility of the compound and promoting crystallization.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[15]

Step-by-Step Data Collection and Analysis:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[13]

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A beam of monochromatic X-rays is directed at the crystal.

    • As the crystal is rotated, the diffracted X-rays are detected. A complete dataset consists of thousands of reflections.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and thermal parameters.

Visualizing the Path to Discovery

To better illustrate the workflow and the structural concepts discussed, the following diagrams are provided.

Figure 1: Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis & Application Synthesis Synthesis of Isoquinoline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Comparative Structural Analysis Structure_Solution->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Drug_Design Rational Drug Design SAR->Drug_Design Figure 2: Key Intermolecular Interactions in Halogenated Isoquinolines cluster_interactions Isoquinoline1 Isoquinoline (Molecule A) Isoquinoline2 Isoquinoline (Molecule B) Isoquinoline1->Isoquinoline2 Hydrogen Bond Isoquinoline3 Isoquinoline (Molecule C) Isoquinoline1->Isoquinoline3 π-π Stacking Isoquinoline2->Isoquinoline3 Halogen Bond HBond C-H···N/O/Cl Hydrogen Bond HalogenBond Br···Cl/Br/Cl Halogen Bond PiStacking π-π Stacking

Caption: Common interactions in isoquinoline crystals.

Conclusion

The determination of the X-ray crystal structure of 8-bromo-3-chloro-5-methoxyisoquinoline and its derivatives is a critical step in the rational design of novel therapeutic agents. This guide provides a framework for understanding the structural implications of substituent patterns on the isoquinoline scaffold and offers detailed protocols for obtaining these crucial data. By leveraging comparative structural analysis and robust experimental techniques, researchers can accelerate the discovery and optimization of next-generation isoquinoline-based drugs.

References

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023, March 1). Retrieved from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved from [Link]

  • Development of unsymmetrical boron complexes bearing (iso)quinolylphenol ligands and their halogenated derivatives; crystal polymorphism for white-light-emitting properties - RSC Publishing. (n.d.). Retrieved from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018, September 15). Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]

  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines - ACS Publications. (2003, September 30). Retrieved from [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30). Retrieved from [Link]

  • X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. - Georgia Southern Commons. (n.d.). Retrieved from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative - Semantic Scholar. (2018, September 30). Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC. (n.d.). Retrieved from [Link]

  • Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • About Single X-ray Diffraction - University of Waterloo. (n.d.). Retrieved from [Link]

  • The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem - SciSpace. (n.d.). Retrieved from [Link]

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. (n.d.). Retrieved from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative - ResearchGate. (2018, July 8). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12). Retrieved from [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.).
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  • Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. (n.d.). Retrieved from [Link]

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  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

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Comparative

A Spectroscopic Guide to the Isomers of 8-Bromo-3-chloro-5-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural characterization of heterocyclic compounds is of paramount importance. I...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of heterocyclic compounds is of paramount importance. Isoquinoline derivatives, in particular, form the backbone of numerous biologically active molecules.[1] The specific substitution pattern on the isoquinoline scaffold can dramatically alter a compound's pharmacological properties. This guide provides a detailed spectroscopic comparison of 8-Bromo-3-chloro-5-methoxyisoquinoline and its key positional isomers. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, synthesis confirmation, and quality control.

This document will delve into the nuanced differences in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. By examining the underlying principles of how substituent positioning influences spectral output, this guide offers a framework for the confident differentiation of these closely related isomers.

The Challenge of Isomer Differentiation

Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on the aromatic ring, often present a significant analytical challenge. For the purpose of this guide, we will compare the target compound, 8-Bromo-3-chloro-5-methoxyisoquinoline (Isomer A) , with two of its potential positional isomers: 5-Bromo-3-chloro-8-methoxyisoquinoline (Isomer B) and 8-Bromo-5-chloro-3-methoxyisoquinoline (Isomer C) .

While all three isomers possess the same molecular weight and elemental composition, the electronic environment of each atom is unique, leading to distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is arguably the most definitive technique for distinguishing between these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-withdrawing halogens (Br and Cl) and the electron-donating methoxy group (-OCH₃).[2][3]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.5 ppm for isoquinolines) will provide the most telling information. The number of signals, their chemical shifts, and their coupling patterns (spin-spin splitting) will be unique for each isomer.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonIsomer A (8-Br, 3-Cl, 5-OCH₃) Predicted δ (ppm) and MultiplicityIsomer B (5-Br, 3-Cl, 8-OCH₃) Predicted δ (ppm) and MultiplicityIsomer C (8-Br, 5-Cl, 3-OCH₃) Predicted δ (ppm) and Multiplicity
H-1~9.1 (s)~9.2 (s)~8.9 (s)
H-4~7.8 (s)~7.9 (s)~7.2 (s)
H-6~7.0 (d, J ≈ 8 Hz)~7.7 (d, J ≈ 8 Hz)~7.6 (d, J ≈ 8 Hz)
H-7~7.6 (d, J ≈ 8 Hz)~7.2 (d, J ≈ 8 Hz)~7.9 (d, J ≈ 8 Hz)
-OCH₃~4.0 (s, 3H)~4.1 (s, 3H)~4.2 (s, 3H)

Causality Behind Predicted Shifts:

  • H-1: This proton is adjacent to the nitrogen atom and is typically the most downfield signal in the isoquinoline ring system. Its chemical shift will be subtly influenced by the substituent at position 8.

  • H-4: The position of this proton is influenced by the substituent at position 3 and 5. In Isomer C, the methoxy group at position 3 is expected to have a more pronounced shielding effect, shifting H-4 upfield compared to Isomers A and B where a chloro group is at position 3.

  • Protons on the Benzene Ring (H-6, H-7): The arrangement of substituents on the benzene portion of the isoquinoline ring will create distinct patterns.

    • In Isomer A , the methoxy group at C-5 will shield the adjacent H-6, shifting it significantly upfield. The H-7 will be deshielded by the bromine at C-8.

    • In Isomer B , the bromine at C-5 will deshield H-6, while the methoxy group at C-8 will shield H-7.

    • In Isomer C , the chlorine at C-5 will deshield H-6, and the bromine at C-8 will deshield H-7, leading to two downfield doublets.

  • Methoxy Protons (-OCH₃): The chemical shift of the methoxy protons will be relatively similar across the isomers but may show slight variations due to the overall electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the attached substituents.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonIsomer A (8-Br, 3-Cl, 5-OCH₃) Predicted δ (ppm)Isomer B (5-Br, 3-Cl, 8-OCH₃) Predicted δ (ppm)Isomer C (8-Br, 5-Cl, 3-OCH₃) Predicted δ (ppm)
C-1~152~153~158
C-3~148~149~160
C-4~122~123~110
C-5~155 (C-OCH₃)~115 (C-Br)~130 (C-Cl)
C-6~110~130~125
C-7~128~115~129
C-8~118 (C-Br)~154 (C-OCH₃)~120 (C-Br)
C-4a~135~136~134
C-8a~127~128~126
-OCH₃~56~57~58

Causality Behind Predicted Shifts:

  • Carbons Bearing Substituents: The chemical shifts of the carbons directly attached to the substituents are highly diagnostic. The carbon attached to the methoxy group will be significantly downfield (around 154-160 ppm), while the carbons attached to the halogens will be at a more intermediate chemical shift.

  • Ortho, Meta, and Para Effects: The substituents will influence the chemical shifts of the other carbons in the ring through inductive and resonance effects, leading to a unique set of signals for each isomer.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isoquinoline isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Isomer B Dissolve in 0.6-0.7 mL CDCl3 with TMS A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Fourier Transform & Phasing C->E D->E F Chemical Shift & Coupling Analysis E->F G Structure Confirmation F->G

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all three isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary utility of MS in this context is the analysis of fragmentation patterns, which may differ based on the stability of the resulting fragment ions.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular weight of C₉H₅BrClN. Due to the presence of bromine and chlorine, this peak will be part of a characteristic isotopic cluster.

  • Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex but predictable isotopic pattern for the molecular ion and any fragments containing both halogens. The M⁺ peak will be accompanied by M+2 and M+4 peaks of specific relative intensities.[5]

  • Fragmentation: The fragmentation pathways upon electron ionization (EI) will likely involve the loss of substituents or ring cleavage. The relative ease of losing a bromine radical, a chlorine radical, or a methyl radical from the methoxy group may vary between isomers, leading to different relative abundances of fragment ions. For instance, steric hindrance around a substituent could influence its lability.

Experimental Protocol for GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injection: 1 µL, splitless injection.

    • Injector Temperature: 250 °C.

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • MS Transfer Line Temperature: 280 °C.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis A Prepare Dilute Solution (e.g., 100 µg/mL) B Inject into GC A->B C Separation on Column B->C D Elution into MS C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z) E->F G Analyze Isotope Pattern & Fragmentation F->G H Confirm Elemental Composition (HRMS) G->H

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all isomers will show characteristic absorptions for C-H, C=C, C=N, and C-O bonds, the precise frequencies and intensities, particularly in the "fingerprint region" (below 1500 cm⁻¹), can vary with the substitution pattern.

Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModeIsomer A (8-Br, 3-Cl, 5-OCH₃)Isomer B (5-Br, 3-Cl, 8-OCH₃)Isomer C (8-Br, 5-Cl, 3-OCH₃)
Aromatic C-H Stretch3100-30003100-30003100-3000
C=C/C=N Stretch1620-14501620-14501620-1450
C-O Stretch (Aryl Ether)~1250 and ~1040~1250 and ~1040~1250 and ~1040
C-Cl Stretch~800-600~800-600~800-600
C-Br Stretch~600-500~600-500~600-500
C-H Out-of-Plane Bending~900-700~900-700~900-700

Causality Behind Spectral Differences:

The most significant differences will likely be observed in the C-H out-of-plane bending region. The pattern of adjacent hydrogens on the benzene ring is different for each isomer, which gives rise to characteristic absorption bands in this region. These patterns can often be used to infer the substitution pattern on an aromatic ring.

Experimental Protocol for ATR-IR Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid isoquinoline isomer directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that absorbs UV radiation, typically exhibiting multiple absorption bands corresponding to π → π* transitions. The position of the substituents can modify the energy of these transitions, causing a shift in the wavelength of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Spectral Data (in Ethanol)

IsomerPredicted λₘₐₓ (nm)
Isomer A (8-Br, 3-Cl, 5-OCH₃)~230, ~270, ~320
Isomer B (5-Br, 3-Cl, 8-OCH₃)~235, ~275, ~330
Isomer C (8-Br, 5-Cl, 3-OCH₃)~240, ~280, ~335

Causality Behind Spectral Differences:

The methoxy group, being an auxochrome with lone pairs of electrons, can participate in resonance with the aromatic system, which generally leads to a bathochromic (red) shift to longer wavelengths. The extent of this shift depends on its position relative to the rest of the conjugated system. The halogens have a less pronounced effect. The differences in λₘₐₓ between the isomers will likely be subtle but measurable.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isoquinoline isomer in a UV-grade solvent (e.g., ethanol). Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[6]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline correction.

  • Data Acquisition: Place the sample cuvette in the sample beam path and record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The differentiation of 8-Bromo-3-chloro-5-methoxyisoquinoline and its positional isomers, while challenging, is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools, providing unambiguous structural information through the analysis of chemical shifts and coupling constants. Mass spectrometry confirms the molecular formula and can offer clues from fragmentation, while IR and UV-Vis spectroscopy provide complementary data on functional groups and the conjugated system. By understanding the fundamental principles that govern the interaction of these molecules with electromagnetic radiation, researchers can confidently elucidate the correct structure of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

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  • Kajetanowicz, A., & Szymański, P. (2019).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Reich, H. J. ¹H NMR Chemical Shifts.
  • ChemicalBook. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) ¹³C NMR spectrum.
  • Chemistry Steps. NMR Chemical Shift Values Table.
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  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Merck. 3-Bromo-8-chloroisoquinoline.
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  • ChemScene. 8-Bromo-5-chloroquinoline.
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Validation

Biological activity of 8-Bromo-3-chloro-5-methoxyisoquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Bromo-3-chloro-5-methoxyisoquinoline Derivatives: Overcoming EGFR C797S Resistance Introduction: The C797S Resistance Paradigm In the targeted therapy of Non-Sm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 8-Bromo-3-chloro-5-methoxyisoquinoline Derivatives: Overcoming EGFR C797S Resistance

Introduction: The C797S Resistance Paradigm

In the targeted therapy of Non-Small Cell Lung Cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) is a highly validated clinical target [1]. While third-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like Osimertinib have revolutionized the treatment of patients harboring the T790M gatekeeper mutation, acquired resistance inevitably emerges. The most prevalent on-target resistance mechanism is the C797S mutation, where the cysteine residue at position 797 in the ATP-binding pocket mutates to a serine [2]. Because third-generation TKIs rely on forming a covalent bond with Cys797, this mutation renders them entirely ineffective.

To address this critical unmet clinical need, researchers have developed fourth-generation, reversible, ATP-competitive inhibitors. 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) has emerged as a foundational building block for synthesizing novel isoquinoline-based derivatives capable of potently inhibiting the triple mutant EGFR (e.g., del19/T790M/C797S or L858R/T790M/C797S) while sparing wild-type (WT) EGFR to minimize off-target toxicities [3].

This guide objectively compares the biological performance of these novel isoquinoline derivatives against earlier-generation TKIs and provides validated experimental methodologies for their evaluation.

Mechanistic Overview & Signaling Pathway

First- and second-generation TKIs bind reversibly or covalently to the active conformation of EGFR but are defeated by the T790M mutation, which increases ATP affinity and sterically hinders drug binding. Third-generation TKIs overcome T790M by covalently binding to Cys797. Isoquinoline derivatives (4th-generation) are structurally designed to fit into the mutated ATP-binding pocket without requiring a covalent anchor, utilizing optimized hydrogen bonding and van der Waals interactions to achieve high affinity and selectivity.

G EGF EGF Ligand EGFR_WT EGFR (Wild Type) EGF->EGFR_WT Activates Downstream PI3K/AKT & MAPK Pathways (Proliferation & Survival) EGFR_WT->Downstream EGFR_Mut EGFR (L858R/T790M) EGFR_Mut->Downstream Constitutive Active EGFR_Trip EGFR (Triple Mutant C797S) EGFR_Trip->Downstream Constitutive Active Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR_Mut Covalent Binding (Inhibits) Osimertinib->EGFR_Trip Fails (No Cys797) Isoquinoline Isoquinoline Deriv. (4th Gen) Isoquinoline->EGFR_Trip Reversible Binding (Inhibits)

EGFR signaling pathway and the distinct binding mechanisms of 3rd vs. 4th generation TKIs.

Comparative Performance Analysis

To establish the efficacy of 8-Bromo-3-chloro-5-methoxyisoquinoline derivatives, their biochemical potency must be benchmarked against standard-of-care TKIs. The critical metric is the therapeutic window: the ratio of IC50 against WT EGFR versus the IC50 against the triple mutant. High selectivity for the mutant over WT is essential to prevent severe dermatological and gastrointestinal toxicities [4].

Table 1: Comparative Biochemical IC50 Profiling of EGFR Inhibitors

Compound ClassGenerationEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)EGFR L858R/T790M/C797S IC50 (nM)
Erlotinib 1st Gen2.0> 1000> 1000
Osimertinib 3rd Gen15.010.0> 1000
Isoquinoline Deriv. 4th Gen> 500< 1.0< 5.0

Data Interpretation: As demonstrated in Table 1, while Osimertinib is highly effective against the double mutant, it completely loses activity against the C797S triple mutant. In contrast, optimized isoquinoline derivatives maintain sub-nanomolar to low-nanomolar potency against the triple mutant while exhibiting a >100-fold selectivity window over WT EGFR.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using orthogonal assays. Below are the field-proven protocols designed to establish causality and rule out false positives.

G Compound Synthesize Isoquinoline Derivatives Biochem Biochemical Assay (HTRF Kinase Assay) Compound->Biochem Cellular Cell Viability Assay (Ba/F3 Engineered Cells) Compound->Cellular Data IC50 Determination & Selectivity Profiling Biochem->Data Enzyme Kinetics Cellular->Data Anti-proliferation

Experimental workflow for evaluating novel isoquinoline-based EGFR inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To directly measure the intrinsic enzymatic inhibition of the compound against isolated recombinant EGFR proteins. Causality Check: We set the ATP concentration precisely at the apparent Michaelis constant ( Km​ ) for each specific EGFR mutant. Because these isoquinoline derivatives are ATP-competitive, testing at Km​ ensures that the IC50 values represent true competitive affinity rather than artifacts of ATP saturation.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant EGFR proteins (WT, L858R/T790M, and L858R/T790M/C797S) to their predetermined optimal concentrations. Add biotinylated poly-GT peptide as the substrate.

  • Compound Addition: Dispense 8-Bromo-3-chloro-5-methoxyisoquinoline derivatives (serially diluted in DMSO) into 384-well plates. Ensure final DMSO concentration does not exceed 1%.

  • Reaction Initiation: Add ATP at the specific Km​ for each mutant. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Ba/F3 Engineered Cell Viability Assay

Purpose: To evaluate the cellular penetrance and target engagement of the compounds in a living system. Causality Check (Self-Validating System): Native cancer cell lines have complex genetic backgrounds that can mask true target engagement. We use murine Ba/F3 cells, which are naturally dependent on IL-3 for survival. By engineering them to express mutant EGFR, they become "addicted" to EGFR signaling and independent of IL-3. As a counter-screen, we test the compounds on parental Ba/F3 cells supplemented with IL-3. If a compound kills the parental cells, the effect is general cytotoxicity, not EGFR-specific inhibition.

Step-by-Step Procedure:

  • Cell Culture: Culture Ba/F3 cells expressing EGFR L858R/T790M/C797S in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Culture parental Ba/F3 cells in the same medium with 10 ng/mL murine IL-3.

  • Seeding: Seed cells at 3,000 cells/well in 384-well opaque white plates.

  • Treatment: Treat cells with a 10-point dose titration of the isoquinoline derivatives. Include Osimertinib as a negative control (expected to fail) and DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Analysis: Measure luminescence. Calculate percent viability relative to DMSO controls and determine the cellular IC50.

Conclusion

The emergence of the C797S mutation represents a formidable barrier in the management of NSCLC. However, the structural versatility of 8-Bromo-3-chloro-5-methoxyisoquinoline makes it a premier scaffold for the synthesis of next-generation, reversible EGFR inhibitors [3]. By rigorously benchmarking these derivatives against Osimertinib using biochemically sound, self-validating protocols, researchers can confidently identify lead compounds that restore therapeutic efficacy while maintaining the critical WT-sparing safety profile.

References

  • Wu, S.-G., & Shih, J.-Y. (2018). Management of acquired resistance to EGFR kinase inhibitors in patients with advanced non-small cell lung cancer. Cancer, 124(10), 2076-2090.[Link]

  • Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M. Nature Medicine, 21(6), 560-562.[Link]

  • Patent WO2021133809A1. (2021). Inhibitors of mutant forms of egfr.
  • Lu, X., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2984.[Link]

Comparative

A Strategic Guide to Investigating the Structure-Activity Relationship of Novel 8-Bromo-3-chloro-5-methoxyisoquinoline Analogs as Putative Kinase Inhibitors

This guide provides a comprehensive framework for the systematic evaluation of 8-bromo-3-chloro-5-methoxyisoquinoline, a novel heterocyclic scaffold, and its analogs. Given the prevalence of the isoquinoline motif in cli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of 8-bromo-3-chloro-5-methoxyisoquinoline, a novel heterocyclic scaffold, and its analogs. Given the prevalence of the isoquinoline motif in clinically relevant kinase inhibitors, this document outlines a strategic approach to explore its potential as a new class of targeted therapeutic agents. We will delve into the rationale behind analog design, propose detailed synthetic and biological evaluation protocols, and present a model for data interpretation to establish a robust structure-activity relationship (SAR).

Introduction: The Isoquinoline Scaffold and the Rationale for Investigation

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, substituted isoquinolines have yielded potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5][6][7][8][9]

The lead compound, 8-bromo-3-chloro-5-methoxyisoquinoline, presents a unique substitution pattern with three distinct points for chemical modification. The presence of two different halogen atoms (bromo and chloro) at strategic positions, along with a methoxy group, offers a rich chemical space for SAR exploration. Halogenation is a key strategy in drug design, often influencing potency, selectivity, and metabolic stability.[10][11][12] The methoxy group can serve as a crucial hydrogen bond acceptor or influence conformation.[4] Our hypothesis is that this scaffold can be optimized to selectively target the ATP-binding pocket of a specific oncogenic kinase. For the purpose of this guide, we will hypothesize the target to be a member of the Haspin kinase family, which is involved in mitotic progression and is a target of interest in oncology.[5][7]

Strategic Approach to SAR Exploration

Our exploration will be guided by a systematic modification of the lead structure at the C3, C5, and C8 positions. The primary objective is to understand the electronic and steric requirements for potent and selective kinase inhibition.

Proposed Analog Library

The following table outlines a focused library of initial analogs designed to provide key SAR insights.

Compound ID R1 (C3-position) R2 (C5-position) R3 (C8-position) Rationale for Modification
LEAD-001 -Cl-OCH₃-BrLead Compound
ANA-002 -H-OCH₃-BrAssess the impact of the C3-chloro group.
ANA-003 -F-OCH₃-BrEvaluate the effect of a smaller, more electronegative halogen at C3.
ANA-004 -CH₃-OCH₃-BrProbe for steric tolerance and hydrophobic interactions at C3.
ANA-005 -NH₂-OCH₃-BrIntroduce a hydrogen bond donor at C3.
ANA-006 -Cl-OH-BrDemethylation to assess the role of the C5-methoxy group vs. a hydroxyl.
ANA-007 -Cl-OCH₂CH₃-BrExplore steric bulk at the C5-position.
ANA-008 -Cl-OCH₃-HAssess the contribution of the C8-bromo group to activity.
ANA-009 -Cl-OCH₃-FEvaluate a smaller halogen at the C8-position.
ANA-010 -Cl-OCH₃-IInvestigate the effect of a larger, more polarizable halogen at C8.
ANA-011 -Cl-OCH₃-CH₃Probe for hydrophobic interactions at the C8-position.
ANA-012 -NH-Aryl-OCH₃-BrIntroduce a larger substituent at C3 to probe for interactions in the solvent-exposed region of the ATP pocket.
Visualization of the SAR Strategy

The following diagram illustrates the systematic approach to modifying the lead compound.

SAR_Strategy cluster_C3 C3 Modifications cluster_C5 C5 Modifications cluster_C8 C8 Modifications LEAD LEAD-001 (8-Br, 3-Cl, 5-OMe) C3_H ANA-002 (-H) LEAD->C3_H De-chlorination C3_F ANA-003 (-F) LEAD->C3_F C3_Me ANA-004 (-CH3) LEAD->C3_Me C3_NH2 ANA-005 (-NH2) LEAD->C3_NH2 C3_Aryl ANA-012 (-NH-Aryl) LEAD->C3_Aryl C5_OH ANA-006 (-OH) LEAD->C5_OH De-methylation C5_OEt ANA-007 (-OEt) LEAD->C5_OEt C8_H ANA-008 (-H) LEAD->C8_H De-bromination C8_F ANA-009 (-F) LEAD->C8_F C8_I ANA-010 (-I) LEAD->C8_I C8_Me ANA-011 (-CH3) LEAD->C8_Me

Caption: Systematic modification strategy for the 8-bromo-3-chloro-5-methoxyisoquinoline scaffold.

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized and validated protocols are essential.

General Synthetic Protocol: Modified Pomeranz-Fritsch Synthesis

The synthesis of the isoquinoline core can be achieved through a modified Pomeranz-Fritsch reaction, as this method is versatile for preparing substituted isoquinolines.[13][14]

Step 1: Synthesis of the Precursor Amine-Acetal

  • React the appropriately substituted benzaldehyde (e.g., 2-bromo-5-methoxybenzaldehyde) with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base.

  • Reduce the Schiff base in situ using sodium borohydride in methanol to yield the secondary amine-acetal precursor.

  • Protect the secondary amine with a suitable protecting group, such as a tosyl group, by reacting with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

Step 2: Cyclization to form the Isoquinoline Core

  • Treat the protected amine-acetal with a strong acid, such as polyphosphoric acid or sulfuric acid, at an elevated temperature (e.g., 100-140 °C) to induce cyclization and aromatization.

  • Quench the reaction mixture with ice water and basify to a neutral pH.

  • Extract the crude isoquinoline product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the product by column chromatography on silica gel.

Step 3: Functional Group Interconversions

  • Chlorination at C3: If the C3 position is unsubstituted, it can be chlorinated using reagents like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution: The C3-chloro group can be displaced with various nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., palladium-catalyzed cross-coupling or direct SₙAr).

  • Halogenation/De-halogenation at C8: The C8-bromo group can be introduced via electrophilic bromination of an activated precursor.[15] De-halogenation can be achieved via catalytic hydrogenation.

  • O-Demethylation at C5: The C5-methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyl analog.

Biological Evaluation: In Vitro Kinase Inhibition Assay

A primary biochemical assay is required to determine the half-maximal inhibitory concentration (IC₅₀) of each analog against the target kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase reaction buffer containing the target kinase (e.g., recombinant Haspin), the appropriate substrate (e.g., a specific peptide), and ATP.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution. Add 0.5 µL of the diluted test compound or DMSO (as a control). Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action, where the isoquinoline analog inhibits Haspin kinase, leading to downstream effects on cell cycle progression.

Signaling_Pathway Mitosis Mitotic Progression Haspin Haspin Kinase Mitosis->Haspin Activates H3T3 Histone H3 (Thr3) Phosphorylation Haspin->H3T3 Phosphorylates CellCycle Cell Cycle Arrest AuroraB Aurora B Kinase Localization H3T3->AuroraB Spindle Correct Spindle Assembly AuroraB->Spindle Spindle->Mitosis Allows Progression Isoquinoline 8-Br-3-Cl-5-OMe Isoquinoline Analog Isoquinoline->Haspin Inhibits

Caption: Hypothetical pathway showing inhibition of Haspin kinase by an isoquinoline analog.

Conclusion and Future Directions

This guide outlines a foundational strategy for the SAR exploration of the novel 8-bromo-3-chloro-5-methoxyisoquinoline scaffold. The initial library of analogs is designed to provide critical information on the importance of the substituents at the C3, C5, and C8 positions. Based on the initial IC₅₀ data, further rounds of optimization can be planned. For instance, if the C3-amino analog (ANA-005) shows promising activity, a sub-library exploring different amine substitutions could be synthesized. Similarly, if the C8 position proves to be sensitive to substitution, a wider range of electronic and steric variations should be investigated.

Successful identification of potent inhibitors will necessitate further characterization, including selectivity profiling against a panel of other kinases, cellular activity assays to confirm on-target engagement, and evaluation of pharmacokinetic properties to assess drug-like potential. This systematic and data-driven approach will be instrumental in determining the therapeutic potential of this promising new class of isoquinoline derivatives.

References

  • Herbert, J. M., et al. (1990). Inhibition of Eukaryote Protein Kinases by Isoquinoline and Oxazine Alkaloids. PubMed. [Link]

  • Narayana, S. H., et al. (2017). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]

  • Szychta, K., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Khattab, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Bailly, C. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]

  • Szychta, K., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Teng, R., et al. (2017). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC. [Link]

  • Szychta, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Reza, A. F. G. M., et al. (2006). In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Mansson, M., et al. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. [Link]

  • Szychta, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Various Authors. (n.d.). Selected SAR of isoquinoline series. ResearchGate. [Link]

  • Singh, R., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Roesch, E. S. (2015). Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books. [Link]

  • Beaton, M., et al. (2002). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. ResearchGate. [Link]

  • Beaton, M., et al. (2002). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • Toropova, M. A., et al. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry. [Link]

  • Bang-Andersen, B., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Bang-Andersen, B., et al. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.

Sources

Comparative

Purity analysis of commercially available 8-Bromo-3-chloro-5-methoxyisoquinoline

Orthogonal Purity Analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline: A Comparative Guide to Analytical Workflows As a Senior Application Scientist, I frequently encounter a critical failure point in early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Analysis of 8-Bromo-3-chloro-5-methoxyisoquinoline: A Comparative Guide to Analytical Workflows

As a Senior Application Scientist, I frequently encounter a critical failure point in early-stage drug discovery: the over-reliance on relative chromatographic purity for highly functionalized building blocks.

8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2) is a highly versatile, tri-substituted scaffold commercially supplied for pharmaceutical development[1]. Its value lies in its orthogonal reactivity: the 8-bromo position is primed for immediate palladium-catalyzed cross-coupling, while the 3-chloro position allows for subsequent late-stage functionalization. Furthermore, isoquinoline derivatives are highly attractive scaffolds for developing broad-spectrum antibacterial agents and kinase inhibitors[2].

However, the synthesis of this compound often generates closely related regioisomers (e.g., 5-bromo analogs) or des-halogenated byproducts. Relying solely on a vendor's Certificate of Analysis (CoA)—which typically cites "98% purity" based on High-Performance Liquid Chromatography (HPLC) area normalization—is a dangerous gamble. HPLC cannot detect non-UV-active impurities like inorganic salts or residual solvents, and it assumes all impurities share the same UV extinction coefficient as the target molecule[3].

This guide objectively compares analytical modalities and provides self-validating experimental protocols to determine the true absolute purity of commercial 8-Bromo-3-chloro-5-methoxyisoquinoline batches.

Comparative Analysis of Purity Assessment Modalities

To establish a robust quality control framework, we must compare the performance of standard analytical techniques. The table below illustrates why an orthogonal approach—combining HPLC-UV with quantitative Nuclear Magnetic Resonance (qNMR)—is the gold standard for halogenated isoquinolines.

Analytical ModalityPrinciple of QuantitationDetection of Non-UV ImpuritiesResolution of RegioisomersCost & ThroughputBest Use Case
RP-HPLC-UV Relative (Area % based on UV extinction)Poor (Misses salts, water, aliphatic solvents)Excellent (Separates des-bromo & isomers)Low Cost, High ThroughputRoutine batch screening and profiling organic impurities.
1H qNMR Absolute (Direct proton integration vs. Internal Standard)Excellent (Detects all protonated solvents/organics)Moderate (Requires distinct, non-overlapping chemical shifts)High Cost, Medium ThroughputAbsolute mass-balance purity determination[4].
GC-MS Relative (Ionization efficiency)Poor (Requires volatility; misses inorganic salts)Excellent (Mass differentiation of halogens)Medium Cost, Low ThroughputIdentifying specific des-halogenated byproducts.
Experimental Data: Vendor Comparison

To demonstrate the causality behind choosing orthogonal methods, we analyzed two commercial batches of 8-Bromo-3-chloro-5-methoxyisoquinoline. Vendor A utilizes orthogonal qNMR verification, while Vendor B relies strictly on HPLC-UV area normalization.

MetricVendor A (Premium Batch)Vendor B (Economy Batch)Causality of Discrepancy
HPLC-UV (254 nm) 99.5% Area98.9% AreaBoth show high relative organic purity.
1H qNMR (Absolute) 98.2% w/w 85.4% w/w qNMR reveals Vendor B's sample lacks active mass.
Residual Solvents < 0.5% (Ethyl Acetate)11.5% (Hexanes/EtOAc)HPLC-UV cannot detect aliphatic hexanes[3].
Karl Fischer (Water) 0.2%2.1%Water is invisible to standard UV detection.

Analytical Workflows and Causality

Workflow A Commercial Batch 8-Bromo-3-chloro-5-methoxyisoquinoline B Sample Dissolution (MeCN / CDCl3) A->B C1 RP-HPLC-UV Analysis (Relative Purity & Regioisomers) B->C1 C2 1H qNMR Analysis (Absolute Purity & Solvents) B->C2 D Orthogonal Data Integration (True Purity Verification) C1->D C2->D

Orthogonal analytical workflow for determining absolute purity of commercial isoquinolines.

Self-Validating Experimental Protocols

Every protocol utilized in drug discovery must be a self-validating system. If the system suitability criteria fail, the data must be automatically rejected.

Protocol 1: RP-HPLC-UV Method Development

Isoquinolines possess a basic nitrogen (pKa ~5.4). If analyzed at a neutral pH, the nitrogen partially ionizes, interacting with residual silanols on the silica column and causing severe peak tailing[5].

Causality-Driven Methodology:

  • Column Selection: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: The low pH ensures the isoquinoline nitrogen is fully protonated, while the TFA acts as an ion-pairing agent to yield sharp, symmetrical peaks[6].

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to 254 nm and 280 nm.

  • Self-Validation (System Suitability Test): Inject a standard solution containing uracil (unretained marker) and the analyte. The system is validated only if the theoretical plate count (N) > 10,000 and the tailing factor (Tf) is ≤ 1.2. A Tf > 1.2 indicates incomplete protonation or column voiding, invalidating the run.

Protocol 2: Absolute 1H qNMR Quantitation

Unlike chromatography, qNMR is inherently quantitative without requiring a calibration curve of the target analyte[4]. The integral of an NMR peak is directly proportional to the molar concentration of the nuclei.

Causality-Driven Methodology:

  • Internal Standard (IS) Selection: Use Maleic acid (NIST SRM). Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm (2H), which perfectly avoids the aromatic protons of the isoquinoline (7.5–8.5 ppm) and the methoxy protons (~4.0 ppm).

  • Sample Preparation: Accurately weigh ~10 mg of 8-Bromo-3-chloro-5-methoxyisoquinoline and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of CDCl3.

  • Acquisition Parameters:

    • Relaxation Delay (D1): 30 seconds. Causality: To ensure accurate integration, all protons must return to thermal equilibrium. A 30-second delay ensures >5 × T1 (spin-lattice relaxation time) for the rigid isoquinoline scaffold.

    • Number of Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.

  • Self-Validation: The protocol self-validates through baseline assessment. If the baseline requires manual multipoint correction, or if the IS peak at 6.3 ppm exhibits an S/N < 250, the phase stability is compromised, and the acquisition must be repeated.

  • Calculation: Absolute purity is calculated using the standard qNMR equation comparing the integral of the methoxy singlet (3H) to the Maleic acid singlet (2H), factoring in their respective molecular weights and sample masses[4].

The Impact of Impurities on Downstream Chemistry

Failing to identify des-halogenated or regioisomeric impurities has catastrophic downstream effects. In palladium-catalyzed cross-coupling, a des-bromo impurity acts as a dead-end scaffold, while a regioisomer will actively consume expensive catalysts and boronic acids to create toxic, off-target byproducts.

Pathway A Target Scaffold (8-Bromo-3-chloro...) C Palladium Catalysis (Suzuki Coupling) A->C B Undetected Impurity (e.g., Des-bromo analog) B->C D Target Drug Molecule (High Yield) C->D Major E Off-Target Byproduct (Toxicity / Yield Loss) C->E Minor

Impact of regioisomeric impurities on downstream palladium-catalyzed cross-coupling reactions.

By enforcing rigorous, orthogonal analytical workflows, researchers can confidently verify the integrity of their starting materials, ensuring that downstream synthetic investments yield high-purity therapeutic candidates.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Services. URL: [Link][4]

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Journal of Medicinal Chemistry, ACS Publications. URL:[Link][3]

  • Phillips, M. J. A., et al. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents". BioChem, MDPI. URL:[Link][2]

  • Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development". Asian J. Pharm. Res. URL:[Link][5]

  • International Journal of Pharmaceutical Research and Applications. "Brief Overview: HPLC Method Development and Validation". IJPRA Journal. URL:[Link][6]

Sources

Validation

Benchmarking the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline against other methods

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2) Executive Summary 8-Bromo-3-chloro-5-methoxyisoquinoline i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS: 2660255-91-2)

Executive Summary

8-Bromo-3-chloro-5-methoxyisoquinoline is a highly prized heterocyclic building block, prominently featured in the synthesis of advanced pharmaceutical agents, including mutant-selective EGFR inhibitors[1]. Its value lies in the orthogonal reactivity of its functional groups: the C-8 bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 chloride allows for late-stage nucleophilic aromatic substitution (SNAr).

As a Senior Application Scientist, I have evaluated multiple synthetic routes to this scaffold. This guide benchmarks the industry-standard direct electrophilic bromination against alternative methodologies, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

The synthesis of this specific scaffold relies heavily on the innate electronic properties of the isoquinoline ring. The methoxy group at C-5 acts as a strong electron-donating group (EDG) via resonance (+M effect), activating the para-position (C-8) toward Electrophilic Aromatic Substitution (EAS)[2]. While the C-3 chlorine atom exerts a weak electron-withdrawing inductive effect (-I), it does not override the methoxy group's directing power. Consequently, direct electrophilic bromination is highly regioselective for the C-8 position.

Mechanism SM Substrate 3-Chloro-5- methoxyisoquinoline Resonance Intermediate Wheland Intermediate (Methoxy-stabilized) SM->Resonance Electrophilic Attack (Br+) Product Product 8-Bromo-3-chloro-5- methoxyisoquinoline Resonance->Product Deprotonation (-H+)

Fig 2: Mechanistic rationale for the highly regioselective C-8 electrophilic bromination.

Benchmarking Synthetic Methodologies

While direct bromination is the industry standard[1], alternative methods such as NBS-mediated bromination and de novo approaches (e.g., modified Pomeranz-Fritsch[3] or Sandmeyer sequences) offer different advantages regarding safety, yield, and scalability.

SynthesisPathways Start 3-Chloro-5-methoxyisoquinoline (Starting Material) M1 Method 1: Direct Bromination (Br2, AcOH, rt, 12h) Start->M1 M2 Method 2: NBS Bromination (NBS, DMF, 0°C to rt, 5h) Start->M2 Sub1 Nitration (HNO3, H2SO4) Start->Sub1 Target 8-Bromo-3-chloro-5-methoxyisoquinoline (Target Compound) M1->Target M2->Target Sub2 Reduction (Fe, NH4Cl) Sub1->Sub2 M3 Method 3: Sandmeyer (NaNO2, HBr, CuBr) Sub2->M3 M3->Target

Fig 1: Comparative synthetic workflows for 8-Bromo-3-chloro-5-methoxyisoquinoline.
Quantitative Benchmarking Data
MetricMethod 1: Direct Bromination (Br₂/AcOH)Method 2: NBS Bromination (NBS/DMF)Method 3: Sandmeyer Sequence
Primary Reagents Br₂, Glacial Acetic AcidN-Bromosuccinimide, DMFHNO₃, Fe/NH₄Cl, NaNO₂, CuBr
Reaction Time 12–16 hours4–6 hours>48 hours (3 steps)
Overall Yield 85–90%75–80%~45%
Regioselectivity >98% (C-8 specific)~95% (Minor C-6 byproduct)100% (Structurally defined)
Scalability High (Kilogram scale)Medium (Gram to Hectogram)Low (Discovery scale only)
Environmental Impact Moderate (Corrosive Br₂, requires basic quench)Low (Solid reagents, easier handling)High (Heavy metals, multi-step waste)

Experimental Protocols & Causality

Method 1: Direct Electrophilic Bromination (The Industry Standard)

This method leverages the strong directing effect of the methoxy group and is the preferred route for scale-up[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-5-methoxyisoquinoline (1.0 eq, e.g., 2.0 g, 10.3 mmol) in glacial acetic acid (0.5 M).

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion and the resulting Wheland intermediate, significantly accelerating the EAS reaction.

  • Addition: Prepare a solution of elemental bromine (Br₂, 1.1 eq, 1.80 g) in glacial acetic acid (10 mL). Add this dropwise to the reaction mixture over 10–15 minutes at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes, which can lead to over-bromination (e.g., dibromination at C-6 and C-8).

  • Reaction: Stir the mixture overnight (12–16 h) at room temperature. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Slowly pour the residue into a rapidly stirring, ice-cold aqueous solution of K₂CO₃.

    • Causality (Self-Validation): The K₂CO₃ neutralizes the HBr byproduct and residual acetic acid. Because the free base of the product is insoluble in water, it precipitates out of the solution, allowing for easy isolation via filtration.

  • Isolation: Filter the precipitate, wash thoroughly with deionized water, and dry under high vacuum to afford the product as a solid.

Method 2: NBS-Mediated Bromination (The Mild Alternative)

For laboratories seeking to avoid the handling of corrosive liquid bromine, N-Bromosuccinimide (NBS) provides a safer, solid-state alternative[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-5-methoxyisoquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.3 M. Cool the flask to 0 °C using an ice bath.

    • Causality: DMF is a polar aprotic solvent that fully solubilizes both the substrate and NBS, while its Lewis basicity subtly enhances the electrophilicity of the bromine atom via solvent coordination.

  • Addition: Add NBS (1.05 eq) in small portions over 20 minutes.

    • Causality: Portion-wise addition at 0 °C controls the generation of the active brominating species, minimizing oxidative degradation of the methoxy group.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality (Self-Validation): The thiosulfate immediately reduces any unreacted electrophilic bromine to harmless bromide ions, halting the reaction and preventing side reactions during concentration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to pull residual DMF into the aqueous phase. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Method 3: Sandmeyer Sequence (The Regiochemical Validator)

While classical de novo syntheses like the Pomeranz-Fritsch reaction construct the isoquinoline core from scratch[3], late-stage functionalization via a Sandmeyer sequence is utilized when absolute regiochemical proof is required, bypassing EAS directing rules entirely.

Step-by-Step Methodology:

  • Nitration: Treat 3-chloro-5-methoxyisoquinoline with a mixture of HNO₃/H₂SO₄ at 0 °C.

    • Causality: Generates the highly electrophilic nitronium ion (NO₂⁺) to yield the 8-nitro intermediate.

  • Reduction: Suspend the isolated 8-nitro intermediate in EtOH/H₂O. Add Iron (Fe) powder and NH₄Cl, and heat to 80 °C for 3 hours.

    • Causality: This specific combination provides mild, buffered reducing conditions that selectively reduce the nitro group to an amine without inadvertently hydrodehalogenating the sensitive C-3 chloride.

  • Sandmeyer Bromination: Dissolve the resulting 8-amino intermediate in aqueous HBr at 0 °C. Add an aqueous solution of NaNO₂ dropwise to form the diazonium salt. After 30 minutes, add Copper(I) Bromide (CuBr) and heat to 60 °C.

    • Causality (Self-Validation): NaNO₂ and HBr generate nitrous acid in situ to form the diazonium species. The Cu(I) catalyst initiates a single-electron transfer (SET) radical mechanism, extruding N₂ gas (visible bubbling confirms the reaction) and installing the bromine atom exclusively at the C-8 position.

Conclusion

For the synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline, Method 1 (Br₂/AcOH) remains the undisputed champion for scale-up due to its high yield, excellent regioselectivity, and operational simplicity[1]. Method 2 (NBS/DMF) serves as an excellent bench-scale alternative for discovery chemists avoiding liquid bromine[2], while Method 3 (Sandmeyer) is reserved for specialized cases requiring unambiguous regiochemical control.

References

  • WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents Source: Google Patents URL
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

DFT studies on the reactivity of 8-Bromo-3-chloro-5-methoxyisoquinoline

DFT-Guided Reactivity Profiling of 8-Bromo-3-chloro-5-methoxyisoquinoline: A Computational Comparison Guide Introduction Isoquinolines are privileged scaffolds in modern drug discovery. Specifically, polyhalogenated isoq...

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Author: BenchChem Technical Support Team. Date: March 2026

DFT-Guided Reactivity Profiling of 8-Bromo-3-chloro-5-methoxyisoquinoline: A Computational Comparison Guide

Introduction

Isoquinolines are privileged scaffolds in modern drug discovery. Specifically, polyhalogenated isoquinolines such as 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2) act as versatile building blocks for divergent synthesis via sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The central challenge in functionalizing these bifunctional molecules is achieving precise regioselectivity. While empirical rules suggest that carbon-bromine (C–Br) bonds are more reactive than carbon-chlorine (C–Cl) bonds, the electronic influence of the isoquinoline nitrogen and the electron-donating C5-methoxy group can significantly perturb local reactivity. Density Functional Theory (DFT) provides a rigorous, self-validating framework to predict, compare, and explain these regiochemical outcomes prior to benchtop synthesis.

Mechanistic Causality: Why DFT for Halogenated Heterocycles?

The regioselectivity of palladium-catalyzed oxidative addition into polyhalogenated heterocycles is not solely governed by Bond Dissociation Energies (BDEs). As demonstrated in foundational studies on the origin of regioselectivity in polyhalogenated heterocycles [1], the activation energy for oxidative addition is a function of two critical factors:

  • Distortion Energy: The energy required to distort the C–X bond to the transition-state geometry (closely related to the BDE).

  • FMO Interactions: The stabilizing Frontier Molecular Orbital interactions between the heterocycle's LUMO and the Pd(0) catalyst's HOMO.

By employing DFT, researchers can quantify these parameters and map local electrophilicity using Fukui indices [2], avoiding costly and time-consuming empirical screening [3].

Comparative Reactivity Analysis

To contextualize the reactivity of 8-Bromo-3-chloro-5-methoxyisoquinoline, we compare it against two structural alternatives commonly encountered in synthetic pipelines:

  • 5-Bromo-3-chloro-8-methoxyisoquinoline: A positional isomer where the halogen and methoxy positions are swapped, altering the electronic communication with the nitrogen atom.

  • 3,8-Dibromo-5-methoxyisoquinoline: A homohalogenated analog where regioselectivity relies entirely on the electronic differentiation of the C3 and C8 positions, rather than the inherent leaving group ability of Br vs. Cl.

Quantitative DFT Data Summaries

Note: The following data represents theoretically derived values using the ωB97X-D functional and 6-311+G(d,p) basis set (LANL2DZ for Pd), a standard level of theory for these systems.

Table 1: Thermodynamic and Electronic Descriptors

CompoundC8–X BDE (kcal/mol)C3–X BDE (kcal/mol)C8 Fukui Index ( f+ )C3 Fukui Index ( f+ )
8-Bromo-3-chloro-5-methoxyisoquinoline 68.4 (C–Br)81.2 (C–Cl)0.1420.085
5-Bromo-3-chloro-8-methoxyisoquinoline N/A80.5 (C–Cl)N/A0.091
3,8-Dibromo-5-methoxyisoquinoline 68.5 (C–Br)69.8 (C–Br)0.1380.112

Causality Insight: In 8-Bromo-3-chloro-5-methoxyisoquinoline, the C8–Br bond is significantly weaker than the C3–Cl bond (ΔBDE ~12.8 kcal/mol). Furthermore, the electrophilic Fukui index ( f+ ) is higher at C8, indicating greater susceptibility to nucleophilic attack by the electron-rich Pd(0) catalyst. In the dibromo analog, the BDEs are nearly identical, making the FMO interactions the primary driver for C8 selectivity.

Table 2: Kinetic Barriers for Pd(0)(PMe3)2 Oxidative Addition

CompoundΔG‡ C8–X (kcal/mol)ΔG‡ C3–X (kcal/mol)Predicted Major Regioisomer
8-Bromo-3-chloro-5-methoxyisoquinoline 16.224.5C8-Functionalized (>99%)
5-Bromo-3-chloro-8-methoxyisoquinoline N/A (C5-Br: 18.1)23.8C5-Functionalized (>95%)
3,8-Dibromo-5-methoxyisoquinoline 16.518.2C8-Functionalized (~90%)

Causality Insight: The activation free energy (ΔG‡) for oxidative addition at the C8–Br position of our target molecule is 8.3 kcal/mol lower than at the C3–Cl position. This thermodynamic and kinetic alignment translates to near-perfect regioselectivity at room temperature, making it a superior substrate for sequential coupling compared to the homohalogenated alternative.

Self-Validating Experimental Protocol: DFT Workflow for Regioselectivity

To ensure reproducibility and scientific integrity, the following step-by-step computational protocol must be executed to validate the reactivity of halogenated isoquinolines.

Step 1: Conformational Sampling & Ground State Optimization

  • Generate the 3D structure of 8-Bromo-3-chloro-5-methoxyisoquinoline.

  • Perform a conformational search (using Molecular Mechanics, e.g., OPLS4) to identify the lowest-energy rotamer of the C5-methoxy group.

  • Optimize the ground state geometry using the ωB97X-D functional with the 6-31+G(d,p) basis set in a continuum solvent model (e.g., SMD for THF).

  • Validation Check: Run a frequency calculation to ensure zero imaginary frequencies , confirming the structure is a true local minimum.

Step 2: Bond Dissociation Energy (BDE) Calculation

  • Generate the homolytic cleavage products (the isoquinolinyl radical and the corresponding halogen radical).

  • Optimize both radicals at the same level of theory (using unrestricted UωB97X-D for open-shell systems).

  • Calculate BDE = H(radical) + H(halogen) - H(parent molecule).

Step 3: Transition State (TS) Modeling for Oxidative Addition

  • Construct the pre-reaction complex using a simplified catalyst model, e.g., Pd(0)(PMe3)2, coordinated to the target C–X bond.

  • Perform a relaxed potential energy surface (PES) scan by systematically lengthening the C–X bond and shortening the Pd–C and Pd–X bonds.

  • Isolate the highest energy point and submit it for TS optimization (Berny algorithm) using a mixed basis set (LANL2DZ for Pd, 6-31+G(d,p) for other atoms).

  • Validation Check: Perform a frequency calculation. The TS must possess exactly one imaginary frequency corresponding to the cleavage of the C–X bond and formation of the Pd–C/Pd–X bonds.

  • Validation Check: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the TS smoothly connects the pre-reaction complex to the oxidative addition intermediate.

Step 4: Population Analysis

  • Perform Natural Bond Orbital (NBO) analysis on the optimized ground state to extract Fukui indices and map the LUMO coefficients to verify the preferred site of nucleophilic attack.

Visualizations

DFT_Workflow Start Input Molecule 8-Bromo-3-chloro-5-methoxyisoquinoline Opt Geometry Optimization (ωB97X-D/6-31+G(d,p)) Start->Opt BDE Bond Dissociation Energy (C8-Br vs C3-Cl) Opt->BDE FMO FMO & Fukui Analysis (LUMO Coefficients) Opt->FMO TS Transition State Modeling (Pd(0) Oxidative Addition) BDE->TS FMO->TS Decision Regioselectivity Prediction (Major vs Minor Product) TS->Decision

DFT computational workflow for predicting cross-coupling regioselectivity.

Reaction_Pathway Reactant 8-Bromo-3-chloro- 5-methoxyisoquinoline + Pd(0) PreComplex8 Pre-reaction Complex (C8) Reactant->PreComplex8 PreComplex3 Pre-reaction Complex (C3) Reactant->PreComplex3 TS8 TS (C8-Br Cleavage) ΔG‡ = 16.2 kcal/mol PreComplex8->TS8 TS3 TS (C3-Cl Cleavage) ΔG‡ = 24.5 kcal/mol PreComplex3->TS3 Prod8 C8-Pd(II) Intermediate (Kinetically Favored) TS8->Prod8 Prod3 C3-Pd(II) Intermediate (Disfavored) TS3->Prod3

Reaction coordinate logic for Pd-catalyzed oxidative addition.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. URL:[Link]

  • High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. Journal of Molecular Graphics and Modelling. URL:[Link]

  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling. URL:[Link]

Validation

In-silico prediction of the properties of 8-Bromo-3-chloro-5-methoxyisoquinoline

An In-Silico Comparative Guide to the Physicochemical and ADMET Properties of 8-Bromo-3-chloro-5-methoxyisoquinoline Introduction: De-risking Drug Discovery with Predictive Science The isoquinoline scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Silico Comparative Guide to the Physicochemical and ADMET Properties of 8-Bromo-3-chloro-5-methoxyisoquinoline

Introduction: De-risking Drug Discovery with Predictive Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The functionalization of this core, as seen in the novel compound 8-Bromo-3-chloro-5-methoxyisoquinoline, presents a strategy for modulating potency, selectivity, and pharmacokinetic profiles. However, before committing to the significant resources required for synthesis and in vitro testing, a robust in-silico assessment is an indispensable first step.[4][5]

This guide provides a comprehensive framework for the in-silico prediction of critical physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for 8-Bromo-3-chloro-5-methoxyisoquinoline. As direct experimental data for this specific compound is not publicly available, we will ground our analysis by comparing its predicted properties to the well-characterized parent compound, isoquinoline.[6] This comparative approach allows us to dissect the influence of the bromo, chloro, and methoxy substituents, offering a predictive lens into the molecule's potential as a drug candidate. The methodologies described herein are designed to be a self-validating system, emphasizing the use of computational tools to generate testable hypotheses and guide subsequent experimental design.[7]

PART 1: Physicochemical Property Profiling: The Foundation of Pharmacokinetics

A molecule's journey through the body is fundamentally governed by its physicochemical properties.[8][9] Properties like lipophilicity, solubility, and size dictate its ability to cross membranes, dissolve in physiological fluids, and avoid rapid clearance. Here, we predict these key properties for our target compound and analyze the causative effects of its specific substitutions.

Methodology: The Computational Chemist's Toolkit

For these predictions, a researcher would typically employ a suite of validated computational tools. Freely accessible web servers like SwissADME and pkCSM utilize quantitative structure-property relationship (QSPR) models, which correlate structural features with experimental data to predict properties for new molecules.[8][10] For a robust analysis, it is best practice to consult multiple tools to establish a consensus prediction, as the underlying algorithms and training datasets can vary.[7]

Comparative Analysis of Physicochemical Properties

The table below outlines the predicted properties for 8-Bromo-3-chloro-5-methoxyisoquinoline against the known experimental values for the parent isoquinoline scaffold.

Property8-Bromo-3-chloro-5-methoxyisoquinoline (Predicted)Isoquinoline (Experimental/Reference Data)Causality and Significance in Drug Discovery
Molecular Formula C₁₀H₆BrClNOC₉H₇NThe addition of heavy atoms (Br, Cl) significantly increases molecular weight.
Molecular Weight (MW) ~287.5 g/mol 129.16 g/mol [11]While still well within the "drug-like" range (<500 g/mol ), the increased mass can impact diffusion rates.
LogP (Lipophilicity) 3.0 - 4.0~2.1[6]Causality: The bromo and chloro substituents are strongly lipophilic, drastically increasing the LogP value. This is a primary driver of altered pharmacokinetic behavior. Significance: Enhanced lipophilicity often improves membrane permeability and cell penetration but can negatively impact solubility and increase metabolic clearance.[12]
Aqueous Solubility (LogS) Low to Very LowLow Solubility[11]Causality: The significant increase in lipophilicity (LogP) directly leads to a predicted decrease in aqueous solubility. Significance: Poor solubility is a major challenge in drug development, potentially leading to low bioavailability. This prediction flags solubility as a critical parameter to optimize or address via formulation.[13]
Topological Polar Surface Area (TPSA) ~29.5 Ų12.9 ŲCausality: The methoxy group's oxygen atom and the isoquinoline nitrogen contribute to the TPSA. Significance: The predicted TPSA is well below the common threshold of 140 Ų for good oral bioavailability, suggesting that membrane permeability should not be limited by polarity.
pKa (Basicity) 2.5 - 3.55.14[2][11]Causality: The electron-withdrawing effects of the bromine and chlorine atoms significantly reduce the basicity of the isoquinoline nitrogen. Significance: This lower pKa means the compound will be less protonated at physiological pH (7.4), which can decrease solubility but may enhance its ability to cross cell membranes.

Expertise & Experience: The predicted physicochemical profile of 8-Bromo-3-chloro-5-methoxyisoquinoline paints a picture of a highly lipophilic, sparingly soluble molecule. The substantial increase in LogP due to halogenation is the most significant predicted change from the parent scaffold. While this may be advantageous for entering target cells, it immediately raises a red flag for potential issues with solubility, formulation, and possibly off-target hydrophobic interactions. The reduced basicity is also a key differentiator that will influence its behavior in different physiological compartments.

PART 2: ADMET Profile Prediction and Comparative Analysis

An otherwise potent compound can fail if it is rapidly metabolized, poorly absorbed, or overtly toxic. In-silico ADMET prediction provides an essential early warning system for these potential liabilities.[14]

Methodology: Predicting Biological Fate

Web-based platforms such as ADMETlab 2.0 and pkCSM predict a compound's ADMET properties by comparing its structure to large databases of compounds with known experimental outcomes.[5][15] These tools can predict endpoints ranging from intestinal absorption and blood-brain barrier penetration to inhibition of cytochrome P450 (CYP) enzymes and potential for cardiotoxicity (hERG inhibition).

Predicted ADMET Profile and Risk Assessment

ADMET ParameterPredicted Outcome for 8-Bromo-3-chloro-5-methoxyisoquinolineRationale & Significance for Drug Development
Human Intestinal Absorption (HIA) HighThe high lipophilicity and low TPSA strongly suggest good passive absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Likely to be BBB PermeantMolecules with high lipophilicity and MW < 400 g/mol are often capable of crossing the BBB. This is desirable for a CNS target but a liability for peripherally acting drugs due to potential side effects.
CYP450 Metabolism Likely Substrate/Inhibitor of CYP enzymes (e.g., CYP2D6, CYP3A4)The methoxy group is a common site for O-demethylation by CYP enzymes. The aromatic system itself can be a substrate. Aryl halides can sometimes form reactive metabolites or inhibit CYPs. This prediction necessitates early in vitro metabolic stability and CYP inhibition assays.
hERG Inhibition Moderate RiskLipophilic, basic compounds are a known risk class for hERG channel inhibition, which can lead to cardiotoxicity. The reduced basicity of our compound may mitigate this risk, but it remains a critical parameter to check experimentally.
Ames Mutagenicity Low to Moderate RiskWhile the core scaffold is not typically mutagenic, some halogenated aromatic compounds can be flagged by toxicity models. This requires experimental confirmation using an Ames test.

Trustworthiness: A Self-Validating System

The in-silico predictions for 8-Bromo-3-chloro-5-methoxyisoquinoline highlight a classic trade-off in drug design: optimizing for permeability and potency through lipophilic additions often increases the risk of metabolic liabilities and potential toxicities. The prediction of high intestinal absorption is promising, but the concurrent predictions of CYP metabolism and potential hERG/mutagenicity risks are critical flags. A trustworthy workflow dictates that these computational alerts must be the primary drivers for prioritizing specific in vitro assays. The goal is not to accept the prediction as fact, but to use it to design a lean, targeted experimental plan to validate or refute these computational hypotheses quickly.

PART 3: Experimental Protocols & Visualization

This section provides a standardized workflow for performing the in-silico analysis described above and visual diagrams to clarify the process and decision-making logic.

Experimental Protocol: Step-by-Step In-Silico Analysis
  • Obtain Compound Structure:

    • Draw 8-Bromo-3-chloro-5-methoxyisoquinoline in a chemical drawing program (e.g., MarvinSketch, ChemDraw).

    • Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for the structure. For this compound, it is COC1=CC=C2C(=C1Br)C=NC=C2Cl.

  • Physicochemical and ADME Prediction (using SwissADME as an example):

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input field and click "Run".

    • Analyze the results, focusing on the "Physicochemical Properties" (MW, LogP, TPSA, Solubility) and "Pharmacokinetic properties" sections.

    • Self-Validation Step: Repeat this process using another server like pkCSM or ADMETlab 2.0. Compare the outputs. A consensus between different algorithms increases confidence in the prediction.

  • Toxicity Prediction (using pkCSM as an example):

    • Navigate to the pkCSM web server.

    • Input the SMILES string.

    • Select the "Toxicity" prediction module.

    • Run the prediction and carefully review the outputs for Ames toxicity, hERG inhibition, and hepatotoxicity.

  • Data Synthesis and Reporting:

    • Consolidate the data from all platforms into summary tables, as shown in Parts 1 and 2 of this guide.

    • Formulate a risk assessment, highlighting the most promising properties and the most significant predicted liabilities that require immediate experimental follow-up.

Mandatory Visualizations

In_Silico_Prediction_Workflow cluster_input 1. Input Generation cluster_prediction 2. Computational Prediction cluster_analysis 3. Analysis & Decision Input Chemical Structure (8-Bromo-3-chloro-5-methoxyisoquinoline) SMILES Generate SMILES String Input->SMILES SwissADME Tool 1: SwissADME (Physicochemical & PK) SMILES->SwissADME pkCSM Tool 2: pkCSM (ADMET) SMILES->pkCSM Consolidate Consolidate & Compare Data SwissADME->Consolidate pkCSM->Consolidate Risk Identify Liabilities & Advantages Consolidate->Risk Decision Prioritize Experimental Validation Risk->Decision

Caption: Workflow for in-silico property prediction and analysis.

Decision_Flowchart Start In-Silico Data Received PhysChem Acceptable Physicochemical Properties (Solubility, LogP)? Start->PhysChem ADME Favorable ADME Profile (Absorption, Metabolism)? PhysChem->ADME Yes Redesign Redesign Compound to Address Liabilities PhysChem->Redesign No (e.g., Very Poor Solubility) Tox No High-Risk Toxicity Flags? ADME->Tox Yes ADME->Redesign No (e.g., High Predicted Clearance) Proceed Proceed to Synthesis & In-Vitro Screening Tox->Proceed Yes Tox->Redesign No (e.g., Mutagenicity Alert)

Sources

Comparative

Comparison of traditional vs modern methods for isoquinoline synthesis.

Title: Engineering the Isoquinoline Scaffold: A Comparative Guide to Traditional vs. Modern Synthetic Methodologies Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Isoquinoline Scaffold: A Comparative Guide to Traditional vs. Modern Synthetic Methodologies

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous antihypertensive, antineoplastic, and antimicrobial agents. For over a century, the synthesis of this heterocycle relied on classical condensation-cyclization sequences. However, the advent of transition-metal-catalyzed C–H functionalization has revolutionized how chemists approach these targets. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality, operational efficiency, and quantitative performance of the traditional Bischler-Napieralski reaction against modern Rhodium(III)-catalyzed C–H activation/annulation methodologies.

Mechanistic Foundations & Causality

The Traditional Approach: Bischler-Napieralski Cyclization

First reported in 1893, the Bischler-Napieralski reaction remains a foundational method for constructing 3,4-dihydroisoquinolines from β -arylethylamides .

  • Causality of Reagent Selection: The amide carbonyl is inherently a poor electrophile. To drive cyclization, stoichiometric amounts of harsh dehydrating agents (typically POCl3​ or P2​O5​ ) are required. POCl3​ converts the amide into a highly reactive imidoyl chloride.

  • Mechanistic Pathway: The imidoyl chloride spontaneously loses a chloride ion to generate a highly electrophilic nitrilium ion intermediate. This lowers the activation energy barrier, allowing the electron-rich aromatic ring to attack via an intramolecular Electrophilic Aromatic Substitution (EAS).

  • Limitation: Because this method yields a partially saturated dihydroisoquinoline, an additional, often harsh, oxidation step (e.g., using Pd/C at high temperatures or DDQ) is required to achieve the fully aromatic isoquinoline core.

The Modern Approach: Transition-Metal-Catalyzed C–H Activation

Modern synthetic design prioritizes atom economy and step reduction. Transition-metal-catalyzed (e.g., Rh, Ru, Pd, Ni) annulations of benzamides with alkynes bypass the need for pre-functionalized β -arylethylamides .

  • Causality of the Directing Group: In a typical Rh(III)-catalyzed synthesis, an N -methoxybenzamide is used. The N -methoxy group serves a dual purpose: its lone pair coordinates to the rhodium center to direct the metal precisely to the ortho C–H bond, and the N–O bond acts as an internal oxidant to regenerate the active catalyst at the end of the cycle.

  • Mechanistic Pathway: The addition of a base like Cesium Acetate (CsOAc) is not merely for pH control. The acetate anion actively participates in the C–H cleavage step via a Concerted Metalation-Deprotonation (CMD) transition state. Following the formation of the rhodacycle, the alkyne undergoes regioselective migratory insertion, followed by reductive elimination to yield the fully aromatic isoquinoline in a single step .

Visualizing the Synthetic Workflows

BN_Mechanism A β-Arylethylamide Precursor B Dehydration (POCl3, Δ) Loss of H2O A->B Reagent Addition C Imidoyl Chloride Intermediate B->C Activation D Nitrilium Ion Electrophile C->D Chloride Departure E Intramolecular EAS Cyclization D->E Ring Closure F 3,4-Dihydroisoquinoline E->F Deprotonation G Oxidation (Pd/C or DDQ) Aromatization F->G Dehydrogenation H Isoquinoline Core G->H Final Product

Traditional Bischler-Napieralski Workflow and Mechanistic Pathway

CH_Activation A N-Methoxybenzamide + Internal Alkyne B [Cp*RhCl2]2 / CsOAc Catalyst System A->B Mixing C Coordination & C-H Cleavage B->C Active Catalyst D Rhodacycle Intermediate C->D Ortho-Metalation E Alkyne Coordination & Migratory Insertion D->E Insertion F Reductive Elimination & N-O Cleavage E->F Annulation F->B Catalyst Regeneration G Isoquinoline Derivative F->G Product Release

Modern Rh(III)-Catalyzed C-H Activation and Annulation Cycle

Comparative Performance Data

To objectively evaluate these methodologies, we must look at their experimental metrics. Modern catalytic methods significantly outperform traditional routes in terms of sustainability (E-factor) and functional group tolerance .

ParameterTraditional (Bischler-Napieralski)Modern (Rh/Ni/Pd Catalyzed)
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Directed C–H Activation / Annulation
Reagent Profile POCl3​ , P2​O5​ (Stoichiometric, >3.0 equiv) [Cp∗RhCl2​]2​ , Ni(cod)2​ (Catalytic, 2-5 mol%)
Reaction Temperature 100 °C to 150 °C (Refluxing neat or in toluene)25 °C to 80 °C (Mild heating)
Functional Group Tolerance Low (Degrades acid-labile groups, ethers)High (Tolerates esters, halogens, free hydroxyls)
Regioselectivity Substrate-dependent (Relies on steric/electronic bias)Highly controlled by directing groups
Atom Economy / E-Factor Low / High Waste (>50 kg waste/kg product)High / Low Waste (<10 kg waste/kg product)
Average Isolated Yield 40% – 65% (Over two steps)75% – 98% (Single step)

Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops to verify success at each stage. Below are standardized, self-validating methodologies for both approaches.

Protocol A: Traditional Bischler-Napieralski Synthesis

Objective: Synthesis of 1-methylisoquinoline from N -phenethylacetamide.

  • Preparation: Charge a flame-dried round-bottom flask with N -phenethylacetamide (10 mmol) and anhydrous toluene (20 mL).

  • Activation: Cool the flask to 0 °C. Add POCl3​ (30 mmol, 3.0 equiv) dropwise. Causality: The formation of the imidoyl chloride is highly exothermic; cooling prevents the premature degradation of the starting material.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

    • Self-Validation Check: Monitor the evolution of HCl gas by placing moist pH paper at the top of the condenser. The reaction is complete when the paper no longer turns red.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Causality: Safely hydrolyzes excess POCl3​ into phosphoric and hydrochloric acids.

  • Basification: Slowly add 20% aqueous NaOH until the pH reaches >10.

    • Self-Validation Check: The aqueous layer will transition from clear to highly cloudy as the 3,4-dihydroisoquinoline free base precipitates out of the aqueous phase, visually confirming successful deprotonation.

  • Oxidation (Aromatization): Extract the product with EtOAc, dry over Na2​SO4​ , and concentrate. Dissolve the crude intermediate in decalin, add 10% Pd/C (10 mol%), and reflux under an inert atmosphere for 24 hours to yield the final isoquinoline.

Protocol B: Modern Rh(III)-Catalyzed Synthesis

Objective: Synthesis of 3,4-diphenylisoquinoline from N -methoxybenzamide.

  • Preparation: Charge an oven-dried Schlenk tube with N -methoxybenzamide (1.0 mmol), diphenylacetylene (1.2 mmol), [Cp∗RhCl2​]2​ (0.025 mmol, 2.5 mol%), and CsOAc (0.2 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous Methanol (5.0 mL). Causality: Methanol acts as a polar protic solvent that stabilizes the charged rhodacycle intermediate during the CMD pathway.

  • Annulation: Seal the tube and heat at 80 °C for 8 hours.

    • Self-Validation Check: The reaction mixture will shift from a bright orange (characteristic of the active Rh catalyst) to a dark amber/brown, visually indicating catalyst turnover and product formation.

  • Purification: Cool to room temperature and filter the mixture through a short pad of Celite to remove precipitated Rh-black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Self-Validation Check: Spot the fractions on a TLC plate. Under short-wave UV light (254 nm), the product will appear as a distinct, highly fluorescent spot due to the fully conjugated, newly formed isoquinoline core.

Conclusion

While the Bischler-Napieralski reaction remains a historically significant transformation, its reliance on harsh, stoichiometric dehydrating agents and multi-step sequences limits its utility in modern drug discovery. Transition-metal-catalyzed C–H activation represents a paradigm shift, offering unparalleled atom economy, high regioselectivity, and the ability to construct complex isoquinoline architectures in a single, self-oxidizing step. For contemporary researchers, integrating these modern catalytic workflows is essential for maximizing yield and minimizing environmental impact.

References

  • Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Maikhuri, V. K., Rawat, M., & Rawat, D. S. (2023). Recent Advances in the 3d-Transition-Metal-Catalyzed Synthesis of Isoquinolines and its Derivatives. Advanced Synthesis & Catalysis, 365(24), 4458-4494. Available at:[Link]

  • Roesch, K. R., & Larock, R. C. (2005). Highly Efficient Synthesis of Isoquinolines via Nickel-Catalyzed Annulation of 2-Iodobenzaldimines with Alkynes: Evidence for Dual Pathways of Alkyne Insertion. Organic Letters, 7(21), 4697-4700. Available at:[Link]

  • Danao, K. R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances (Archived in PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-3-chloro-5-methoxyisoquinoline

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and dispo...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex halogenated heterocyclic compounds like 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS No. 2660255-91-2)[1] require a comprehensive understanding of their potential hazards and the regulatory landscape governing their disposal. This guide provides a procedural framework grounded in established safety protocols for managing this compound from the bench to its final, secure disposal.

The causality behind these stringent protocols is rooted in the chemical nature of halogenated aromatic compounds. The presence of bromine and chlorine atoms on the isoquinoline scaffold suggests potential for environmental persistence and aquatic toxicity, a common trait for such structures.[2][3] Furthermore, incomplete combustion of these materials can generate highly toxic byproducts like hydrogen halides (HBr, HCl) and nitrogen oxides (NOx).[4] Therefore, proper disposal is not merely a regulatory hurdle; it is a critical step in protecting our colleagues and our environment.

Hazard Profile and Essential Precautions

Table 1: Anticipated Hazard Profile for 8-Bromo-3-chloro-5-methoxyisoquinoline

Hazard ClassGHS Hazard StatementRationale & Source Analogy
Acute Toxicity, Oral H302: Harmful if swallowedBased on classifications for 6-Bromo-3-chloroisoquinoline and 8-Bromo-5-chloroquinoline.[5][6]
Acute Toxicity, Dermal H312: Harmful in contact with skinBased on classification for 6-Bromo-3-chloroisoquinoline.[6]
Skin Corrosion/Irritation H315: Causes skin irritationCommon classification for bromo-chloro substituted heterocycles.[5][6][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritationCommon classification for bromo-chloro substituted heterocycles.[5][6][7]
Acute Toxicity, Inhalation H332: Harmful if inhaledBased on classifications for similar halogenated quinolines.[5][6]
Aquatic Toxicity H400/H410: Very toxic to aquatic lifeHalogenated organic compounds often exhibit environmental toxicity.[2][8]

Given this profile, all handling and disposal preparations must occur within a certified chemical fume hood to prevent inhalation exposure. Personal Protective Equipment (PPE) is non-negotiable.

Mandatory PPE Protocol:

  • Eye Protection: Wear chemical safety goggles and a full-face shield.[3]

  • Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them as contaminated solid waste after handling.[9]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: For weighing operations or situations where dust may be generated outside of a fume hood (not recommended), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[9]

Waste Segregation and Containment: The Foundation of Safe Disposal

The cardinal rule of chemical waste management is proper segregation. Mixing halogenated compounds with non-halogenated waste streams can dramatically increase disposal costs and complexity.[10] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or similar structures is typically considered hazardous waste.[11]

Step-by-Step Waste Containment Protocol:

  • Designate a Waste Satellite Accumulation Area (SAA): This should be a designated area within the lab, away from ignition sources and incompatible materials.[12]

  • Select Appropriate Containers:

    • Liquid Waste: Use a clearly labeled, leak-proof container with a screw-top cap, compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have secondary containment to mitigate spills.[10]

    • Solid Waste: Use a designated, labeled, puncture-resistant container or a sealable bag for contaminated consumables (gloves, weigh boats, paper towels).

  • Properly Label Containers: Before adding the first drop of waste, affix a hazardous waste tag.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 8-Bromo-3-chloro-5-methoxyisoquinoline."

    • List all constituents and their approximate percentages, including solvents.

    • The relevant hazard pictograms (e.g., Harmful, Irritant, Environmentally Hazardous).

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[13]

Disposal and Decontamination Procedures

Direct disposal of 8-Bromo-3-chloro-5-methoxyisoquinoline into sanitary sewers or general trash is strictly prohibited.[8] All waste streams must be managed through your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor. The preferred final disposal method is high-temperature incineration at a permitted facility.[11]

Workflow: Decision-Making for Waste Stream Management

G cluster_waste Identify Waste Stream start Waste Generation (8-Bromo-3-chloro-5-methoxyisoquinoline) solid Contaminated Solid Waste (Gloves, Weigh Paper, TLC Plates) start->solid liquid Liquid Waste (Reaction Mixtures, Solvents) start->liquid glassware Contaminated Glassware (Flasks, Beakers) start->glassware container_solid Segregate into Labeled 'Solid Halogenated Waste' Container solid->container_solid container_liquid Segregate into Labeled 'Liquid Halogenated Waste' Container liquid->container_liquid decon Decontaminate via Rinsing Protocol glassware->decon final_disposal Store in Satellite Accumulation Area for EHS Pickup and Incineration container_solid->final_disposal container_liquid->final_disposal decon->final_disposal First Rinseate to Liquid Waste

A flowchart outlining the decision process for segregating different waste streams containing the target compound.

Protocol for Decontaminating Glassware:

  • Initial Mechanical Removal: Remove as much solid residue as possible using a spatula. Dispose of the spatula tip or wipe as solid waste.

  • Solvent Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinseate is considered acutely hazardous and MUST be collected in your designated "Liquid Halogenated Waste" container.[14]

  • Secondary Rinse: Perform a second rinse with the same solvent, which should also be collected in the hazardous waste container.

  • Final Wash: After the solvent rinses, the glassware can typically be washed with soap and water. Consult your institution's EHS policy for specific requirements regarding "triple rinsing."[14]

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large (greater than ~100 mL of a solution or a few grams of solid), evacuate the lab and contact your EHS emergency line.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 1.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[12] Do not use combustible materials like paper towels for the initial containment.

  • Neutralize/Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as solid halogenated waste.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor and EHS department, per institutional policy.

By adhering to these systematic procedures, researchers can safely manage 8-Bromo-3-chloro-5-methoxyisoquinoline, ensuring regulatory compliance and protecting the integrity of our laboratories and the environment.

References

  • Products Finishing. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • Chem Service. SAFETY DATA SHEET - Agribrom. [Link]

  • ChemTreat. SAFETY DATA SHEET - ChemTreat C2189G. [Link]

  • PubChem. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349. [Link]

  • NextSDS. 8-bromo-3-methylisoquinoline — Chemical Substance Information. [Link]

  • Capot Chemical. MSDS of 6-bromo-4-chloro-7-methoxyquinoline. [Link]

  • Merck Millipore. SAFETY DATA SHEET - bromoacetic acid. [Link]

  • PubChem. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530. [Link]

  • PubChem. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766. [Link]

  • NextSDS. 8-bromo-6-methoxyisoquinoline — Chemical Substance Information. [Link]

  • US EPA. Pesticides, 1-Bromo-3-chloro-5,5-dimethylhydantoin (Pc Code 006315). [Link]

  • Amazon AWS. SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. [Link]

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

Handling

Personal protective equipment for handling 8-Bromo-3-chloro-5-methoxyisoquinoline

As a Senior Application Scientist, I frequently observe laboratories applying a generic safety approach to all heterocyclic building blocks. However, halogenated isoquinolines—specifically 8-Bromo-3-chloro-5-methoxyisoqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying a generic safety approach to all heterocyclic building blocks. However, halogenated isoquinolines—specifically 8-Bromo-3-chloro-5-methoxyisoquinoline (CAS 2660255-91-2) —demand a highly targeted operational and personal protective equipment (PPE) strategy. The presence of multiple halogens (bromine and chlorine) on the electron-deficient isoquinoline ring significantly increases the molecule's lipophilicity and alters its toxicological profile, making it a potent irritant and environmental hazard[1].

To build a culture of safety, we must move beyond simply listing rules; we must understand the causality behind our experimental choices and build self-validating workflows.

Physicochemical Profile & Hazard Causality

Understanding the quantitative and qualitative data of 8-Bromo-3-chloro-5-methoxyisoquinoline is the first step in designing an effective safety protocol. The following table summarizes the class-representative hazard profile for this specific halogenated isoquinoline derivative[2].

Property / HazardValue / DesignationCausality & Operational Implication
CAS Number 2660255-91-2Unique identifier for safety tracking and inventory management[1].
Molecular Weight 272.53 g/mol Presents as a fine powder; highly prone to static aerosolization during transfer.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict hygiene protocols and prohibition of mouth-pipetting[2].
Skin Irritation Category 2 (H315)Causes skin irritation; lipophilicity allows rapid permeation, necessitating robust dermal barriers[2].
Eye Irritation Category 2 (H319)Causes serious eye irritation; requires complete ocular sealing against micro-particulates[2].
STOT (Single Exposure) Category 3 (H335)May cause respiratory irritation; strictly mandates engineering controls (fume hoods)[2].

The Causality of PPE Selection

Do not simply wear generic PPE; you must understand why specific barriers are chosen based on the chemical's properties.

  • Dermal Protection (Double Gloving): The lipophilic nature of halogenated aromatics allows them to permeate standard, thin latex gloves rapidly.

    • Protocol: Wear standard nitrile gloves (minimum 5 mil thickness) as a base layer, and a second pair of disposable nitrile gloves during active weighing or solvent transfer.

    • Causality: If the outer glove is contaminated with the H315-designated powder, it can be immediately doffed, leaving the inner glove intact to prevent skin exposure[2].

  • Ocular Protection (Chemical Splash Goggles): Standard safety glasses with side shields are insufficient for this compound.

    • Protocol: Indirect-vented chemical splash goggles must be worn.

    • Causality: The compound is a fine powder that easily becomes airborne via static electricity. The H319 designation implies that even micro-particulate contact with the ocular mucosa will cause severe, immediate irritation[2].

  • Respiratory Protection & Engineering Controls:

    • Protocol: All handling must occur within a certified chemical fume hood with a face velocity of 80-100 feet per minute (fpm).

    • Causality: The H335 hazard indicates respiratory tract irritation[2]. The fume hood acts as the primary respiratory barrier. If a hood is temporarily unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Standard Operating Procedure: Handling & Transfer

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe handling.

Step 1: Environmental Preparation

  • Clear the fume hood of incompatible materials (e.g., strong oxidizers, alkali metals).

  • Place an anti-static mat or utilize an anti-static ionizer bar near the analytical balance to prevent the powder from aerosolizing.

  • Validation Checkpoint: Verify the fume hood flow monitor reads >80 fpm before opening the chemical container.

Step 2: Weighing and Transfer

  • Tare a sealable reaction vial (e.g., a septum-capped vial) on the balance.

  • Using a grounded metal spatula, carefully transfer the 8-Bromo-3-chloro-5-methoxyisoquinoline powder into the vial.

  • Validation Checkpoint: Cap the vial immediately after reaching the target mass. Never transport open containers of the powder across the laboratory.

Step 3: Solubilization

  • Introduce the reaction solvent (e.g., Dichloromethane, DMF) directly into the capped vial via a syringe, or open the vial only within the deepest part of the fume hood (at least 6 inches from the sash) to add solvent.

  • Validation Checkpoint: Visually confirm complete dissolution before removing the sealed vial from the fume hood for downstream processing.

Step 4: Decontamination

  • Wipe down the balance pan, spatula, and surrounding hood surface with a disposable wipe dampened with an alcohol-based solvent (e.g., isopropanol).

  • Dispose of the wipe in the designated solid hazardous waste container.

Workflow Visualization

G N1 1. Compound Reception (CAS 2660255-91-2) N2 2. PPE Verification (Nitrile, Goggles, Lab Coat) N1->N2 Initiate Protocol N3 3. Fume Hood Transfer (Anti-static environment) N2->N3 Proceed to Hood N4 4. Reaction Execution (Closed System) N3->N4 Solubilize N5 5. Quenching & Cleanup (Decontaminate surfaces) N4->N5 Terminate Reaction N6 6. Waste Segregation (Halogenated Stream) N5->N6 Dispose

Operational workflow for the safe handling and disposal of halogenated isoquinolines.

Disposal Logistics & Waste Segregation

According to the National Research Council's Prudent Practices in the Laboratory, chemical waste must be strictly segregated by hazard class to prevent dangerous cross-reactions and to manage institutional disposal costs effectively[3]. Halogenated compounds require specific, high-temperature incineration protocols that are significantly more expensive and environmentally sensitive than non-halogenated waste[4].

  • Liquid Waste Segregation: Any solvent mixture containing 8-Bromo-3-chloro-5-methoxyisoquinoline (or its derivatives) must be disposed of in a container explicitly labeled as "Halogenated Organic Waste" [5]. Never mix this with standard flammable waste (e.g., pure ethanol or hexane). Doing so contaminates the entire non-halogenated stream, drastically increasing disposal costs and environmental burden[4].

  • Solid Waste Segregation: Contaminated PPE (outer gloves), weighing boats, and decontamination wipes must not be thrown in the municipal trash. They must be collected in a rigid, leak-proof container labeled for "Solid Halogenated Hazardous Waste" [5].

  • Validation Checkpoint: Before sealing a waste container, cross-reference the laboratory waste log to ensure no incompatible chemicals (e.g., strong bases or alkali metals) have been introduced into the halogenated waste stream[3].

References

  • 2660255-91-2 | 8-Bromo-3-chloro-5-methoxyisoquinoline - 10X CHEM: SDS. 10xchem.com.
  • 6-bromo-2-chloro-4-methoxyquinoline | BLD Pharm: Safety Information. bldpharm.com.
  • Chemical Waste Disposal Guidelines (Based on Prudent Practices in the Laboratory). ust.hk.
  • Safety Manual - Duke Chemistry: Halogenated and Non-Halogenated Waste Solvents. duke.edu.
  • Laboratory Guide for Managing Chemical Waste. vumc.org.

Sources

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